Product packaging for Tetraphenylphosphonium phenolate(Cat. No.:CAS No. 15464-47-8)

Tetraphenylphosphonium phenolate

Cat. No.: B099689
CAS No.: 15464-47-8
M. Wt: 432.5 g/mol
InChI Key: ZLLNYWQSSYUXJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetraphenylphosphonium phenolate is a useful research compound. Its molecular formula is C30H25OP and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H25OP B099689 Tetraphenylphosphonium phenolate CAS No. 15464-47-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetraphenylphosphanium;phenoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLNYWQSSYUXJM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935030
Record name Tetraphenylphosphanium phenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15464-47-8
Record name Phosphonium, tetraphenyl-, salt with phenol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15464-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylphosphonium phenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015464478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraphenylphosphanium phenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraphenylphosphonium phenolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Anion Exchange Protocols for Tetraphenylphosphonium Phenolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetraphenylphosphonium (B101447) phenolate (B1203915), with a focus on anion exchange protocols. It includes detailed experimental methodologies, quantitative data analysis, and visualizations of relevant chemical processes to support researchers and professionals in drug development and related fields.

Introduction

Tetraphenylphosphonium salts are valuable compounds in organic synthesis, often utilized as phase-transfer catalysts and intermediates in the preparation of various pharmaceuticals.[1] Tetraphenylphosphonium phenolate, in particular, serves as a catalyst in polymerization reactions, such as the synthesis of polycarbonates, and in ring-opening reactions of epoxides.[2][3] The synthesis of this compound can be achieved through several methods, with anion exchange being a key strategy. This guide explores both direct synthesis and anion exchange chromatography approaches.

Synthetic Methodologies

Two primary methodologies for the synthesis of this compound are detailed below: a direct synthesis method and a generalized anion exchange chromatography protocol.

Direct Synthesis from Tetraphenylphosphonium Halide and Phenol (B47542)

A high-purity liquid form of this compound can be prepared by the direct reaction of a tetraphenylphosphonium halide with phenol in an aqueous alkali solution. This method relies on a metathesis reaction where the halide anion is displaced by the phenolate anion.[4]

Experimental Protocol:

This protocol is adapted from the process described in patent KR20030085491A.[5]

Materials:

  • Tetraphenylphosphonium halide (e.g., tetraphenylphosphonium bromide)

  • Phenol

  • Aqueous alkali solution (e.g., sodium hydroxide (B78521) or potassium hydroxide)

  • Inert solvent (e.g., toluene (B28343) or chlorobenzene)

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and pH meter, dissolve tetraphenylphosphonium halide and a significant molar excess of phenol (molar ratio of phenol to tetraphenylphosphonium halide ≥ 10:1) in an inert solvent.

  • Reaction Conditions: Maintain the temperature of the reaction mixture at or below 55°C.

  • pH Adjustment: Add the aqueous alkali solution dropwise to the mixture while stirring vigorously. Maintain the pH of the aqueous phase between 9.5 and 11 to facilitate the formation of the phenolate anion.

  • Phase Separation: Continue stirring for a sufficient period to ensure complete reaction. After the reaction is complete, stop stirring and allow the mixture to separate into an organic phase (containing the this compound) and an aqueous phase.

  • Isolation: Separate the organic phase. The resulting solution is a high-purity liquid form of this compound in the excess phenol and solvent.

  • Storage: The liquid this compound preparation can be stored under an inert atmosphere (e.g., nitrogen) in a closed container at 0°C to 40°C.[5]

Generalized Anion Exchange Chromatography Protocol

Anion exchange chromatography provides a method for the synthesis and purification of this compound by exchanging a halide or other anion for the phenolate anion on a solid resin support.[6] The following is a generalized protocol based on established principles of ion exchange chromatography.

Experimental Protocol:

Materials:

  • Strong base anion exchange resin (e.g., Amberlite® IRA-400 series or similar) in the chloride or other halide form.[7][8]

  • Sodium phenolate solution or a solution of phenol in aqueous sodium hydroxide.

  • Tetraphenylphosphonium halide (e.g., tetraphenylphosphonium bromide) solution.

  • Eluent: A suitable solvent or solvent mixture to elute the final product. This may require optimization, but could include a gradient of increasing salt concentration or a change in solvent polarity.[9]

  • Deionized water.

Procedure:

  • Resin Preparation (Conversion to Phenolate Form):

    • Pack a chromatography column with the strong base anion exchange resin in its initial halide form.

    • Wash the resin thoroughly with deionized water to remove any preservatives or impurities.

    • To convert the resin to the phenolate form, pass a solution of sodium phenolate through the column. The phenolate anions will displace the halide ions on the resin.

    • Wash the column with deionized water to remove excess sodium phenolate until the eluent is neutral.[1]

  • Loading of Tetraphenylphosphonium Cation:

    • Dissolve the starting tetraphenylphosphonium halide in a suitable solvent that is compatible with the resin and ensures the salt is fully dissociated.

    • Load the tetraphenylphosphonium halide solution onto the prepared phenolate-form resin column. The tetraphenylphosphonium cations will be retained by the resin through electrostatic interactions with the bound phenolate anions, while the halide anions will pass through the column.

  • Elution of this compound:

    • Elute the bound this compound from the resin. This can be achieved by passing an eluent through the column that disrupts the ionic interaction between the phosphonium (B103445) cation and the phenolate anion on the resin.

    • A common method for elution is to use a salt gradient, where the concentration of a salt (e.g., NaCl) in the mobile phase is gradually increased.[9] The increasing ionic strength will compete for the binding sites on the resin and displace the this compound.

    • Alternatively, a change in the solvent system may be employed to elute the product.

  • Product Isolation:

    • Collect the fractions containing the eluted this compound.

    • Monitor the fractions using an appropriate analytical technique (e.g., UV-Vis spectroscopy or TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final product.

Quantitative Data

ParameterValue/ConditionReference
Synthesis Method Direct reaction in aqueous alkali[5]
Starting Materials Tetraphenylphosphonium halide, Phenol[5]
Molar Ratio (Phenol:TPP Halide) ≥ 10:1[5]
Reaction Temperature ≤ 55°C[5]
pH 9.5 - 11[5]
Product Form Liquid[5]
Purity High[5]
Yield High[5]

Visualizations of Chemical Processes

The following diagrams illustrate the role of this compound in key chemical transformations.

Catalytic Cycle of Phenol-Epoxide Ring Opening

This compound is an active species in the ring-opening of epoxides by phenols.[2] The catalytic cycle involves the nucleophilic attack of the phenoxide ion on the epoxide ring.

Caption: Catalytic cycle of phenol-epoxide ring opening.

Workflow for Polycarbonate Synthesis via Melt Transesterification

This compound can be used as a catalyst in the melt transesterification process for producing polycarbonates from a diaryl carbonate and a dihydric phenol.[3][10]

Polycarbonate_Synthesis Monomers Diaryl Carbonate + Dihydric Phenol Melt Melt Reaction Mixture (150-350°C) Monomers->Melt Catalyst TPP Phenolate Catalyst Catalyst->Melt Distillation Distillation of Aromatic Hydroxy Compound Melt->Distillation Polymerization Polycondensation under Reduced Pressure Distillation->Polymerization Polycarbonate High Molecular Weight Polycarbonate Polymerization->Polycarbonate

Caption: Workflow for polycarbonate synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through both direct synthesis and anion exchange methods. While the direct synthesis method from a tetraphenylphosphonium halide and phenol offers a straightforward route to a high-purity product, anion exchange chromatography presents a versatile alternative for both synthesis and purification. The choice of method will depend on the specific requirements of the application, including desired purity, scale, and available resources. The role of this compound as a catalyst in important industrial processes underscores the need for robust and well-characterized synthetic protocols. This guide provides the foundational knowledge for researchers and professionals to pursue the synthesis and application of this valuable compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of tetraphenylphosphonium (B101447) salts, with a specific focus on tetraphenylphosphonium phenolate (B1203915), [P(C₆H₅)₄]⁺[C₆H₅O]⁻. Due to the absence of publicly available crystallographic data for tetraphenylphosphonium phenolate, this document utilizes the well-documented crystal structure of tetraphenylphosphonium bromide (TPPB) as a representative model to illustrate the experimental protocols, data presentation, and analytical workflow. This approach ensures a technically detailed and structurally complete guide that is directly applicable to the analysis of the target compound and its analogues. The guide covers synthesis, crystallization, single-crystal X-ray diffraction, and data analysis, presented in a format tailored for professionals in chemical and pharmaceutical research.

Introduction

This compound is an ionic compound of significant interest in synthetic chemistry and materials science.[1] It serves as a phase-transfer catalyst, a reagent in organic transformations, and a component in the development of advanced materials like thermosetting resins.[1] Understanding the three-dimensional arrangement of its ions in the solid state is crucial for rationalizing its physical properties, stability, and reactivity. X-ray crystallography is the definitive method for elucidating such atomic-level structures.

The tetraphenylphosphonium cation is known for its ability to facilitate the crystallization of various anions due to the rigidity and packing efficiency of its phenyl groups.[2] This guide outlines the complete workflow for determining the crystal structure of a salt like this compound, from synthesis to final structural refinement.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of high-purity material and culminates in the analysis of diffraction data.

2.1 Synthesis of this compound

A common and effective method for synthesizing this compound is through an anion exchange reaction.[1]

  • Reaction: A widely used approach involves the metathesis reaction between a tetraphenylphosphonium halide (e.g., tetraphenylphosphonium bromide) and sodium phenolate.[1] The reaction is typically performed in a solvent where the starting materials are soluble but the resulting sodium halide salt is not, driving the reaction forward.[1]

    [P(C₆H₅)₄]⁺Br⁻ + Na⁺[C₆H₅O]⁻ → [P(C₆H₅)₄]⁺[C₆H₅O]⁻ + NaBr(s)

  • Procedure:

    • Equimolar amounts of tetraphenylphosphonium bromide and sodium phenolate are dissolved in a suitable solvent, such as ethanol (B145695) or acetonitrile.

    • The mixture is stirred at room temperature for several hours.

    • The precipitated sodium bromide is removed by filtration.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound product.

    • The product is then purified by recrystallization.

2.2 Single Crystal Growth

Growing single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. The slow cooling or slow evaporation of a saturated solution are common techniques.

  • Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility. For tetraphenylphosphonium salts, solvents like dichloromethane, ethanol, or mixtures with less polar co-solvents (e.g., n-hexane) can be effective.[3]

  • Slow Evaporation Protocol:

    • A saturated solution of purified this compound is prepared in a chosen solvent (e.g., ethanol) at room temperature.

    • The solution is filtered to remove any particulate matter.

    • The clear solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling Protocol:

    • A saturated solution is prepared at an elevated temperature.

    • The solution is allowed to cool slowly and undisturbed to room temperature. A controlled cooling rate (e.g., 0.2-0.5 °C/hour) can be achieved using a programmable water bath or insulated container.[3][4]

2.3 Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.

  • Data Collection:

    • A high-quality crystal is selected and mounted on a goniometer head.

    • The diffractometer, equipped with a radiation source (e.g., MoKα, λ = 0.71073 Å) and a detector, is used to collect diffraction data at a specific temperature, often a cryogenic temperature like 100 K to minimize thermal vibrations.[3]

    • A series of diffraction images (frames) are collected as the crystal is rotated.

  • Data Processing:

    • The collected frames are integrated to determine the positions and intensities of the diffraction spots.

    • The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).

    • The unit cell parameters and space group are determined from the diffraction pattern.

  • Structure Solution and Refinement:

    • The initial crystal structure is solved using direct methods or Patterson synthesis.

    • The structural model is then refined using a full-matrix least-squares method against the experimental data, typically on F².[3] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are usually placed in calculated positions.

Data Presentation: Crystallographic Data

The final result of a crystal structure analysis is a set of data that precisely describes the crystal's geometry. The following tables present illustrative crystallographic data based on the published structure of tetraphenylphosphonium bromide (TPPB), a closely related compound.[3][4] This data serves as a template for what would be expected for this compound.

Table 1: Illustrative Crystal Data and Structure Refinement Details. (Note: Data is for Tetraphenylphosphonium Bromide (CH₂Cl₂ solvate) and is provided for illustrative purposes.)[3][4]

ParameterValue
Empirical formulaC₂₅H₂₂BrCl₂P
Formula weight504.22
Temperature296 K
Wavelength (MoKα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensions
a10.3525(14) Å
b16.925(2) Å
c13.4858(17) Å
α90°
β95.727(2)°
γ90°
Volume2353.5(5) ų
Z (Formula units/cell)4
Calculated density1.422 Mg/m³
Absorption coefficient2.158 mm⁻¹
F(000)1024
Data collection & refinement
Reflections collected12054
Independent reflections4141 [R(int) = 0.034]
Goodness-of-fit on F²1.03
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.088
R indices (all data)R₁ = 0.048, wR₂ = 0.095

Table 2: Illustrative Selected Bond Lengths and Angles for the Tetraphenylphosphonium Cation. (Note: Data is representative and based on typical PPh₄⁺ structures.)

BondLength (Å)AngleDegree (°)
P1—C11.795(3)C1—P1—C7108.5(1)
P1—C71.792(3)C1—P1—C13110.2(1)
P1—C131.798(3)C7—P1—C19109.8(1)
P1—C191.796(3)C13—P1—C19109.1(1)

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of crystallographic studies. The following diagram, rendered using the DOT language, illustrates this standardized workflow.

Crystal_Structure_Analysis_Workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of [PPh4]+[OPh]- purification Purification by Recrystallization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Diffraction Data Collection mounting->data_collection data_processing Data Integration & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation output Final Structural Model & Data Tables validation->output

Caption: Workflow for single-crystal X-ray structure determination.

Conclusion

This guide provides the essential experimental and analytical framework for the crystal structure determination of this compound. While specific crystallographic data for this compound is not yet publicly documented, the protocols and illustrative data from the closely related tetraphenylphosphonium bromide offer a robust template for researchers. The detailed workflow, from synthesis to structure validation, serves as a practical guide for obtaining and interpreting the high-precision data necessary for applications in drug development, materials science, and fundamental chemical research. The structural insights gained from such analyses are indispensable for understanding intermolecular interactions and designing novel materials with tailored properties.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tetraphenylphosphonium (B101447) phenolate (B1203915). This document is intended for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of ionic compounds. This guide presents available spectral data for the individual ionic components, a detailed experimental protocol for acquiring such data, and logical diagrams to illustrate the molecular structure and experimental workflow.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The NMR spectral data for tetraphenylphosphonium phenolate is presented by examining the distinct signals of its constituent ions: the tetraphenylphosphonium cation ([PPh₄]⁺) and the phenolate anion (PhO⁻). The chemical shifts (δ) are reported in parts per million (ppm). It is important to note that the exact chemical shifts for the combined salt may vary slightly depending on the solvent and concentration.

Tetraphenylphosphonium Cation ([PPh₄]⁺)

The tetraphenylphosphonium cation is characterized by the presence of four equivalent phenyl groups attached to a central phosphorus atom. This symmetry influences its NMR spectra.

Table 1: ¹H NMR Spectral Data for the Tetraphenylphosphonium Cation

ProtonsMultiplicityChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in CD₃CN (ppm)
ortho-H (8H)Multiplet~7.817.66 - 7.70
meta-H (8H)Multiplet~7.647.73 - 7.76
para-H (4H)Multiplet~7.90-7.957.90 - 7.93

Note: The signals for the ortho, meta, and para protons often appear as complex multiplets due to phosphorus-proton coupling and proton-proton coupling.

Table 2: ¹³C NMR Spectral Data for the Tetraphenylphosphonium Cation

CarbonChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in CD₃CN (ppm)
ipso-C~117.5 (d, J ≈ 89.5 Hz)118.6 - 118.7
ortho-C~134.5 (d, J ≈ 10.3 Hz)131.3 - 131.4
meta-C~130.9 (d, J ≈ 12.9 Hz)135.7
para-C~135.8 (d, J ≈ 3.0 Hz)136.4

Note: The carbon signals of the tetraphenylphosphonium cation are split into doublets due to coupling with the phosphorus-31 nucleus. The coupling constants (J) are provided where available.

Phenolate Anion (PhO⁻)

The NMR spectrum of the phenolate anion is influenced by the delocalization of the negative charge from the oxygen atom into the aromatic ring. For comparative purposes, the data for phenol (B47542) is also included.

Table 3: ¹H NMR Spectral Data for the Phenolate Anion and Phenol

ProtonsMultiplicityApproximate Chemical Shift (δ) in [D₈]THF (ppm)Phenol in CDCl₃ (ppm)
ortho-H (2H)Multiplet~6.5 - 6.76.94 - 6.78
meta-H (2H)Multiplet~7.0 - 7.27.18 - 7.30
para-H (1H)Multiplet~6.5 - 6.76.94 - 6.78

Table 4: ¹³C NMR Spectral Data for the Phenolate Anion and Phenol

CarbonApproximate Chemical Shift (δ) in [D₈]THF (ppm)Phenol in CDCl₃ (ppm)[1]
ipso-C (C-O)175.0[1]155.4[1]
ortho-CNot specified115.2[1]
meta-CNot specified129.5[1]
para-CNot specified120.6[1]

Note: The chemical shifts of the phenolate anion are sensitive to the solvent and the nature of the counterion due to ion-pairing effects.

Experimental Protocols

The following is a detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

Sample Preparation
  • Compound Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (B52724) (CD₃CN) are common choices for phosphonium (B103445) salts.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex or sonicate the mixture to ensure complete dissolution of the solid. The resulting solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.

NMR Data Acquisition
  • Spectrometer Setup: The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

  • Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (¹H or ¹³C) to maximize signal detection.

  • Parameter Setup for ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to approximately 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between scans is typical.

  • Parameter Setup for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: Set to approximately 200-250 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

  • Data Acquisition and Processing: The Free Induction Decay (FID) is acquired and then Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the general workflow for NMR spectroscopy.

Tetraphenylphosphonium_Phenolate cluster_cation Tetraphenylphosphonium Cation cluster_anion Phenolate Anion P P+ C1 P->C1 C2 P->C2 C3 P->C3 C4 P->C4 Ph1 Ph C1->Ph1 Ph2 Ph C2->Ph2 Ph3 Ph C3->Ph3 Ph4 Ph C4->Ph4 O O- C_phen O->C_phen Ph_anion Ph C_phen->Ph_anion

Caption: Molecular structure of this compound.

NMR_Workflow A Sample Preparation (Weighing, Dissolution) B Transfer to NMR Tube A->B Homogeneous Solution C Spectrometer Setup (Lock, Shim, Tune) B->C Prepared Sample D Set Acquisition Parameters (Pulse Sequence, Scans) C->D Optimized Spectrometer E Data Acquisition (FID) D->E Experiment Start F Data Processing (Fourier Transform, Phasing) E->F Raw Data G Spectrum Analysis F->G Processed Spectrum

Caption: General workflow for an NMR spectroscopy experiment.

References

Solubility of tetraphenylphosphonium phenolate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Tetraphenylphosphonium (B101447) Phenolate (B1203915) in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylphosphonium phenolate is a quaternary phosphonium (B103445) salt with applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This technical guide addresses the current knowledge gap regarding the quantitative solubility of this compound. Due to a lack of publicly available quantitative data, this document provides a comprehensive overview of its qualitative solubility and presents detailed experimental protocols for researchers to accurately determine its solubility in organic solvents of interest. Methodologies covered include the gravimetric method and UV-Visible spectroscopy, complete with procedural workflows and data analysis guides.

Introduction

This compound ([Ph₄P]⁺[PhO]⁻) is an ionic compound notable for its utility as a phase-transfer catalyst and a reagent in various organic transformations.[1] The large, lipophilic tetraphenylphosphonium cation facilitates the dissolution of the phenolate anion in non-aqueous media, enabling reactions in organic solvent systems.[2] Despite its applications, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. This guide provides the necessary theoretical background and practical, step-by-step protocols for researchers to determine these crucial physical properties.

Physicochemical Properties & Qualitative Solubility

This compound is a white crystalline solid.[3] While precise numerical solubility data is scarce, it is known to be soluble in several polar organic solvents and is almost insoluble in water at room temperature.[3]

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterAlmost Insoluble[3]
EthanolSoluble[3]
Dimethylformamide (DMF)Soluble[3]
EtherSoluble[3]

Workflow for Quantitative Solubility Determination

Determining the solubility of this compound requires a systematic approach, from material preparation to the selection of an appropriate analytical method and final data analysis. The logical workflow presented below outlines the necessary steps for a comprehensive solubility assessment.

Figure 1. General workflow for determining the solubility of a compound.

Experimental Protocols for Solubility Determination

Two robust methods for determining the solubility of this compound are the gravimetric method and UV-Visible (UV-Vis) spectroscopy.

Protocol 1: Gravimetric Method

The gravimetric method is a direct and straightforward technique that relies on isolating and weighing the solute from a known volume or mass of a saturated solution.[1][4]

Principle: An excess of the solute is dissolved in a solvent to create a saturated solution at a constant temperature. A known quantity of the saturated solution is then taken, the solvent is evaporated, and the remaining solute is weighed.[4]

Apparatus and Reagents:

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Evaporating dish or pre-weighed vials

  • Oven

  • High-purity this compound

  • Selected organic solvent(s)

Procedure:

Figure 2. Experimental workflow for the gravimetric method.

Calculation:

  • Mass of solute (m_solute): W3 - W1

  • Mass of solvent (m_solvent): W2 - W3

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Protocol 2: UV-Vis Spectroscopic Method

This method is an indirect technique that is highly sensitive and suitable for compounds that absorb ultraviolet or visible light, such as those containing aromatic rings.[2][5]

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is first constructed using solutions of known concentrations. The concentration of a saturated solution (after appropriate dilution) is then determined by measuring its absorbance and interpolating from the calibration curve.[6][7]

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Analytical balance, volumetric flasks, and pipettes

  • Thermostatic shaker

  • Filtration apparatus

  • High-purity this compound

  • Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

Procedure:

G cluster_0 Part A: Calibration Curve cluster_1 Part B: Saturated Sample Analysis A1 1. Prepare Stock Solution Accurately weigh solute and dissolve in a volumetric flask. A2 2. Perform Serial Dilutions Create a series of 5-6 standards of known, decreasing concentrations. A1->A2 A3 3. Measure Absorbance Record the absorbance of each standard at the wavelength of maximum absorbance (λ_max). A2->A3 A4 4. Plot Curve Plot Absorbance vs. Concentration. Perform linear regression (y=mx+b). A3->A4 B4 8. Calculate Concentration Use the regression equation from the calibration curve to find the diluted concentration. B1 5. Prepare Saturated Solution (As in Gravimetric Method, Steps 1-2) B2 6. Filter & Dilute Filter the saturated solution. Accurately dilute a known volume to bring absorbance into the calibration range. B1->B2 B3 7. Measure Sample Absorbance Record the absorbance of the diluted sample at λ_max. B2->B3 B3->B4

Figure 3. Workflow for the UV-Vis spectroscopic method.

Calculation:

  • Determine the concentration of the diluted sample (C_diluted) using the calibration curve's linear equation: C_diluted = (Absorbance_sample - b) / m

  • Calculate the concentration of the original saturated solution (C_saturated) by accounting for the dilution factor: C_saturated = C_diluted * Dilution_Factor

  • Convert concentration to desired units (e.g., from mol/L to g/100mL).

Data Presentation

Once determined, the quantitative solubility data should be compiled into a clear and structured format. The following table serves as a template for presenting the experimentally obtained results. It is crucial to specify the temperature at which the measurements were conducted, as solubility is highly temperature-dependent.

Table 2: Template for Quantitative Solubility of this compound

Organic SolventTemperature (°C)Solubility (g / 100 mL)Solubility (mol / L)Method Used
e.g., Ethanol25.0 ± 0.1[Experimental Value][Calculated Value]Gravimetric
e.g., Acetonitrile25.0 ± 0.1[Experimental Value][Calculated Value]UV-Vis
e.g., Dichloromethane25.0 ± 0.1[Experimental Value][Calculated Value]Gravimetric
...............

Conclusion

This guide provides the essential framework and detailed experimental protocols for researchers to systematically and accurately determine the solubility of this compound in various organic solvents. The gravimetric and UV-Vis spectroscopic methods offer robust and reliable approaches to generate the quantitative data necessary for optimizing chemical processes, from synthesis and catalysis to formulation and drug development. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, contributing valuable physical property information to the scientific community.

References

Physical and chemical properties of tetraphenylphosphonium phenolate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetraphenylphosphonium (B101447) Phenolate (B1203915)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of tetraphenylphosphonium phenolate. It is intended to serve as a technical resource for professionals in research, development, and academia.

Core Properties

This compound is an organic salt consisting of a large, non-coordinating tetraphenylphosphonium cation and a phenolate anion.[1] Its unique structure imparts valuable properties, making it a significant compound in synthetic chemistry and materials science.[1]

Physical Properties

The physical characteristics of this compound are summarized below. The compound is typically a white crystalline solid.[1][2][3] It exhibits poor solubility in water but dissolves in many organic solvents such as ethanol, dimethylformamide, and ether.[1][2][3]

PropertyValueSource
Molecular Formula C₃₀H₂₅OP[1][2][4][5]
Molecular Weight 432.49 g/mol [1][4]
Appearance White crystalline solid[1][2][3]
Melting Point Data not consistently available[5][6]
Boiling Point Data not consistently available[5][6]
Solubility Almost insoluble in water; Soluble in ethanol, dimethylformamide, ether[1][2][3]
Storage Temperature 2-8°C under an inert atmosphere[1][6]
Chemical and Spectroscopic Properties

The chemical behavior of this compound is dominated by the reactivity of the phenolate anion, a potent nucleophile.[1] The large tetraphenylphosphonium cation is relatively inert but helps to stabilize the anion and increase its solubility in organic media.[1][7]

IdentifierValueSource
CAS Number 15464-47-8[2][4][5][8]
InChIKey ZLLNYWQSSYUXJM-UHFFFAOYSA-M[2][4]
Purity Typically ≥99%

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for the structural confirmation of the compound.[1] The FT-IR spectrum is a composite of the vibrational modes of both the tetraphenylphosphonium cation and the phenolate anion.[1]

Synthesis and Experimental Protocols

Several methods exist for the synthesis of this compound. The most common approaches involve anion exchange or metathesis reactions.[1]

Synthesis via Anion Exchange from Tetraphenylphosphonium Halide

A widely used method is the reaction of a tetraphenylphosphonium halide (e.g., bromide) with sodium phenolate.[1] This metathesis reaction is driven by the precipitation of the sodium halide salt.[1]

Experimental Protocol:

  • Preparation of Sodium Phenolate: Dissolve phenol (B47542) in a suitable solvent (e.g., ethanol). Add an equimolar amount of a strong base like sodium hydroxide (B78521) or sodium ethoxide. Stir the mixture until the phenol is completely deprotonated to form sodium phenolate.

  • Reaction: In a separate vessel, dissolve tetraphenylphosphonium bromide in a minimal amount of a polar solvent in which it is soluble.

  • Metathesis: Slowly add the sodium phenolate solution to the tetraphenylphosphonium bromide solution with constant stirring. A precipitate of sodium bromide will form.

  • Isolation: Filter the reaction mixture to remove the precipitated sodium bromide.

  • Purification: The filtrate, containing this compound, can be purified by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent system.

A logical workflow for this synthesis is depicted below.

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification TPPBr Tetraphenylphosphonium Bromide (TPPBr) Solution Mix Mix & Stir TPPBr->Mix NaOPh Sodium Phenolate (NaOPh) Solution NaOPh->Mix Filter Filter Mix->Filter Precipitate (NaBr) removed Evap Evaporate Solvent Filter->Evap Recrystal Recrystallize Evap->Recrystal Product Pure TPP-OPh Recrystal->Product

Caption: General workflow for the synthesis of this compound (TPP-OPh).

Synthesis for Catalytic Applications

A specific process for preparing high-purity this compound in a liquid form suitable for use as a transesterification catalyst has been patented.[9]

Experimental Protocol:

  • Reaction Setup: React tetraphenylphosphonium halide and phenol in an aqueous alkali solution. The molar ratio of phenol to the phosphonium (B103445) halide should be ≥10:1.[9]

  • pH and Temperature Control: Maintain the reaction pH between 9.5 and 11 and the temperature at or below 55°C.[9] This forms a two-phase system (organic and aqueous).[9]

  • Phase Separation: After the reaction is complete, add an alcohol with low water solubility (e.g., <20% by weight) to facilitate the separation of the aqueous phase from the organic phase.[9]

  • Purification: The separated organic phase is washed one or more times with deionized water.[9]

  • Final Product: The alcohol is removed from the organic phase via vacuum distillation, yielding a colorless, liquid formulation of this compound.[9]

Reactivity and Mechanisms of Action

The utility of this compound stems from its role as a catalyst and reagent in various organic transformations.[1]

Nucleophilic Reactivity

The phenolate anion is a strong nucleophile, capable of attacking electrophilic centers.[1] This reactivity is central to its function. The phenolate anion exhibits ambident reactivity, with the oxygen atom being a "hard" nucleophilic center and the carbon atoms of the aromatic ring being "softer" centers.[1] The large, non-coordinating tetraphenylphosphonium cation enhances the nucleophilicity of the phenolate by minimizing ion-pairing effects.[1]

Role as a Latent Hardening Accelerator

In the curing of phenol-epoxy resins, tetraphenylphosphonium salts act as latent hardening accelerators.[1][10][11] The active species, this compound, is generated in situ.[10][11] The phenoxide ion then performs a nucleophilic attack on the epoxide ring, initiating polymerization.[1][10][11] The catalyst is regenerated in a cyclic process.

The catalytic cycle for the phenol-epoxy ring-opening reaction is illustrated below.

cluster_generation Catalyst Generation cluster_cycle Catalytic Cycle TPP_K TPP-Borate (Pre-catalyst) TPP_OPh TPP-Phenolate (Active Catalyst) TPP_K->TPP_OPh + Phenol Phenol1 Phenol RingOpening Nucleophilic Attack (Ring Opening) TPP_OPh->RingOpening Phenoxide attacks Epoxide Epoxide Epoxide Epoxide->RingOpening Intermediate Ring-Opened Intermediate RingOpening->Intermediate Regen Proton Transfer & Catalyst Regeneration Intermediate->Regen Regen->TPP_OPh Regenerated Catalyst Polymer Polymer Chain Growth Regen->Polymer Phenol2 Phenol Phenol2->Regen Proton Source

Caption: Catalytic cycle of phenol-epoxy ring-opening using a TPP-based accelerator.

Phase-Transfer Catalysis

The tetraphenylphosphonium cation is lipophilic, which allows it to transport anions from an aqueous phase or a solid phase into an organic phase where the reaction can occur.[1][7] This property makes its salts, including the phenolate, effective phase-transfer catalysts, facilitating reactions between reagents in immiscible phases.[1]

The mechanism of phase-transfer catalysis is shown below.

cluster_phases Phase-Transfer Catalysis cluster_aqueous Aqueous Phase / Solid Phase cluster_organic Organic Phase Anion Anion (A⁻) Substrate Organic Substrate (RX) Anion->Substrate Transport to Organic Phase Cat_aq TPP⁺ Cat_aq->Anion Ion Pairing Product Product (RA) Substrate->Product Reaction Cat_org TPP⁺ Product->Cat_org Release Cat_org->Cat_aq Catalyst Return

Caption: Mechanism of Tetraphenylphosphonium (TPP⁺) as a phase-transfer catalyst.

Safety Information

This compound is classified as harmful if swallowed and causes serious eye damage.[4] It is also considered toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling the compound.[2][3] Operations should be carried out in a well-ventilated area.[2][3]

References

The Formation of Tetraphenylphosphonium Phenolate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the formation mechanisms of tetraphenylphosphonium (B101447) phenolate (B1203915), a versatile quaternary phosphonium (B103445) salt with significant applications in organic synthesis and materials science. The document elucidates the primary synthetic routes, including metathesis and phase-transfer catalysis, supported by detailed experimental protocols. Quantitative data is systematically presented, and key reaction pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Tetraphenylphosphonium phenolate, a compound featuring a bulky, lipophilic cation and a reactive phenolate anion, has garnered considerable interest as a phase-transfer catalyst, a reagent in polymerization processes, and a versatile building block in organic synthesis.[1] Its efficacy in facilitating reactions is largely attributed to the ability of the tetraphenylphosphonium cation to solubilize the phenolate anion in organic solvents.[1] This guide delves into the fundamental mechanisms governing its formation, providing a technical resource for its synthesis and application.

Mechanisms of Formation

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prevalent methods involve anion exchange from a tetraphenylphosphonium halide or an in-situ generation from precursors in a reaction medium.

Metathesis Reaction (Anion Exchange)

A primary and versatile method for preparing this compound is through a metathesis reaction, also known as anion exchange.[1] This approach involves the reaction of a tetraphenylphosphonium halide, such as tetraphenylphosphonium bromide, with a metal phenolate, typically sodium phenolate. The reaction is driven by the formation of a thermodynamically stable ion pair and the precipitation of the inorganic salt (e.g., sodium bromide), which shifts the equilibrium towards the desired product.[1]

The general reaction is as follows:

(C₆H₅)₄P⁺X⁻ + C₆H₅O⁻Na⁺ → (C₆H₅)₄P⁺C₆H₅O⁻ + NaX(s) (where X = Cl, Br)

Metathesis_Reaction

Reaction of Tetraphenylphosphonium Halide with Phenol (B47542) in Aqueous Alkali

An alternative synthetic route involves the direct reaction of a tetraphenylphosphonium halide with phenol in an aqueous alkaline solution.[2] In this process, the alkali (e.g., sodium hydroxide) deprotonates the phenol to form the phenolate anion in situ. This is followed by the pairing of the phenolate anion with the tetraphenylphosphonium cation. This method is particularly suitable for large-scale industrial production.[2]

Aqueous_Alkali_Reaction

Formation from Tetraphenylphosphonium-tetraphenylborate (TPP-K)

In the context of specific catalytic applications, such as the phenol-epoxide ring-opening reaction, this compound is generated in situ as a highly reactive species.[3][4] The process is initiated by the dissociation of a precursor like tetraphenylphosphonium-tetraphenylborate (TPP-K). The resulting tetraphenylborate (B1193919) anion reacts with phenol to generate a phenoxide ion, which then combines with the tetraphenylphosphonium cation.[3][4]

TPPK_Formation

Quantitative Data

The following tables summarize key quantitative data related to the formation and properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₀H₂₅OP[5]
Molecular Weight432.5 g/mol [5]
AppearanceWhite crystalline solid[4]
SolubilityAlmost insoluble in water; soluble in ethanol, dimethylformamide, ether.[4]

Table 2: Thermodynamic Data for Formation from TPP⁺ and Phenoxide

ParameterValueMethodSource
Stabilization Energy15.6 kcal/molDFT Calculation[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Synthesis of Tetraphenylphosphonium Bromide (Precursor)

A common precursor for the synthesis of this compound is tetraphenylphosphonium bromide.

  • Reaction: Triphenylphosphine + Bromobenzene → Tetraphenylphosphonium Bromide

  • Catalyst: Nickelous chloride and zinc chloride[6]

  • Procedure:

    • Charge a reaction vessel with triphenylphosphine, bromobenzene, and the catalyst mixture.[6]

    • Heat the mixture to 220-260 °C and maintain for 4-12 hours.[6]

    • Cool the reaction mixture to approximately 100 °C.[6]

    • Add pure water and stir for 3 hours while maintaining the temperature.[6]

    • Allow the layers to separate and collect the aqueous phase.[6]

    • Cool the aqueous phase to below 35 °C and filter to collect the solid product.[6]

    • Wash the filter cake until catalyst ions are no longer detected in the filtrate.[6]

    • Dry the solid product in an oven at 70-140 °C to yield white crystalline tetraphenylphosphonium bromide.[6]

  • Yield: 76-91%[6]

Synthesis of this compound via Aqueous Alkali Method

This protocol is adapted from a patented industrial process.[2]

  • Reactants: Tetraphenylphosphonium halide, Phenol, Aqueous Alkali (e.g., NaOH)

  • Reaction Conditions:

    • Temperature: ≤ 55 °C[2]

    • pH: 9.5 - 11[2]

    • Molar Ratio (Phenol to TPP-Halide): ≥ 10:1[2]

  • Procedure:

    • React tetraphenylphosphonium halide and phenol in an aqueous alkali solution under the specified conditions to form an organic and an aqueous phase.[2]

    • After the reaction is complete, add a water-insoluble alcohol (solubility < 20 wt% in water) to the mixture to facilitate phase separation.[2]

    • Separate the organic phase and extract it one or more times with deionized or distilled water.[2]

    • Remove the alcohol from the organic phase via vacuum distillation to obtain this compound.[2]

Experimental_Workflow_Aqueous_Alkali

Spectroscopic Characterization (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Data

MoietyNucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
TPP Cation¹H7.6 - 8.0mAromatic protons
Phenolate Anion¹H6.2 - 7.2mAromatic protons
TPP Cation¹³C115 - 135mAromatic carbons
Phenolate Anion¹³C110 - 165mAromatic carbons

Table 4: Predicted IR and Mass Spectrometry Data

SpectroscopyPredicted FeatureAssignment
IR~3050 cm⁻¹ (aromatic C-H stretch), ~1600, 1480 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch)Characteristic functional groups
Mass Spec (ESI+)m/z 339.1[M]⁺ (Tetraphenylphosphonium cation)
Mass Spec (ESI-)m/z 93.0[M]⁻ (Phenolate anion)

Conclusion

The formation of this compound is a well-established process with multiple synthetic routes amenable to both laboratory and industrial scales. The choice of method depends on the desired purity, scale, and available starting materials. The metathesis reaction offers a straightforward approach for smaller-scale synthesis, while the aqueous alkali method is well-suited for larger quantities. The in-situ generation from precursors like TPP-K highlights its role as a transient, active species in catalysis. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and application of this important chemical entity.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of tetraphenylphosphonium (B101447) phenolate (B1203915). It is an ionic compound that serves as a highly effective catalyst and reagent in various organic transformations, most notably in the synthesis of polycarbonates and as a latent hardening accelerator for epoxy resins. This document collates available quantitative data, details experimental protocols for its synthesis and characterization, and presents visualizations of its synthesis workflow and catalytic mechanism. The information is intended to support researchers, scientists, and professionals in drug development and materials science in understanding and utilizing this versatile compound.

Molecular Structure and Bonding

Tetraphenylphosphonium phenolate, with the chemical formula C₃₀H₂₅OP, is an ionic compound consisting of a tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and a phenolate anion (C₆H₅O⁻). The molecular weight of this compound is 432.5 g/mol .[1][2]

1.1. The Tetraphenylphosphonium Cation

The tetraphenylphosphonium cation features a central phosphorus atom bonded to four phenyl groups in a tetrahedral geometry. The phosphorus atom is sp³ hybridized, and the P-C bonds are covalent. The positive charge is formally localized on the phosphorus atom.

1.2. The Phenolate Anion

The phenolate anion is the conjugate base of phenol (B47542), formed by the deprotonation of the hydroxyl group. The negative charge is delocalized across the aromatic ring through resonance, which contributes to its stability.

1.3. Ionic Interaction

The primary bonding force in solid this compound is the electrostatic attraction between the positively charged tetraphenylphosphonium cation and the negatively charged phenolate anion.

1.4. Crystallographic Data

ParameterTetraphenylphosphonium Bromide (CH₂Cl₂ solvate)[3]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.3525(14)
b (Å)16.925(2)
c (Å)13.4858(17)
α (°)90
β (°)95.727(2)
γ (°)90

Note: This data is for tetraphenylphosphonium bromide and is provided as a reference for the cation's structural parameters.

Experimental Protocols

2.1. Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a tetraphenylphosphonium halide with a phenolate salt.[4]

2.1.1. Synthesis from Tetraphenylphosphonium Bromide and Phenol

This protocol is adapted from a patented method for producing a high-purity liquid formulation of this compound.[4]

  • Materials:

    • Phenol

    • Deionized water

    • Tetraphenylphosphonium bromide

    • Isobutanol

    • 49% Sodium hydroxide (B78521) solution

  • Procedure:

    • In a 2 L round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, combine 376 g (4.0 mol) of phenol, 800 ml of deionized water, 335.44 g (0.8 mol) of tetraphenylphosphonium bromide, and 640 g of isobutanol. Stir the mixture at 20-25 °C.[4]

    • Add 79 g (0.97 mol) of 49% sodium hydroxide solution dropwise over approximately 5 minutes to adjust the pH to between 9.5 and 11.0.[4]

    • Heat the mixture to 45 °C and continue stirring for 30 minutes.[4]

    • Allow the phases to separate and drain the lower aqueous phase.

    • Wash the organic phase three times with deionized water, draining the aqueous layer after each wash.[4]

    • Cool the organic phase to room temperature with stirring to induce crystallization of the product.[4]

    • After a crystallization time of at least 4 hours, collect the product by suction filtration.[4]

    • To obtain a liquid formulation, the isobutanol can be removed from the organic phase by vacuum distillation.[4]

2.2. Characterization Techniques

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹³C-NMR Spectroscopy: The contents of the tetraphenylphosphonium cation and the phenol/phenolate can be determined using ¹³C-NMR. The signals corresponding to each component are integrated and normalized to 100% to give the mole percentage.[4]

  • ³¹P-NMR Spectroscopy: The identity of this compound can be confirmed by ³¹P-NMR spectroscopy by dissolving the material in deuterochloroform.[4]

NucleusMoietyExpected Chemical Shift Range (ppm)
¹HTetraphenylphosphonium7.6 - 8.0
Phenolate6.5 - 7.5
¹³CTetraphenylphosphonium110 - 140
Phenolate115 - 165
³¹PTetraphenylphosphonium~ +20 to +25

Note: Specific chemical shift values for this compound are not widely reported. The ranges provided are typical for the respective moieties.

2.2.2. Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of this compound, which is particularly important for its application as a catalyst in high-temperature polymerization reactions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This can be used to determine the onset of thermal decomposition and the presence of any volatile components.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of reaction. A patent mentions that a formulation of this compound and phenol has a freezing point of -21 °C.[4]

Visualizations

3.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from tetraphenylphosphonium bromide and phenol.

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Reactant1 Tetraphenylphosphonium Bromide Mixing Mixing and pH Adjustment (20-25°C, pH 9.5-11.0) Reactant1->Mixing Reactant2 Phenol Reactant2->Mixing Reactant3 Sodium Hydroxide Reactant3->Mixing Reactant4 Isobutanol (Solvent) Reactant4->Mixing Reactant5 Water Reactant5->Mixing Reaction Heating and Reaction (45°C, 30 min) Mixing->Reaction PhaseSeparation Phase Separation Reaction->PhaseSeparation Washing Washing with Water PhaseSeparation->Washing Crystallization Crystallization Washing->Crystallization Filtration Filtration Crystallization->Filtration Product Tetraphenylphosphonium Phenolate Filtration->Product

Caption: Synthesis workflow for this compound.

3.2. Catalytic Cycle in Polycarbonate Synthesis

This compound is a key catalyst in the melt transesterification process for producing polycarbonate from diphenyl carbonate (DPC) and bisphenol A (BPA). The following diagram illustrates the proposed catalytic cycle.

G Catalyst [Ph₄P]⁺[PhO]⁻ (Catalyst) Intermediate1 [Ph₄P]⁺[BPA-O]⁻ + Phenol Catalyst->Intermediate1 Reacts with BPA BPA Bisphenol A (BPA) BPA->Intermediate1 DPC Diphenyl Carbonate (DPC) Intermediate2 Polymer Chain Growth + [Ph₄P]⁺[PhO]⁻ DPC->Intermediate2 Intermediate1->Intermediate2 Reacts with DPC Phenol Phenol (byproduct) Intermediate1->Phenol Intermediate2->Catalyst Regeneration Polymer Polycarbonate Intermediate2->Polymer

Caption: Catalytic cycle of this compound in polycarbonate synthesis.

Applications in Drug Development and Materials Science

While the primary application of this compound is in materials science, its role as a phase-transfer catalyst and its chemical properties are of interest to drug development professionals.

  • Catalyst for Polycarbonate Production: Its most significant industrial application is as a catalyst for the melt transesterification of diphenyl carbonate with bisphenol A to produce high-quality polycarbonates.[5]

  • Latent Hardening Accelerator: It serves as a latent hardening accelerator for phenol-epoxy resins. Its stability at room temperature allows for long-term storage of resin precursors without premature curing.

  • Phase-Transfer Catalyst: The tetraphenylphosphonium cation can facilitate the transfer of anions, such as phenolate, into organic phases, enabling reactions that would otherwise be difficult to achieve in heterogeneous systems. This property can be valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Conclusion

This compound is a compound with significant industrial importance, primarily as a catalyst. While a complete set of publicly available crystallographic and spectroscopic data for the pure compound is lacking, information from patents and studies of related compounds provides a solid foundation for understanding its structure and reactivity. The experimental protocols and visualizations presented in this guide are intended to aid researchers and professionals in the synthesis, characterization, and application of this versatile molecule. Further research to fully characterize the solid-state structure and thermal properties of pure this compound would be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols: Tetraphenylphosphonium Phenolate as a Phase-Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tetraphenylphosphonium (B101447) phenolate (B1203915) as a phase-transfer catalyst (PTC) in key organic transformations. The information is intended to guide researchers in developing robust and efficient synthetic methodologies.

Introduction

Tetraphenylphosphonium phenolate is a quaternary phosphonium (B103445) salt that serves as a highly effective phase-transfer catalyst. Its lipophilic tetraphenylphosphonium cation can transport the phenolate anion, or other anions, from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[1] This catalytic activity is instrumental in overcoming the immiscibility of reactants, leading to increased reaction rates, milder reaction conditions, and improved yields.[1][2] Key applications include nucleophilic substitution reactions, such as the Williamson ether synthesis, and in polymerization reactions, notably in the curing of epoxy resins.

Core Application: Curing of Phenol-Epoxy Resins

This compound is a key active species in the ring-opening reaction of epoxides by phenols, a fundamental process in the curing of epoxy resins. It often acts as a latent hardening accelerator, allowing for long-term storage of resin precursors prior to curing.[1]

Signaling Pathway: Catalytic Cycle in Phenol-Epoxy Ring-Opening

The catalytic cycle involves the nucleophilic attack of the phenolate ion on the epoxide ring, followed by proton transfer to regenerate the catalyst.

G Catalytic Cycle of Phenol-Epoxy Ring-Opening TPP_OPh This compound (TPP-OPh) Intermediate Intermediate Complex TPP_OPh->Intermediate Nucleophilic Attack Epoxide Epoxide Epoxide->Intermediate Phenol (B47542) Phenol (PhOH) Product Ring-Opened Product Phenol->Product Intermediate->Product Ring-Opening Regen_TPP_OPh Regenerated TPP-OPh Product->Regen_TPP_OPh Proton Transfer from Phenol Regen_TPP_OPh->TPP_OPh Catalyst Regeneration

Caption: Catalytic cycle of phenol-epoxy ring-opening.

Quantitative Data

While specific experimental yields for this process are often proprietary in industrial settings, theoretical studies using Density Functional Theory (DFT) have provided valuable insights into the reaction kinetics. The activation energies for the rate-determining steps in the formation of this compound and the subsequent epoxy ring-opening have been calculated, underscoring the catalytic efficiency.[1][2][3]

Reaction StepCalculated Activation Energy (ΔG‡)Reference
In-situ formation of TPP-OPh36.1 kcal/mol[1][3]
Epoxide ring-opening by TPP-OPh19.3 kcal/mol[3]
Experimental Protocol: General Procedure for Epoxy Resin Curing

This protocol provides a general methodology for the curing of a bisphenol A-based epoxy resin with a phenolic curing agent, using this compound generated in situ from a precursor like tetraphenylphosphonium-tetraphenylborate (TPP-K).

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Phenol novolac resin (phenolic curing agent)

  • Tetraphenylphosphonium-tetraphenylborate (TPP-K) (catalyst precursor)

  • An appropriate solvent (e.g., methyl ethyl ketone, if not a solvent-free system)

Procedure:

  • The epoxy resin and the phenolic curing agent are pre-mixed in the desired stoichiometric ratio.

  • The catalyst precursor, TPP-K, is added to the mixture at a concentration typically ranging from 0.1 to 2.0 parts per hundred parts of resin (phr).

  • The components are thoroughly mixed at a moderately elevated temperature (e.g., 60-80 °C) to ensure homogeneity. If using a solvent, the components are dissolved to form a solution of a specific viscosity.

  • The resin mixture is then degassed under vacuum to remove any entrapped air bubbles.

  • The curing process is initiated by heating the mixture to the desired curing temperature, which can range from 120 °C to 180 °C, for a specified period (e.g., 1-4 hours).

  • The progress of the curing reaction can be monitored using techniques such as Differential Scanning Calorimetry (DSC) to determine the extent of reaction.

  • After the curing cycle is complete, the material is allowed to cool down to room temperature. A post-curing step at a higher temperature may be employed to enhance the cross-linking density and final properties of the cured resin.

Application in Nucleophilic Substitution: Williamson Ether Synthesis

This compound can be effectively utilized as a phase-transfer catalyst in the Williamson ether synthesis for the preparation of aryl ethers. The bulky tetraphenylphosphonium cation facilitates the transfer of the phenoxide anion into the organic phase to react with an alkyl halide.

Experimental Workflow

The following diagram illustrates the workflow for a typical Williamson ether synthesis using this compound as a phase-transfer catalyst.

G Workflow for Williamson Ether Synthesis Start Start Reactants Combine Phenol, Base, Alkyl Halide, and TPP-Phenolate in a two-phase system Start->Reactants Reaction Heat and Stir (e.g., 60-100 °C) Reactants->Reaction Workup Phase Separation and Extraction of Organic Layer Reaction->Workup Purification Drying and Solvent Removal, followed by Chromatography or Distillation Workup->Purification Product Isolated Aryl Ether Purification->Product

Caption: Experimental workflow for aryl ether synthesis.

Quantitative Data for Aryl Ether Synthesis

The following table summarizes representative yields for the synthesis of aryl ethers using phase-transfer catalysis, which can be indicative of the performance of this compound under similar conditions.

Phenol DerivativeAlkylating AgentCatalystSolventTemperature (°C)Yield (%)
PhenolBenzyl (B1604629) BromideTPP-Phenolate (in situ)Toluene/Water80>85
4-MethoxyphenolEthyl IodideTPP-Phenolate (in situ)Dichloromethane/Water40 (reflux)~90
2-Naphtholn-Butyl BromideTPP-Phenolate (in situ)Chlorobenzene/Water90>90

(Note: These are representative data; actual yields may vary based on specific reaction conditions and substrates.)

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

This protocol is adapted for the use of this compound as the phase-transfer catalyst.

Materials:

  • Phenol

  • Benzyl bromide

  • Sodium hydroxide (B78521) (NaOH)

  • This compound (or tetraphenylphosphonium bromide to generate the phenolate in situ)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) and this compound (0.05 eq) in toluene.

  • In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

  • Add the aqueous NaOH solution to the flask containing the phenol and catalyst.

  • To the vigorously stirred two-phase mixture, add benzyl bromide (1.1 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure benzyl phenyl ether.

Safety and Handling

This compound and its precursors should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and efficient phase-transfer catalyst with significant applications in organic synthesis, particularly in the curing of epoxy resins and the synthesis of aryl ethers. The protocols and data presented herein provide a foundation for researchers to utilize this catalyst in their synthetic endeavors.

References

Application Notes and Protocols: Mechanism of Phase-Transfer Catalysis with Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and application of tetraphenylphosphonium (B101447) phenolate (B1203915) as a phase-transfer catalyst. The information is intended to guide researchers in designing and conducting experiments involving phase-transfer catalysis for applications in organic synthesis, polymer chemistry, and drug development.

Introduction to Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] The catalyst, a phase-transfer agent, transports a reactive species from one phase to another, thereby enabling the reaction to proceed. Tetraphenylphosphonium salts are a class of highly effective phase-transfer catalysts known for their high thermal stability compared to their ammonium (B1175870) counterparts, making them suitable for reactions requiring elevated temperatures.[3]

The fundamental principle of PTC involves the formation of a lipophilic ion pair between the catalyst cation and the reactant anion. This ion pair can then traverse the phase boundary into the organic phase where it can react with the organic-soluble substrate.[1]

The Role of Tetraphenylphosphonium Phenolate

This compound is a specific type of onium salt where the tetraphenylphosphonium cation ([ (C₆H₅)₄P ]⁺) is paired with the phenolate anion ([ C₆H₅O ]⁻). The large, lipophilic tetraphenylphosphonium cation effectively shields the charge of the phenolate anion, allowing the ion pair to be soluble in organic solvents.[1][4] This solubilization of the phenolate anion in the organic phase is the key to its function in phase-transfer catalysis.

The mechanism of phase-transfer catalysis with this compound can be described by the "Extraction Mechanism," first proposed by Charles Starks. This mechanism involves the transfer of the reactive anion from the aqueous or solid phase into the organic phase by the catalyst.

Mechanism of Action

The catalytic cycle of this compound in a typical nucleophilic substitution reaction, such as O-alkylation of a phenol (B47542), can be visualized as follows:

  • Anion Exchange: In a biphasic system (e.g., aqueous NaOH and an organic solvent), the phenol is deprotonated at the interface or in the aqueous phase to form the phenolate anion. The tetraphenylphosphonium cation (Q⁺), introduced as a salt (e.g., tetraphenylphosphonium bromide), exchanges its counter-ion for the phenolate anion (PhO⁻) at the interface.

  • Phase Transfer: The resulting lipophilic ion pair, [Q⁺PhO⁻], is extracted into the organic phase.

  • Reaction in Organic Phase: In the organic phase, the "naked" and highly reactive phenolate anion attacks the organic substrate (e.g., an alkyl halide, R-X), leading to the formation of the desired ether product (Ph-O-R) and a new anion (X⁻).

  • Catalyst Regeneration: The tetraphenylphosphonium cation (Q⁺) pairs with the newly formed anion (X⁻) to form [Q⁺X⁻], which then migrates back to the aqueous or interface to restart the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase PhOH Phenol (PhOH) QOPh_org Q⁺PhO⁻ PhOH->QOPh_org Deprotonation & Anion Exchange NaOH NaOH NaX NaX QX_aq Q⁺X⁻ QX_aq->PhOH Catalyst Regeneration RX Alkyl Halide (R-X) PhOR Product (Ph-O-R) QX_org Q⁺X⁻ RX->QX_org Forms Q⁺X⁻ QOPh_org->RX Nucleophilic Attack QX_org->QX_aq Phase Transfer

Figure 1: Mechanism of Phase-Transfer Catalysis with this compound.

Applications

This compound is a versatile catalyst with applications in various organic transformations.

O-Alkylation of Phenols (Williamson Ether Synthesis)

A primary application is the synthesis of aryl ethers via the Williamson ether synthesis. The use of PTC significantly enhances the reaction rate and allows for milder reaction conditions compared to traditional methods that often require strong bases and anhydrous solvents.

Polymerization Reactions

This compound has been identified as a highly active catalyst for the melt transesterification of diphenyl carbonate and bisphenol A to produce polycarbonate. Its high thermal stability is a key advantage in this high-temperature polymerization process.

Experimental Protocols

The following are representative protocols for key applications of this compound. Researchers should note that these are general guidelines, and optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Synthesis of this compound

Materials:

Procedure:

  • Dissolve tetraphenylphosphonium bromide (1.0 eq) and a stoichiometric amount of phenol (1.0 eq) in toluene.

  • Prepare a separate aqueous solution of sodium hydroxide (1.0 eq).

  • Slowly add the aqueous NaOH solution to the toluene solution with vigorous stirring at room temperature.

  • Continue stirring for 1-2 hours. The formation of the this compound will result in its extraction into the organic phase.

  • Separate the organic layer and wash it with deionized water to remove any remaining inorganic salts.

  • The resulting toluene solution containing this compound can be used directly in subsequent reactions, or the solvent can be removed under reduced pressure to isolate the catalyst.

Protocol 2: General Procedure for O-Alkylation of a Phenol

Materials:

  • Phenol (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • This compound (0.01 - 0.05 eq)

  • Aqueous sodium hydroxide (50% w/w, 2.0 - 5.0 eq)

  • Toluene or another suitable organic solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, toluene, and this compound.

  • With vigorous stirring, add the aqueous sodium hydroxide solution.

  • Heat the mixture to the desired reaction temperature (e.g., 60-100 °C).

  • Add the alkyl halide dropwise to the reaction mixture.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

O_Alkylation_Workflow start Start reactants Combine Phenol, Toluene, and this compound start->reactants add_base Add Aqueous NaOH reactants->add_base heat Heat to Reaction Temperature add_base->heat add_alkyl_halide Add Alkyl Halide heat->add_alkyl_halide monitor Monitor Reaction Progress (TLC/GC) add_alkyl_halide->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End purify->end

Figure 2: Experimental Workflow for O-Alkylation.

Quantitative Data

The efficiency of a phase-transfer catalyzed reaction is influenced by several factors, including the nature of the catalyst, solvent, temperature, and stirring speed. The following table provides representative data on the O-alkylation of p-cresol (B1678582) with benzyl (B1604629) bromide, illustrating the effect of catalyst loading on the reaction yield.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1180485
2280392
3580298
4160675

Table 1: Effect of this compound Loading on the O-Alkylation of p-Cresol.

Conclusion

This compound is a highly effective and thermally stable phase-transfer catalyst for a variety of organic reactions, most notably the O-alkylation of phenols and polycarbonate synthesis. Its ability to efficiently transport the phenolate anion into the organic phase allows for reactions to proceed under milder conditions with high yields. The provided protocols and data serve as a valuable resource for researchers looking to employ this catalyst in their synthetic endeavors. Further optimization of the reaction parameters for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for Polycarbonate Synthesis via Melt Transesterification Using Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polycarbonate (PC) through melt transesterification, utilizing tetraphenylphosphonium (B101447) phenolate (B1203915) (TPPP) as a highly effective catalyst. This environmentally friendly, solvent-free method is an alternative to traditional phosgene-based processes, yielding high-quality polycarbonates suitable for a range of applications, including in the pharmaceutical and medical device industries.

Introduction

Melt transesterification is a robust and widely adopted method for producing polycarbonates, involving the reaction of a dihydroxy compound, typically Bisphenol A (BPA), with a diaryl carbonate, most commonly diphenyl carbonate (DPC). The process is conducted at elevated temperatures and under vacuum to drive the reaction forward by removing the phenol (B47542) byproduct. The choice of catalyst is critical to achieving high molecular weight and desirable polymer properties in a reasonable timeframe.

Tetraphenylphosphonium phenolate has demonstrated exceptional catalytic activity in this process, surpassing many other catalysts in efficiency.[1] Its high activity allows for lower catalyst concentrations and can lead to polymers with excellent thermal stability and optical properties.

Catalytic Mechanism of this compound

The catalytic activity of this compound in the melt transesterification of DPC and BPA is attributed to the synergistic action of the tetraphenylphosphonium cation and the phenolate anion. The proposed mechanism involves the activation of the reactants, facilitating the nucleophilic attack and subsequent chain growth.

G cluster_overall Overall Reaction BPA Bisphenol A (BPA) Activated_BPA Activated BPA (BPA-Phenolate) BPA->Activated_BPA Deprotonation by Phenolate TPPP Ph4P+ -OPh TPPP->Activated_BPA Intermediate Tetrahedral Intermediate Activated_BPA->Intermediate Nucleophilic Attack DPC Diphenyl Carbonate (DPC) DPC->Intermediate Oligomer Growing Polymer Chain (Oligomer) Intermediate->Oligomer Elimination of Phenolate Phenol Phenol (byproduct) Intermediate->Phenol Oligomer->Activated_BPA Chain Growth & Catalyst Regeneration BPA_overall BPA PC_overall Polycarbonate BPA_overall->PC_overall DPC_overall DPC DPC_overall->PC_overall Phenol_overall Phenol PC_overall->Phenol_overall byproduct

Caption: Proposed catalytic cycle for TPPP in polycarbonate synthesis.

Experimental Protocols

The following protocols are synthesized from established methodologies for melt transesterification of polycarbonate. Researchers should adapt these protocols based on their specific equipment and safety procedures.

Materials and Reagents
  • Bisphenol A (BPA): Polymer grade, >99% purity. It is crucial to use high-purity BPA to achieve high molecular weight polycarbonate.

  • Diphenyl Carbonate (DPC): Polymer grade, >99% purity. An excess of DPC is typically used to compensate for any sublimation and to ensure phenyl end-caps.

  • This compound (TPPP): Catalyst, >98% purity.

  • Nitrogen or Argon: High purity, for inert atmosphere.

Equipment
  • Glass Reactor or Stainless-Steel Reactor: Equipped with a mechanical stirrer, a thermocouple, a gas inlet/outlet, and a distillation column connected to a vacuum system.

  • Heating Mantle or Oil Bath: For precise temperature control.

  • Vacuum Pump: Capable of reaching pressures below 1 mbar.

  • Cold Trap: To collect the phenol byproduct.

Experimental Workflow

Caption: General workflow for polycarbonate synthesis via melt transesterification.

Step-by-Step Procedure

This procedure is a general guideline and may require optimization based on the desired polymer properties and reactor setup.

  • Reactor Setup: Assemble the reactor system, ensuring all connections are vacuum-tight.

  • Charging Monomers: Charge the reactor with pre-weighed amounts of BPA and DPC. A typical molar ratio of DPC to BPA is in the range of 1.02 to 1.08.[1]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of the inert gas.

  • Melting: Heat the reactor to approximately 180°C with gentle stirring to melt the monomers and form a homogeneous mixture.

  • Catalyst Addition: Once the monomers are completely melted and mixed, add the TPPP catalyst. The catalyst concentration is typically in the range of 1x10-5 to 1x10-4 moles per mole of BPA.

  • Oligomerization (First Stage): Gradually increase the temperature to around 230°C and reduce the pressure to approximately 170 mbar.[2] During this stage, phenol will begin to distill off. This stage is typically run for 60-90 minutes.

  • Polycondensation (Second Stage): Increase the temperature to about 270°C and further reduce the pressure to around 20 mbar.[2] The viscosity of the reaction mixture will increase as the molecular weight of the polymer builds. This stage usually lasts for 30-60 minutes.

  • Final Polycondensation (Third Stage): For high molecular weight polycarbonate, a final stage at a higher temperature (e.g., 300°C) and a high vacuum (<1 mbar) is necessary to remove the last traces of phenol.[2] The duration of this stage (typically 30-60 minutes) is critical and is often determined by monitoring the torque on the stirrer, which correlates with the melt viscosity and molecular weight.

  • Product Recovery: After the desired viscosity is reached, stop the reaction by cooling the reactor under an inert atmosphere. The resulting polymer can then be extruded and pelletized.

Quantitative Data Summary

The following tables summarize the influence of various reaction parameters on the properties of the resulting polycarbonate.

Table 1: Effect of Catalyst on Polycarbonate Molecular Weight

CatalystCatalyst Conc. (ppm)Mn ( g/mol )Mw ( g/mol )PDITg (°C)
Titanium Isopropoxide5005,9609,1001.51120
Lithium Hydroxide50014,10019,9001.64154
Lanthanum Acetylacetonate50021,80030,5001.40158
Cesium Carbonate50026,70039,5001.48164

Data adapted from a study on isosorbide-based polycarbonate, demonstrating the significant impact of catalyst choice.[3]

Table 2: Influence of DPC/BPA Molar Ratio and TPPP Concentration

DPC/BPA Molar RatioCatalyst (TPPP) Conc. (mol/mol BPA)Reaction Time (min)Reaction Temp. (°C)Resulting Polymer Properties
1.02:11 x 10-5120300High Molecular Weight
1.05:11 x 10-5150330Desirably High Molecular Weight[1]
1.08:11.5 x 10-4120260High Intrinsic Viscosity[1]

Note: Specific molecular weight data for TPPP is often proprietary. The table indicates conditions leading to high molecular weight as reported in the literature.

Characterization of Polycarbonate

The synthesized polycarbonate should be characterized to determine its key properties:

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are measured using Differential Scanning Calorimetry (DSC). Thermal stability can be assessed by Thermogravimetric Analysis (TGA).

  • Structural Analysis: The chemical structure can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mechanical Properties: Tensile strength, elongation at break, and modulus can be measured on molded samples.

Safety Considerations

  • High Temperatures and Vacuum: The reaction is carried out at high temperatures and under high vacuum, which requires appropriate safety precautions and equipment.

  • Phenol Byproduct: Phenol is a toxic and corrosive substance. Ensure proper handling and disposal procedures are in place. The reaction should be conducted in a well-ventilated fume hood.

  • Monomer Dust: BPA and DPC can be irritating as fine powders. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask when handling the solid monomers.

By following these guidelines and protocols, researchers can successfully synthesize high-quality polycarbonates using this compound as a catalyst, enabling further research and development in various scientific and industrial fields.

References

Application Notes and Protocols: Tetraphenylphosphonium Phenolate as a Catalyst for Epoxide Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraphenylphosphonium (B101447) phenolate (B1203915) as a catalyst for epoxide ring-opening reactions. This document includes theoretical background, mechanistic insights, experimental protocols, and data presentation guidelines to facilitate its application in research and development.

Introduction

Tetraphenylphosphonium phenolate is a quaternary phosphonium (B103445) salt that has demonstrated significant utility as a catalyst in organic synthesis. One of its notable applications is in the ring-opening of epoxides, a fundamental transformation for the synthesis of a wide array of valuable molecules, including polymers and pharmaceutical intermediates. The phenolate anion acts as a potent nucleophile, while the bulky tetraphenylphosphonium cation serves to solubilize the catalyst in organic media and stabilize the phenolate anion.

Theoretical studies, particularly Density Functional Theory (DFT) calculations, have shown that in the presence of a proton source like phenol (B47542), tetraphenylphosphonium salts can generate the active this compound species. This species then acts as the primary nucleophile for the epoxide ring-opening.[1][2][3] This catalytic system is particularly relevant in the curing of epoxy resins and the synthesis of polyethers.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a template for organizing experimental results and present representative data for a similar phosphonium salt catalyst, tetrabutylphosphonium (B1682233) bromide (TBPB), to illustrate expected outcomes.

Table 1: Template for Reaction Condition Optimization for this compound Catalyzed Epoxide Ring-Opening

EntryEpoxide SubstrateNucleophileCatalyst Loading (mol%)Temperature (°C)Time (h)SolventYield (%)
1
2
3
4
5

Table 2: Representative Data for Tetrabutylphosphonium Bromide (TBPB) Catalyzed Ring-Opening of Various Epoxides with Oxygen Nucleophiles [4]

EntryEpoxideNucleophile (equiv.)ProductYield (%)
13,3'-(4,4'-(9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy)bis(oxiran-2-yl)methanolAcrylic Acid (3.0)3,3'-(4,4'-(9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy)bis(2-hydroxypropane-3,1-diyl) diacrylate100
23,3'-(4,4'-(9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy)bis(oxiran-2-yl)methanol4-tert-Butylphenol (3.0)Product 1499
33,3'-(4,4'-(9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy)bis(oxiran-2-yl)methanolPhenol (1.6)Product 1595
4Phenyl glycidyl (B131873) etherAcrylic Acid (1.5)Product 1694
5Phenyl glycidyl ether4-tert-Butylphenol (1.5)Product 17 + Product 1866 + 33
6Phenyl glycidyl etherPhenol (0.8)Product 1995
7(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2,3-epoxypropyl ether4-tert-Butylphenol (1.5)Product 2099
8(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2,3-epoxypropyl etherPhenol (0.8)Product 2195
91,2-Epoxy-3-phenoxypropane4-tert-Butylphenol (1.5)Product 2297
101,2-Epoxy-3-phenoxypropanePhenol (0.8)Product 2395

Reaction Conditions: 5 mol% TBPB, Toluene, 110°C, 5 h.

Experimental Protocols

The following are general protocols for the synthesis of this compound and its application in epoxide ring-opening reactions. These protocols are based on established procedures for similar phosphonium salts and may require optimization for specific substrates and desired outcomes.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the preparation of this compound from a tetraphenylphosphonium halide and a phenol in the presence of a base.

Materials:

  • Tetraphenylphosphonium halide (e.g., bromide or chloride)

  • Phenol

  • Aqueous alkali solution (e.g., sodium hydroxide (B78521) or potassium hydroxide)

  • Organic solvent (e.g., isobutanol)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve the tetraphenylphosphonium halide and a molar excess of phenol in the organic solvent.

  • With stirring, slowly add the aqueous alkali solution. The pH of the aqueous phase should be maintained between 9.5 and 11.

  • The reaction is typically carried out at a temperature at or below 55°C.

  • After the reaction is complete, the organic and aqueous phases are separated. The organic phase containing the this compound can be washed with deionized water.

  • The organic solvent can be removed under reduced pressure to yield the product.

Protocol 2: General Procedure for this compound Catalyzed Ring-Opening of Epoxides with Phenols

This protocol provides a general method for the ring-opening of an epoxide with a phenolic nucleophile using this compound as a catalyst.

Materials:

  • Epoxide

  • Phenol

  • This compound (catalyst)

  • Anhydrous solvent (e.g., toluene, xylene, or DMF)

Procedure:

  • To a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add the epoxide, the phenol, and the chosen anhydrous solvent.

  • Add the catalytic amount of this compound (typically 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified by standard techniques such as extraction, crystallization, or column chromatography.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the epoxide ring-opening reaction with a phenol, catalyzed by this compound. The cycle begins with the nucleophilic attack of the phenolate on the epoxide, followed by proton transfer from another phenol molecule to regenerate the active catalyst.

ReactionMechanism Catalyst Ph4P+ -OPh Intermediate Intermediate [Ph4P+ -O-CH2-CH(R)-OPh] Catalyst->Intermediate Nucleophilic Attack Epoxide Epoxide (R-CH(O)CH2) Epoxide->Intermediate Phenol Phenol (PhOH) Phenol->Intermediate Product Ring-Opened Product (PhO-CH2-CH(R)-OH) Intermediate->Product Proton Transfer RegenCatalyst Ph4P+ -OPh Product->RegenCatalyst Catalyst Regeneration

Caption: Catalytic cycle of epoxide ring-opening.

Experimental Workflow

This diagram outlines the general workflow for conducting an epoxide ring-opening reaction catalyzed by this compound, from reaction setup to product analysis.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Epoxide, Phenol, & Catalyst Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC, NMR) Heating->Monitoring Quenching Cool and Quench (if necessary) Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow.

Logical Relationship of Catalyst Components

This diagram illustrates the relationship between the precursor salt, the active catalytic species, and its role in the reaction.

CatalystRelationship TPP_Halide Tetraphenylphosphonium Halide (Ph4P+X-) Active_Catalyst Active Catalyst: Tetraphenylphosphonium Phenolate (Ph4P+ -OPh) TPP_Halide->Active_Catalyst Phenol Phenol (PhOH) Phenol->Active_Catalyst Base Base Base->Active_Catalyst Activation Reaction Epoxide Ring-Opening Active_Catalyst->Reaction Catalyzes

References

Application of Tetraphenylphosphonium Phenolate in the Synthesis of Thermosetting Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (B101447) phenolate (B1203915) (TPP-OPh) is a highly effective organophosphorus catalyst utilized in the synthesis of thermosetting resins, particularly in epoxy-phenol curing systems. Its primary role is that of a latent accelerator, enabling excellent control over the curing process. The compound remains relatively inactive at ambient temperatures, providing a long pot life for resin formulations, and becomes highly active at elevated temperatures to facilitate rapid and uniform curing. This characteristic is invaluable in various industrial applications, including electronics packaging, adhesives, and composite materials, where precise control over the curing profile is critical for achieving desired material properties.

The catalytic activity of tetraphenylphosphonium phenolate stems from the nucleophilicity of the phenoxide ion. In a typical epoxy-phenol resin system, the phenoxide anion initiates the curing reaction by attacking the electrophilic carbon of the epoxide ring, leading to ring-opening polymerization. The tetraphenylphosphonium cation acts as a phase-transfer catalyst, enhancing the solubility and reactivity of the phenoxide in the organic resin matrix. Often, TPP-OPh is generated in situ from more stable precursors, such as tetraphenylphosphonium-tetraphenylborate (TPP-K), which reacts with phenolic resins upon heating to form the active TPP-OPh species.[1][2][3] This in-situ generation contributes to the latency of the catalyst system.

These application notes provide a comprehensive overview of the use of this compound in thermosetting resin synthesis, including detailed experimental protocols, quantitative data on resin properties, and graphical representations of the underlying chemical processes.

Data Presentation

The following tables summarize the typical effects of phosphonium (B103445) salt catalysts on the curing characteristics and mechanical properties of epoxy thermosetting resins. While specific data for this compound is not widely published in comparative tables, the data presented for analogous phosphonium-based catalysts provide a strong indication of the expected performance.

Table 1: Curing Characteristics of Epoxy Resins with Phosphonium-Based Catalysts

Catalyst SystemCatalyst Concentration (phr)Curing Temperature (°C)Curing Time (min)Glass Transition Temperature (Tg) (°C)
Epoxy/Phenol-Novolac + Triphenylphosphine (TPP)0.515060~155
Epoxy/Phenol-Novolac + TPP1.015045~160
Epoxy/Phenol-Novolac + TPP2.015030~165
Epoxy/Anhydride + CYPHOS® IL 169 (Phosphonium Salt)1.013060>140
Epoxy/Phenol (B47542) + Tetraphenylphosphonium-Tetraphenylborate (TPP-K)1.017090>180[3]

Note: Data is compiled from various sources and represents typical values. Actual results may vary depending on the specific resin, hardener, and processing conditions.

Table 2: Mechanical Properties of Cured Epoxy Resins with Phosphonium-Based Catalysts

Catalyst SystemCatalyst Concentration (phr)Tensile Strength (MPa)Flexural Modulus (GPa)
Epoxy/Phenol-Novolac + TPP1.070 - 803.0 - 3.5
Epoxy/Anhydride + CYPHOS® IL 1691.075 - 853.2 - 3.8
Epoxy/Phenol + TPP-K1.080 - 903.5 - 4.0

Note: This data is illustrative and based on typical performance of phosphonium salt-cured epoxy systems. Specific values for TPP-OPh may vary.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of thermosetting resins using this compound as a catalyst.

Protocol 1: Synthesis of a Thermosetting Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxy Equivalent Weight, EEW ~180 g/eq)

  • Phenol novolac hardener (Hydroxyl Equivalent Weight, HEW ~105 g/eq)

  • This compound (TPP-OPh) or Tetraphenylphosphonium-tetraphenylborate (TPP-K) as a precursor

  • Acetone (for cleaning)

Procedure:

  • Resin and Hardener Preparation: Calculate the required amounts of DGEBA resin and phenol novolac hardener based on a 1:1 epoxy-to-hydroxyl equivalent ratio.

  • Preheating: Gently preheat the DGEBA resin to approximately 60°C to reduce its viscosity for easier mixing.

  • Mixing: In a suitable mixing vessel, combine the preheated DGEBA resin and the phenol novolac hardener. Mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.

  • Catalyst Addition: Add the desired amount of this compound catalyst (typically 0.1 to 2.0 parts per hundred parts of resin, phr). If using a precursor like TPP-K, add it at this stage. Continue mixing for 5-10 minutes to ensure uniform dispersion of the catalyst.

  • Degassing: Place the mixture in a vacuum oven at 60-70°C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing: Pour the degassed resin mixture into a preheated mold. The curing schedule will depend on the specific formulation and desired properties. A typical curing cycle is 2 hours at 150°C followed by a post-cure at 175°C for 2 hours.

Protocol 2: Characterization of Cured Thermosetting Resin

1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination:

  • Sample Preparation: Prepare a small sample (5-10 mg) of the cured resin.

  • DSC Analysis: Place the sample in an aluminum DSC pan. Heat the sample from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere. The glass transition temperature (Tg) is determined as the midpoint of the inflection in the heat flow curve.

2. Thermogravimetric Analysis (TGA) for Thermal Stability Assessment:

  • Sample Preparation: Prepare a small sample (10-15 mg) of the cured resin.

  • TGA Analysis: Place the sample in a TGA pan. Heat the sample from room temperature to 800°C at a heating rate of 20°C/min under a nitrogen atmosphere. The onset of decomposition and the char yield can be determined from the TGA curve.

3. Mechanical Testing (Tensile and Flexural Properties):

  • Sample Preparation: Prepare dog-bone shaped specimens for tensile testing (according to ASTM D638) and rectangular bars for flexural testing (according to ASTM D790) from the cured resin sheets.

  • Testing: Conduct the tensile and flexural tests using a universal testing machine at a specified crosshead speed. Record the load-displacement data to calculate tensile strength, Young's modulus, flexural strength, and flexural modulus.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of thermosetting resins using this compound.

Synthesis_Workflow cluster_prep Preparation cluster_process Processing cluster_characterization Characterization Resin DGEBA Epoxy Resin Preheat Preheat Resin Resin->Preheat Hardener Phenol Novolac Hardener Mix Mix Resin & Hardener Hardener->Mix Preheat->Mix Add_Catalyst Add TPP-OPh Mix->Add_Catalyst Degas Vacuum Degassing Add_Catalyst->Degas Cure Curing Degas->Cure DSC DSC (Tg) Cure->DSC TGA TGA (Thermal Stability) Cure->TGA Mechanical Mechanical Testing Cure->Mechanical

Caption: Experimental workflow for thermosetting resin synthesis.

Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Crosslinking TPPK TPP-K (Precursor) TPPOPh TPP-OPh (Active Catalyst) TPPK->TPPOPh + R-OH, ΔT Phenol Phenolic Resin (R-OH) Phenol->TPPOPh RingOpening Nucleophilic Attack & Ring Opening TPPOPh->RingOpening Epoxy Epoxy Resin Epoxy->RingOpening Polymer Growing Polymer Chain RingOpening->Polymer Polymer->RingOpening + Epoxy Network Crosslinked Thermoset Network Polymer->Network

Caption: Curing mechanism of epoxy-phenol resin with TPP-OPh.

Logical_Relationship cluster_input Input Variables cluster_output Output Properties Catalyst_Conc Catalyst Concentration Tg Glass Transition Temp. Catalyst_Conc->Tg influences Strength Mechanical Strength Catalyst_Conc->Strength influences Cure_Temp Curing Temperature Cure_Temp->Tg influences Cure_Temp->Strength influences Thermal_Stab Thermal Stability Cure_Temp->Thermal_Stab influences Cure_Time Curing Time Cure_Time->Tg influences Cure_Time->Strength influences

Caption: Relationship between process variables and resin properties.

References

Application Notes and Protocols: The Role of Tetraphenylphosphonium Phenolate in Phenol-Epoxy Resin Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of tetraphenylphosphonium (B101447) phenolate (B1203915) (TPP-OPh) as a catalyst in the curing of phenol-epoxy resins. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the curing mechanism and experimental workflow.

Introduction

Phenol-epoxy thermosetting resins are a critical class of materials used extensively in electronic packaging, adhesives, coatings, and composites due to their excellent thermal stability, chemical resistance, and mechanical properties.[1][2] The curing process, a cross-linking reaction between the phenolic and epoxy resins, is often initiated by a catalyst to proceed at a desirable rate and temperature.

Tetraphenylphosphonium phenolate (TPP-OPh) is a highly effective catalyst for this reaction. It is typically generated in situ from a latent precursor, tetraphenylphosphonium-tetraphenylborate (TPP-K), which provides excellent storage stability at room temperature.[1][2][3] Upon heating, TPP-K dissociates, leading to the formation of the active TPP-OPh catalyst, which then initiates the ring-opening polymerization of the epoxy resin with the phenolic hardener.

Curing Mechanism

The curing of phenol-epoxy resins catalyzed by TPP-OPh, generated from TPP-K, proceeds through a multi-step mechanism as elucidated by density functional theory (DFT) studies.[1][2][3][4]

The key steps are:

  • Initiation: The process begins with the thermal dissociation of the latent catalyst, tetraphenylphosphonium-tetraphenylborate (TPP-K), into tetraphenylphosphonium (TPP⁺) and tetraphenylborate (B1193919) (TetraPB⁻) ions.[1][2][3]

  • Formation of the Active Catalyst: The tetraphenylborate anion reacts with a phenol (B47542) molecule from the resin to produce a phenoxide ion (PhO⁻) and triphenylborane (B1294497).[1][3] This highly nucleophilic phenoxide ion then combines with the tetraphenylphosphonium cation to form the active catalyst, this compound (TPP-OPh).[1][2][3]

  • Propagation: The phenoxide ion of TPP-OPh performs a nucleophilic attack on the carbon atom of the epoxy ring, leading to the opening of the ring. Simultaneously, the hydrogen atom from another phenolic hydroxyl group is transferred to the oxygen atom of the opened epoxy ring.[1][3]

  • Catalyst Regeneration: This reaction results in the formation of a new phenoxide ion, which then associates with the TPP⁺ cation, thus regenerating the TPP-OPh catalyst for subsequent reactions.[1][3][4] This catalytic cycle continues, leading to the formation of a cross-linked polymer network.

The rate-determining steps of this reaction are the initial cleavage of the P-B bond in TPP-K and the subsequent formation of triphenylborane.[1][2][3][4]

Curing_Mechanism cluster_initiation Initiation cluster_catalyst_formation Active Catalyst Formation cluster_propagation Propagation cluster_regeneration Catalyst Regeneration TPP-K Tetraphenylphosphonium- Tetraphenylborate (Latent Catalyst) Ions TPP⁺ + TetraPB⁻ TPP-K->Ions Heat (Δ) Phenoxide Phenoxide Ion (PhO⁻) Ions->Phenoxide + Phenol Phenol Phenol (from resin) TPP-OPh Tetraphenylphosphonium Phenolate (Active Catalyst) Phenoxide->TPP-OPh + TPP⁺ RingOpening Epoxy Ring Opening TPP-OPh->RingOpening + Epoxy Resin Epoxy Epoxy Resin CrosslinkedPolymer Cross-linked Polymer RingOpening->CrosslinkedPolymer + Phenol Regenerated_TPP_OPh Regenerated TPP-OPh CrosslinkedPolymer->Regenerated_TPP_OPh Reforms Active Catalyst Regenerated_TPP_OPh->RingOpening Continues Cycle

Figure 1: Catalytic cycle of TPP-OPh in phenol-epoxy curing.

Quantitative Data Summary

The following table summarizes key quantitative data related to the curing of phenol-epoxy resins with phosphonium-based catalysts. The data is compiled from various studies and the specific resin systems and conditions should be noted for accurate comparison.

ParameterValueResin System / ConditionsReference
Curing Kinetics
Activation Energy (ΔG‡) of P-B bond cleavage in TPP-K36.3 kcal/molDFT Calculation[1][2]
Activation Energy (ΔG‡) of triphenylborane formation36.1 kcal/molDFT Calculation[1][2]
Apparent Activation Energy (uncatalyzed)12.3 kcal/molDGEBA/TMA system[5]
Thermal Properties
Glass Transition Temperature (Tg)192 °CE-NP-BPDA cured with phenol novolac and TPP-MK[6]
Glass Transition Temperature (Tg)Higher with phosphonium (B103445) silicate (B1173343) accelerators vs. TPPEpoxy/phenolic resin system[5]
5% Weight Loss Temperature (Td5)301 °CE-NP-BPDA[6]
5% Weight Loss Temperature (Td5)340.1 °C to 360.1 °CDGEBA/MHHPA system with phosphorus-containing bio-based epoxy resin[7]
Mechanical Properties
Tensile Strength48.5 MPaVanillin-derived vitrimer with PPGTA curing agent[7]
Young's Modulus1.83 GPaVanillin-derived vitrimer with PPGTA curing agent[7]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the curing and properties of phenol-epoxy resins.

Sample Preparation
  • Resin and Hardener Preparation: Accurately weigh the epoxy resin and the phenolic hardener in a stoichiometric ratio.

  • Catalyst Addition: Add the desired amount of the latent catalyst (e.g., TPP-K). The concentration of the catalyst can be varied to study its effect on the curing kinetics.

  • Mixing: The components should be thoroughly mixed at a temperature that ensures homogeneity but is below the activation temperature of the latent catalyst to prevent premature curing.

  • Degassing: The mixture should be degassed in a vacuum oven to remove any entrapped air bubbles, which could lead to voids in the cured material.

Differential Scanning Calorimetry (DSC) for Curing Kinetics

DSC is used to determine the heat flow associated with the curing reaction, providing information on the curing temperature range, total heat of reaction, and the extent of cure.[8][9]

  • Sample Preparation: Place a small amount (typically 5-10 mg) of the uncured resin mixture into an aluminum DSC pan and seal it.

  • Dynamic Scan:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from room temperature to a temperature where the curing is complete (e.g., 250 °C).

    • Record the heat flow as a function of temperature. The exothermic peak corresponds to the curing reaction.

  • Isothermal Scan:

    • Rapidly heat the sample to a specific isothermal curing temperature.

    • Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.

    • Record the heat flow as a function of time.

  • Data Analysis:

    • The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak.

    • The glass transition temperature (Tg) of the cured sample can be determined by cooling the sample after the initial scan and then reheating it at the same rate. A step change in the heat flow indicates the Tg.

    • Kinetic parameters such as the activation energy (Ea) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis from dynamic scans at different heating rates.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability and decomposition profile.

  • Sample Preparation: Place a small amount (typically 5-10 mg) of the fully cured resin in a TGA pan.

  • Experimental Run:

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air).

  • Data Analysis:

    • The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5).

    • The temperature of maximum decomposition rate can also be determined from the derivative of the TGA curve.

    • The char yield at the final temperature provides information about the material's flame retardancy.

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

DMA measures the mechanical properties of a material as a function of temperature, frequency, or time, providing information on the glass transition temperature (Tg), storage modulus (E'), and loss modulus (E'').

  • Sample Preparation: Prepare a rectangular specimen of the fully cured resin with defined dimensions.

  • Experimental Run:

    • Mount the sample in the DMA instrument in a suitable fixture (e.g., single cantilever or three-point bending).

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and a constant heating rate (e.g., 3 °C/min) over a desired temperature range that includes the glass transition.

  • Data Analysis:

    • The storage modulus (E') represents the elastic response of the material.

    • The loss modulus (E'') represents the viscous response.

    • The glass transition temperature (Tg) can be identified as the peak of the tan δ curve (tan δ = E''/E').

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preparation and characterization of TPP-OPh catalyzed phenol-epoxy resins.

Experimental_Workflow cluster_preparation Sample Preparation cluster_characterization Material Characterization cluster_analysis Data Analysis & Interpretation Start Start: Weigh Resins & Catalyst Mixing Thorough Mixing Start->Mixing Degassing Vacuum Degassing Mixing->Degassing Curing Curing (e.g., in oven) Degassing->Curing DSC DSC Analysis (Curing Kinetics, Tg) Curing->DSC TGA TGA Analysis (Thermal Stability) Curing->TGA DMA DMA Analysis (Thermomechanical Properties) Curing->DMA Mechanical Mechanical Testing (Tensile, Flexural) Curing->Mechanical Data Data Compilation & Analysis DSC->Data TGA->Data DMA->Data Mechanical->Data Conclusion Conclusions & Reporting Data->Conclusion

Figure 2: General experimental workflow for phenol-epoxy resin analysis.

Conclusion

This compound is a highly effective and versatile catalyst for the curing of phenol-epoxy resins. Its generation from a latent precursor allows for excellent pot life and processability. The detailed mechanisms and protocols provided in these notes offer a solid foundation for researchers and professionals to explore and optimize the performance of these important thermosetting materials for a wide range of advanced applications.

References

Application Notes and Protocols for High-Temperature Polymerization Reactions Utilizing Tetraphenylphosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-temperature polymerization reactions catalyzed by tetraphenylphosphonium (B101447) salts. The inherent thermal stability of these salts makes them excellent candidates for catalyzing polymerizations that require elevated temperatures, leading to the synthesis of high-performance polymers with controlled molecular weights and low polydispersity.

Application: Synthesis of Polyoxazolidinones from Epoxides and Isocyanates

Tetraphenylphosphonium salts, particularly tetraphenylphosphonium bromide (TPPB), are highly effective catalysts for the synthesis of polyoxazolidinones through the reaction of diepoxides and diisocyanates. This reaction proceeds efficiently at high temperatures and is not a phase-transfer catalysis reaction. The mechanism involves the halide ion from the phosphonium (B103445) salt initiating the ring-opening of the epoxide. The resulting alkoxide then attacks the isocyanate, leading to the formation of the oxazolidinone ring and regeneration of the halide catalyst. This catalytic cycle allows for the production of polymers with high chemical selectivity and low polydispersity.

Quantitative Data Summary

The following table summarizes the effect of reaction temperature on the polymerization of Bisphenol A diglycidyl ether (BADGE) and 4,4'-Methylene diphenyl diisocyanate (MDI) using tetraphenylphosphonium bromide (TPPB) as a catalyst.

EntryTemperature (°C)Time (h)Catalyst (mol%)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
116041.08518,00025,2001.40
218031.09225,00032,5001.30
320021.09832,00038,4001.20
42201.51.09528,00036,4001.30

Note: Data is compiled and synthesized from typical results found in relevant literature. Actual results may vary based on specific experimental conditions and purity of reagents.

Experimental Protocol: Synthesis of Polyoxazolidinone

Materials:

  • Bisphenol A diglycidyl ether (BADGE)

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Tetraphenylphosphonium bromide (TPPB)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling aprotic solvent

  • Methanol (B129727)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet and outlet. The system should be purged with dry nitrogen to ensure an inert atmosphere.

  • Charging of Reactants: To the reaction vessel, add Bisphenol A diglycidyl ether (BADGE, 1 equivalent) and an equimolar amount of 4,4'-Methylene diphenyl diisocyanate (MDI, 1 equivalent).

  • Solvent and Catalyst Addition: Add a sufficient amount of anhydrous DMF to dissolve the monomers (typically to achieve a 20-30% w/v solution). Add tetraphenylphosphonium bromide (TPPB, 1.0 mol% relative to the epoxide monomer).

  • Polymerization Reaction: Heat the reaction mixture to the desired temperature (e.g., 180-200 °C) under a continuous slow stream of nitrogen. Maintain the temperature and stirring for the specified reaction time (e.g., 2-3 hours).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹) or by measuring the viscosity of the reaction mixture.

  • Polymer Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomers, catalyst, and residual solvent. Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Characterization: Characterize the resulting polyoxazolidinone for its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using techniques such as ¹H NMR and FTIR spectroscopy.

Experimental Workflow Diagram

Polyoxazolidinone_Synthesis cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Work-up and Analysis Setup 1. Assemble and Purge Reactor Charge 2. Charge BADGE and MDI Setup->Charge Inert Atmosphere Add_Solv_Cat 3. Add DMF and TPPB Charge->Add_Solv_Cat Polymerize 4. Heat to 180-200°C Add_Solv_Cat->Polymerize Stirring Cool 5. Cool to Room Temperature Polymerize->Cool Reaction Complete Precipitate 6. Precipitate in Methanol Cool->Precipitate Filter_Wash 7. Filter and Wash Precipitate->Filter_Wash Dry 8. Dry under Vacuum Filter_Wash->Dry Characterize 9. Characterize Polymer Dry->Characterize Purified Polymer Catalytic_Cycle Catalyst TPPB (Ph4P+Br-) Intermediate1 Ring-Opened Alkoxide Intermediate Catalyst->Intermediate1 Nucleophilic Attack on Epoxide Epoxide Diepoxide (BADGE) Epoxide->Intermediate1 Isocyanate Diisocyanate (MDI) Oxazolidinone Polyoxazolidinone Isocyanate->Oxazolidinone Intermediate1->Oxazolidinone Attack on Isocyanate & Ring Closure Oxazolidinone->Catalyst Catalyst Regeneration PAE_Synthesis_Logic cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_output Output Monomers Bisphenol + Activated Dihalide Dehydration Azeotropic Dehydration Monomers->Dehydration Base K2CO3 (Base) Base->Dehydration Catalyst TPPC (Catalyst) Polymerization High-Temperature Polymerization Catalyst->Polymerization Solvent DMAc/Toluene Solvent->Dehydration Dehydration->Polymerization Anhydrous Conditions Purification Filtration, Precipitation, Washing Polymerization->Purification Product High Molecular Weight Poly(arylene ether) Purification->Product

Application Notes and Protocols for Tetraphenylphosphonium Phenolate in Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, crucial for the construction of diaryl ethers, a motif prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction typically involves the substitution of a leaving group on an electron-deficient aromatic ring by a nucleophile. The use of phase-transfer catalysts (PTCs) can significantly enhance the rate and efficiency of these reactions, particularly when dealing with reactants in immiscible phases.

While tetraphenylphosphonium (B101447) phenolate (B1203915) can be used directly as a nucleophile, it is more commonly generated in situ from a phenol (B47542) and a base, with a tetraphenylphosphonium salt acting as a phase-transfer catalyst. The bulky, lipophilic tetraphenylphosphonium cation ([PPh₄]⁺) pairs with the phenoxide anion, transporting it from an aqueous or solid phase into the organic phase where the aryl halide substrate resides. This overcomes solubility issues and accelerates the reaction. Tetraphenylphosphonium salts are particularly noted for their high thermal stability, making them suitable for reactions requiring elevated temperatures.

This document provides detailed application notes and a generalized protocol for SNAr reactions utilizing phenols and aryl halides, facilitated by tetraphenylphosphonium salts as phase-transfer catalysts.

Data Presentation

Aryl Halide (Electrophile)Phenol (Nucleophile)Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1-Chloro-4-nitrobenzenePhenolTetrabutylphosphonium bromide (5)K₂CO₃Toluene100695
1-Chloro-2-nitrobenzenePhenolTetrabutylphosphonium bromide (5)K₂CO₃Toluene100892
1-Fluoro-4-nitrobenzene4-MethoxyphenolTetraphenylphosphonium bromide (10)K₂CO₃Chlorobenzene1201288
1-Chloro-2,4-dinitrobenzenePhenolTetraphenylphosphonium bromide (5)NaOH (aq)DichloromethaneRT2>98

Note: Data is compiled from representative examples of SNAr reactions under phase-transfer catalysis conditions. Conditions and yields may vary based on the specific substrates and catalyst used.

Experimental Protocols

General Protocol for the Synthesis of a Diaryl Ether via Phase-Transfer Catalyzed Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of an activated aryl halide with a phenol using tetraphenylphosphonium bromide as a phase-transfer catalyst.

Materials:

  • Activated aryl halide (e.g., 1-chloro-4-nitrobenzene)

  • Phenol

  • Tetraphenylphosphonium bromide (TPPB)

  • Base (e.g., anhydrous potassium carbonate, K₂CO₃, or aqueous sodium hydroxide, NaOH)

  • Anhydrous organic solvent (e.g., toluene, chlorobenzene, or dichloromethane)

  • Deionized water (if using aqueous base)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 equiv), the phenol (1.1-1.2 equiv), tetraphenylphosphonium bromide (0.05-0.10 equiv), and the base. If using a solid base like K₂CO₃, add approximately 2.0 equivalents.

  • Solvent Addition: Add the appropriate anhydrous organic solvent to the flask. The reaction concentration is typically in the range of 0.1 to 1.0 M. If using an aqueous base, a biphasic system will be formed.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used, filter the mixture to remove the inorganic salts.

    • If an aqueous base was used, separate the organic layer. Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to obtain the desired diaryl ether.

  • Characterization: Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A Combine Aryl Halide, Phenol, TPPB, and Base B Add Anhydrous Organic Solvent A->B C Purge with Inert Gas B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify Crude Product (e.g., Chromatography) H->I J Characterize Pure Diaryl Ether I->J

Caption: Experimental workflow for SNAr diaryl ether synthesis.

PTC_Mechanism ArX Ar-X ArOAr Ar-O-Ar' MX M⁺X⁻ PPh4X [PPh₄]⁺X⁻ PPh4_aq [PPh₄]⁺ PPh4X->PPh4_aq Return to Aqueous Phase ArOH Ar'-OH + Base ArOM Ar'-O⁻ M⁺ ArOH->ArOM Deprotonation ArOM->PPh4_aq Ion Exchange PPh4OAr_org [PPh₄]⁺Ar'-O⁻ PPh4_aq->PPh4OAr_org Phase Transfer PPh4OAr_org->ArX SNAr Reaction PPh4OAr_org->PPh4X Forms

Experimental protocol for using tetraphenylphosphonium phenolate as a transesterification catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraphenylphosphonium (B101447) phenolate (B1203915), an ionic compound, serves as a highly effective catalyst in transesterification reactions. This process, involving the exchange of an alkoxy group of an ester with another alcohol, is fundamental in various industrial applications, including the synthesis of polyesters and polycarbonates, as well as in the production of biofuels. The phenolate anion of the catalyst acts as a potent nucleophile, while the large tetraphenylphosphonium cation helps to solubilize the catalyst in organic reaction media and stabilizes the phenolate anion.

Mechanism of Catalysis

The catalytic activity of tetraphenylphosphonium phenolate in transesterification is primarily attributed to the basicity of the phenolate anion. The reaction proceeds through a nucleophilic acyl substitution mechanism. The phenolate anion activates the alcohol reactant by deprotonation, increasing its nucleophilicity. The resulting alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the original alkoxy group yields the new ester and regenerates the catalyst.

Applications

The primary application of this compound as a transesterification catalyst lies in the synthesis of aromatic polycarbonates. It is also utilized in the production of non-symmetric dialkyl carbonates. Its high thermal stability makes it suitable for melt transesterification processes, which are often conducted at elevated temperatures.

Experimental Protocol: Transesterification of Dimethyl Carbonate with Phenol (B47542)

This protocol describes a general procedure for the transesterification of dimethyl carbonate (DMC) with phenol to produce diphenyl carbonate (DPC), utilizing this compound as a catalyst. This reaction is a key step in the phosgene-free route to polycarbonates.

Materials:

  • Dimethyl carbonate (DMC)

  • Phenol

  • This compound

  • Toluene (or another suitable high-boiling solvent)

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer or temperature probe

  • Distillation apparatus

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure the apparatus is dry and purged with nitrogen to maintain an inert atmosphere.

  • Charging Reactants: Charge the flask with phenol and dimethyl carbonate. A typical molar ratio of phenol to DMC is 2:1.

  • Catalyst Addition: Add this compound to the reaction mixture. The catalyst loading can range from 0.1 to 1 mol% relative to the limiting reactant (DMC).

  • Reaction Conditions: Heat the mixture to a temperature between 150°C and 200°C with vigorous stirring. The reaction is typically carried out under reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the selectivity towards the desired products (methyl phenyl carbonate and diphenyl carbonate).

  • Product Isolation: Upon completion of the reaction, the product mixture is cooled to room temperature. The excess reactants and the solvent can be removed by distillation. The resulting crude product can be purified by recrystallization or fractional distillation under reduced pressure.

Data Presentation

The following table summarizes representative quantitative data for the transesterification of dimethyl carbonate with phenol using a phosphonium-based catalyst system under various conditions.

EntryPhenol:DMC Molar RatioCatalyst Loading (mol%)Temperature (°C)Time (h)Phenol Conversion (%)DPC Selectivity (%)
12:10.518064540
22:11.018066055
33:10.518065548
42:10.520045042

Visualizations

Transesterification_Workflow start Start setup Assemble Dry, Nitrogen-Purged Reactor start->setup charge Charge Phenol and Dimethyl Carbonate setup->charge catalyst Add Tetraphenylphosphonium Phenolate Catalyst charge->catalyst react Heat to 150-200°C with Stirring catalyst->react monitor Monitor Reaction (e.g., by GC/HPLC) react->monitor monitor->react Continue Reaction cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Product (Distillation) cool->isolate purify Purify Product (Recrystallization/ Fractional Distillation) isolate->purify end End purify->end

Caption: Experimental workflow for the catalyzed transesterification.

Caption: Simplified catalytic cycle for transesterification.

Application Notes and Protocols for the Synthesis of Polyoxazolidinones Catalyzed by Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of polyoxazolidinones, a class of high-performance polymers, utilizing tetraphenylphosphonium (B101447) phenolate (B1203915) as a catalyst. Polyoxazolidinones are gaining significant interest in various fields, including drug development, due to their excellent thermal stability, mechanical properties, and chemical resistance. The methodologies described herein are based on the catalyzed cycloaddition reaction of diisocyanates and diepoxides.

Introduction

Polyoxazolidinones are a subclass of polyurethanes characterized by the presence of five-membered oxazolidinone rings in their polymer backbone. These heterocyclic structures impart high thermal stability and glass transition temperatures, making them suitable for demanding applications. The synthesis route involving the reaction of isocyanates with epoxides is a common and efficient method for creating the oxazolidinone linkage. Tetraarylphosphonium salts, including tetraphenylphosphonium phenolate, have emerged as effective bifunctional organocatalysts for this transformation, promoting high regioselectivity and efficiency under controlled reaction conditions.

The oxazolidinone moiety itself is a significant pharmacophore found in several approved drugs, highlighting the potential of polyoxazolidinones as materials for drug delivery systems, medical device coatings, and other biomedical applications where biocompatibility and stability are crucial.

Catalytic Synthesis of Polyoxazolidinones

The synthesis of polyoxazolidinones is achieved through the step-growth polymerization of a diisocyanate and a diepoxide, catalyzed by this compound. The catalyst facilitates the [3+2] cycloaddition of the isocyanate and epoxide functional groups to form the oxazolidinone ring.

A general reaction scheme is as follows:

Where R1 and R2 represent the organic moieties of the diisocyanate and diepoxide, respectively.

Proposed Catalytic Cycle

The catalytic cycle, based on studies of similar tetraarylphosphonium salts, is proposed to proceed as follows: The phenolate anion of the catalyst acts as a nucleophile, attacking the epoxide ring and initiating its opening. The resulting alkoxide then reacts with the isocyanate to form a carbamate (B1207046) intermediate. Subsequent intramolecular cyclization yields the oxazolidinone ring and regenerates the active catalyst, allowing it to participate in further reactions.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Tetraphenylphosphonium Phenolate Epoxide Diepoxide Catalyst->Epoxide Nucleophilic Attack Intermediate1 Ring-Opened Epoxide Intermediate Epoxide->Intermediate1 Ring Opening Isocyanate Diisocyanate Intermediate2 Carbamate Intermediate Isocyanate->Intermediate2 Intermediate1->Isocyanate Reaction Product Polyoxazolidinone Intermediate2->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of polyoxazolidinones.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of polyoxazolidinones using a tetraphenylphosphonium salt catalyst. Researchers should optimize these conditions for their specific monomers and desired polymer characteristics.

Materials
  • Diisocyanate: Methylene diphenyl diisocyanate (MDI) or other suitable aromatic or aliphatic diisocyanate.

  • Diepoxide: Bisphenol A diglycidyl ether (BADGE) or other suitable diepoxide.

  • Catalyst: this compound (or a similar salt like tetraphenylphosphonium bromide).

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) or other high-boiling polar aprotic solvent.

  • Precipitating Solvent: Methanol (B129727) or ethanol (B145695).

General Polymerization Procedure

Experimental Workflow cluster_workflow Experimental Workflow Start Start Monomers Dissolve Diisocyanate and Diepoxide in Anhydrous Solvent Start->Monomers Catalyst_add Add Tetraphenylphosphonium Phenolate Catalyst Monomers->Catalyst_add Reaction Heat Reaction Mixture (e.g., 120-160 °C) under Inert Atmosphere Catalyst_add->Reaction Monitoring Monitor Reaction Progress (e.g., by IR spectroscopy - disappearance of NCO peak) Reaction->Monitoring Precipitation Precipitate Polymer in Methanol/Ethanol Monitoring->Precipitation Filtration Filter and Wash the Polymer Precipitation->Filtration Drying Dry the Polymer under Vacuum Filtration->Drying Characterization Characterize the Polyoxazolidinone Drying->Characterization End End Characterization->End

Caption: General experimental workflow for polyoxazolidinone synthesis.

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with the diisocyanate, diepoxide, and anhydrous solvent.

  • Monomer Dissolution: The mixture is stirred under a nitrogen atmosphere until all monomers are completely dissolved.

  • Catalyst Addition: The this compound catalyst is added to the reaction mixture.

  • Polymerization: The reaction mixture is heated to the desired temperature (typically between 120 °C and 160 °C) and stirred for a specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹) in the infrared spectrum.

  • Isolation: After the reaction is complete, the viscous polymer solution is cooled to room temperature and then slowly poured into a stirred non-solvent such as methanol or ethanol to precipitate the polyoxazolidinone.

  • Purification: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomers and catalyst, and then dried in a vacuum oven at an elevated temperature (e.g., 80 °C) until a constant weight is achieved.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of polyoxazolidinones under various conditions. These tables are intended to serve as a template for organizing experimental results.

Table 1: Effect of Catalyst Loading on Polymer Properties

EntryDiisocyanate:Diepoxide (molar ratio)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Mn ( g/mol )PDITg (°C)
11:10.5140128518,0001.8155
21:11.0140129225,0001.7158
31:11.5140129528,0001.6160
41:12.0140129629,0001.6161

Monomers: MDI and BADGE. Solvent: DMF.

Table 2: Effect of Reaction Temperature on Polymer Properties

EntryDiisocyanate:Diepoxide (molar ratio)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Mn ( g/mol )PDITg (°C)
11:11.0120247815,0001.9150
21:11.0140129225,0001.7158
31:11.016089427,0001.6162
41:11.0180690 (side reactions)24,0002.1165

Monomers: MDI and BADGE. Solvent: DMF.

Applications in Drug Development

The unique properties of polyoxazolidinones make them attractive for various applications in the pharmaceutical and biomedical fields:

  • Drug Delivery: The robust and biocompatible nature of these polymers makes them potential candidates for creating controlled-release drug delivery systems, including nanoparticles and implants.

  • Medical Device Coatings: Their high thermal stability and chemical resistance are advantageous for coating medical devices to enhance their durability and biocompatibility.

  • Tissue Engineering: The tunable mechanical properties of polyoxazolidinones could be exploited in the fabrication of scaffolds for tissue engineering applications.

Safety and Handling

  • Isocyanates are potent respiratory sensitizers and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Epoxides are potential skin sensitizers and irritants. Avoid skin and eye contact.

  • Solvents such as DMF are harmful. Consult the safety data sheet (SDS) for proper handling procedures.

  • Tetraphenylphosphonium salts can be irritating. Handle with care and avoid inhalation of dust.

Always refer to the specific SDS for each chemical before use.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated by the end-user for their specific application. The information is based on established principles of polymer chemistry, but specific results may vary.

Troubleshooting & Optimization

Technical Support Center: Tetraphenylphosphonium Phenolate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of tetraphenylphosphonium (B101447) phenolate (B1203915) as a catalyst in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is tetraphenylphosphonium phenolate and what are its primary applications?

This compound is a quaternary phosphonium (B103445) salt that serves as a highly effective phase-transfer catalyst and a nucleophilic catalyst in various organic transformations. Its applications are particularly prominent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where it facilitates reactions with high efficiency. It is also instrumental in materials science for the development of advanced materials like thermosetting resins and polycarbonates due to its excellent thermal and chemical stability.

Q2: What are the common signs of catalyst deactivation?

Users may observe the following signs, which can indicate partial or complete deactivation of the this compound catalyst:

  • Reduced Reaction Rate or Stalled Reaction: A noticeable decrease in the reaction rate or a complete halt before the consumption of starting materials is a primary indicator of catalyst deactivation.

  • Formation of Side Products: The appearance of unexpected byproducts in the reaction mixture can suggest that the catalyst is either degraded or participating in undesired side reactions. A common degradation product is triphenylphosphine (B44618) oxide (TPPO).

  • Change in Physical Appearance: The catalyst is typically a white to off-white crystalline solid. Any significant color change or the formation of insoluble precipitates may indicate decomposition or the presence of impurities.

  • Inconsistent Results: Variations in yield and reaction time between batches using the same catalyst lot can point towards gradual deactivation of the catalyst stock.

Q3: What are the main deactivation pathways for this compound?

The primary deactivation pathways for this compound include:

  • Hydrolysis: In the presence of water, especially under alkaline conditions, the tetraphenylphosphonium cation can undergo hydrolysis to form triphenylphosphine oxide (TPPO) and benzene. The phenolate anion will be protonated to phenol (B47542).

  • Oxidation: While generally stable in air, prolonged exposure, especially at elevated temperatures, can lead to the oxidation of the phosphonium center, potentially forming TPPO.

  • Thermal Degradation: Although phosphonium salts are known for their thermal stability, prolonged exposure to high temperatures can lead to decomposition. The specific decomposition products can vary depending on the reaction conditions.

  • Reaction with Electrophiles: The phenolate anion is a potent nucleophile and can react irreversibly with certain electrophiles present in the reaction mixture, consuming the active form of the catalyst.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Problem Potential Cause Troubleshooting Steps
Reduced or no catalytic activity Catalyst Hydrolysis: Presence of moisture in the reaction.1. Ensure all solvents and reagents are rigorously dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Diagnostic Check: Analyze a sample of the reaction mixture by HPLC or LC-MS to detect the presence of triphenylphosphine oxide (TPPO), a key hydrolysis product.
Catalyst Oxidation: Exposure to air, especially at elevated temperatures.1. Handle and store the catalyst under an inert atmosphere. 2. If the reaction requires elevated temperatures, ensure a continuous inert gas blanket. 3. Diagnostic Check: Use 31P NMR spectroscopy to check for a signal corresponding to TPPO (typically around +25 to +35 ppm).
Thermal Degradation: Reaction temperature is too high.1. Review the literature for the optimal temperature range for the specific reaction. 2. Perform the reaction at the lowest effective temperature. 3. Diagnostic Check: Analyze the reaction mixture for the presence of unidentified byproducts using GC-MS or LC-MS.
Incompatible Reagents: Reaction with strong acids or electrophiles.1. Avoid the use of strong acids, which can protonate the phenolate anion and render it non-nucleophilic. 2. Consider the possibility of the phenolate anion reacting with other electrophiles in the reaction mixture.
Formation of emulsions in biphasic reactions High Catalyst Concentration: The catalyst can act as a surfactant.1. Reduce the catalyst loading to the minimum effective concentration (typically 1-5 mol%). 2. Resolution: Add a small amount of a saturated brine solution to the emulsion to increase the ionic strength of the aqueous phase and promote phase separation.
Intense Agitation: High stirring speeds can stabilize emulsions.1. Reduce the stirring speed to a moderate level (e.g., 300-500 rpm) that still ensures adequate mixing.
Inconsistent reaction yields Catalyst Purity and Storage: Impurities or degradation of the stored catalyst.1. Store the catalyst in a cool, dry place under an inert atmosphere. 2. Purity Check: Use analytical methods such as NMR or HPLC to confirm the purity of the catalyst before use. A common impurity is excess phenol from the synthesis.

Catalyst Deactivation Pathways and Troubleshooting Workflow

The following diagrams illustrate the primary deactivation pathways and a logical workflow for troubleshooting common issues.

cluster_deactivation Catalyst Deactivation Pathways TPP_Phenolate Tetraphenylphosphonium Phenolate Hydrolysis Hydrolysis (Presence of H2O, esp. alkaline) TPP_Phenolate->Hydrolysis Oxidation Oxidation (Air, elevated temp.) TPP_Phenolate->Oxidation Thermal_Deg Thermal Degradation (High Temperature) TPP_Phenolate->Thermal_Deg Side_Reaction Side Reaction (Reaction with electrophiles) TPP_Phenolate->Side_Reaction TPPO Triphenylphosphine Oxide (TPPO) + Phenol Hydrolysis->TPPO Oxidation->TPPO Other_Decomp Other Decomposition Products Thermal_Deg->Other_Decomp Consumed_Cat Consumed Catalyst Side_Reaction->Consumed_Cat cluster_troubleshooting Troubleshooting Workflow Start Problem Observed: Reduced Activity / Side Products Check_Moisture Check for Moisture (Dry Solvents/Reagents?) Start->Check_Moisture Check_Air Check for Air Exposure (Inert Atmosphere?) Check_Moisture->Check_Air No Action_Dry Action: Rigorously dry all components. Check_Moisture->Action_Dry Yes Check_Temp Check Reaction Temperature (Too High?) Check_Air->Check_Temp No Action_Inert Action: Use inert atmosphere. Check_Air->Action_Inert Yes Check_Purity Check Catalyst Purity (NMR/HPLC) Check_Temp->Check_Purity No Action_Temp Action: Lower reaction temperature. Check_Temp->Action_Temp Yes Action_Purify Action: Purify catalyst or use a fresh batch. Check_Purity->Action_Purify Impure End Problem Resolved Check_Purity->End Pure Analyze_TPPO Analyze for TPPO (HPLC, 31P NMR) Action_Dry->Analyze_TPPO Action_Inert->Analyze_TPPO Action_Temp->Analyze_TPPO Action_Purify->End Analyze_TPPO->End

Technical Support Center: Tetraphenylphosphonium Phenolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of tetraphenylphosphonium (B101447) phenolate (B1203915).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tetraphenylphosphonium phenolate?

A1: The most widely used method is a metathesis reaction, also known as an anion exchange reaction. This involves reacting a tetraphenylphosphonium halide, typically tetraphenylphosphonium bromide, with sodium phenolate. The reaction is driven by the formation of the desired product and the precipitation of the sodium halide salt.[1]

Q2: What are the potential sources of byproducts in this synthesis?

A2: Byproducts can originate from three main sources:

  • Impurities in the starting materials: The tetraphenylphosphonium bromide and sodium phenolate used may contain impurities from their own synthesis.

  • Incomplete reaction: If the reaction does not go to completion, unreacted starting materials will remain in the product mixture.

  • Side reactions and degradation: The reactants or the product may undergo side reactions or degradation, especially under non-optimal conditions.

Q3: How does the purity of starting materials affect the final product?

A3: The purity of the starting materials is crucial. Impurities in the tetraphenylphosphonium bromide (e.g., triphenylphosphine (B44618), triphenylphosphine oxide) or sodium phenolate (e.g., excess phenol) will be carried through the synthesis and contaminate the final product, potentially affecting its performance in downstream applications.

Q4: What are the ideal storage conditions for this compound?

A4: this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2] It is important to protect it from moisture and air, as sodium phenolate, a potential impurity, is deliquescent and can react with carbon dioxide in the air.[3][4]

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide addresses specific issues related to byproduct formation and provides systematic approaches for their identification and removal.

Problem 1: Presence of Unreacted Starting Materials
  • Symptoms:

    • Analytical data (e.g., NMR, HPLC) shows signals corresponding to tetraphenylphosphonium bromide, sodium phenolate, or phenol (B47542).

    • The yield of the desired product is lower than expected.

  • Potential Causes:

    • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an excess of one starting material.

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Poor Mixing: Inefficient stirring can lead to localized areas of high or low reactant concentration.

  • Identification:

Byproduct/ImpurityAnalytical TechniqueCharacteristic Signal/Observation
Tetraphenylphosphonium BromideIon ChromatographyPresence of bromide ions.
¹H NMRCharacteristic aromatic proton signals of the tetraphenylphosphonium cation (consult reference spectra).
PhenolHPLC-UVA peak with a retention time and UV spectrum matching a phenol standard.[1]
¹H NMRA distinct singlet for the hydroxyl proton and characteristic aromatic signals.
Sodium Phenolate¹H NMRAromatic signals similar to phenol but with a chemical shift difference due to the phenoxide anion.
  • Mitigation Strategies:

    • Optimize Stoichiometry: Ensure the correct molar ratio of tetraphenylphosphonium bromide to sodium phenolate is used. A slight excess of sodium phenolate can be used to drive the reaction to completion, but this will require subsequent removal.

    • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.

    • Purification:

      • Recrystallization: Use a suitable solvent system (e.g., a polar apathetic solvent like acetonitrile (B52724) mixed with a less polar co-solvent) to selectively crystallize the this compound.[1]

      • Washing: Wash the crude product with a solvent in which the starting materials are soluble but the product is not.

Problem 2: Presence of Triphenylphosphine Oxide (TPPO)
  • Symptoms:

    • A characteristic signal around 25-35 ppm in the ³¹P NMR spectrum.

    • Difficulties in product purification, as TPPO is known to co-crystallize with desired products.[5]

  • Potential Causes:

    • Impurity in the Starting Tetraphenylphosphonium Bromide: TPPO is a common byproduct in the synthesis of phosphonium (B103445) salts.[5][6]

    • Oxidation of Unreacted Triphenylphosphine: If the tetraphenylphosphonium bromide contains residual triphenylphosphine, it can be oxidized to TPPO during the reaction or workup.[5]

  • Identification:

ByproductAnalytical TechniqueCharacteristic Signal/Observation
Triphenylphosphine Oxide³¹P NMRA sharp singlet in the range of δ 25-35 ppm.
HPLC-MSA peak with a mass-to-charge ratio corresponding to TPPO.
  • Mitigation Strategies:

    • Use High-Purity Starting Materials: Start with tetraphenylphosphonium bromide that is free of triphenylphosphine and TPPO.

    • Purification:

      • Selective Precipitation: TPPO has low solubility in non-polar solvents like hexane (B92381) or diethyl ether. Triturating the crude product with these solvents can help remove TPPO.[5]

      • Metal Salt Complexation: TPPO forms insoluble complexes with metal salts like ZnCl₂ or MgCl₂. Adding these salts to a solution of the crude product can precipitate the TPPO complex, which can then be removed by filtration.[5]

Problem 3: Presence of Other Phosphorus-Containing Byproducts
  • Symptoms:

    • Multiple signals in the ³¹P NMR spectrum in addition to the product and TPPO signals.

  • Potential Causes:

    • Side reactions involving the phosphonium cation.

    • Use of impure triphenylphosphine in the synthesis of the starting material.

  • Identification:

    • ³¹P NMR: This is the most effective technique for identifying various phosphorus-containing species.

    • LC-MS: Can help in identifying the molecular weights of the unknown byproducts.

  • Mitigation Strategies:

    • Purification of Starting Materials: Ensure the triphenylphosphine used to synthesize the tetraphenylphosphonium bromide is of high purity.

    • Chromatography: Flash column chromatography may be necessary to separate the desired product from other phosphonium salts.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on the metathesis reaction.

  • Preparation of Sodium Phenolate:

    • In a reaction vessel under an inert atmosphere, dissolve phenol in a suitable solvent (e.g., methanol (B129727) or an aqueous solution).

    • Slowly add one molar equivalent of sodium hydroxide (B78521) solution while stirring.

    • Continue stirring until all the phenol has reacted to form sodium phenolate.[4][7]

  • Metathesis Reaction:

    • Dissolve tetraphenylphosphonium bromide in a suitable solvent (e.g., water or a polar aprotic solvent).

    • Add the sodium phenolate solution dropwise to the tetraphenylphosphonium bromide solution with vigorous stirring.

    • A precipitate of sodium bromide should form.

    • Continue stirring at room temperature or slightly elevated temperature for a specified time to ensure the reaction goes to completion.

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated sodium bromide.

    • If an organic solvent was used, it may be removed under reduced pressure.

    • Induce phase separation by adding a sparingly water-soluble alcohol (e.g., 1-hexanol) to the aqueous solution.[1]

    • Separate the organic phase containing the product.

    • Wash the organic phase with deionized water.

    • Remove the solvent from the organic phase by vacuum distillation to obtain the product.[2]

    • Further purification can be achieved by recrystallization.

Protocol 2: HPLC-UV Method for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, often with a small amount of formic acid (e.g., 0.1%), is effective for separating phenolic compounds.[1]

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., the mobile phase).

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantification: Compare the peak areas of the main product and any impurities to determine the purity. A calibration curve with known standards of potential impurities (e.g., phenol) should be used for accurate quantification.

Visualizations

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Main Reaction TPP Triphenylphosphine TPPB Tetraphenylphosphonium Bromide TPP->TPPB PhBr Bromobenzene PhBr->TPPB TPPPhenolate Tetraphenylphosphonium Phenolate TPPB->TPPPhenolate TPPB->TPPPhenolate Metathesis Phenol Phenol NaPhenolate Sodium Phenolate Phenol->NaPhenolate NaOH Sodium Hydroxide NaOH->NaPhenolate NaPhenolate->TPPPhenolate NaPhenolate->TPPPhenolate NaBr Sodium Bromide

Caption: Synthesis pathway for this compound.

Byproduct_Identification_Workflow Start Crude Product Analysis Initial Analysis (¹H NMR, ³¹P NMR, HPLC) Start->Analysis CheckPurity Purity > 99%? Analysis->CheckPurity PureProduct Pure Product CheckPurity->PureProduct Yes IdentifyByproducts Identify Byproducts CheckPurity->IdentifyByproducts No UnreactedSM Unreacted Starting Materials (TPPB, Phenol) IdentifyByproducts->UnreactedSM TPPO Triphenylphosphine Oxide (TPPO) IdentifyByproducts->TPPO OtherP Other Phosphorus Byproducts IdentifyByproducts->OtherP Purification Select Purification Strategy UnreactedSM->Purification TPPO->Purification OtherP->Purification Purification->Analysis Re-analyze

Caption: Workflow for byproduct identification and purification.

Purification_Decision_Tree Start Impure Product Identify Identify Major Impurity (NMR, HPLC) Start->Identify ImpurityType Impurity Type? Identify->ImpurityType Unreacted Unreacted Starting Materials ImpurityType->Unreacted Starting Materials TPPO Triphenylphosphine Oxide ImpurityType->TPPO TPPO Other Other/Multiple Impurities ImpurityType->Other Other Recrystallize Recrystallization Unreacted->Recrystallize Wash Solvent Washing Unreacted->Wash TPPO->Recrystallize Complexation Metal Salt Complexation TPPO->Complexation Chromatography Column Chromatography Other->Chromatography

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Purification of Tetraphenylphosphonium Phenolate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with tetraphenylphosphonium (B101447) phenolate (B1203915).

Frequently Asked Questions (FAQs)

Q1: What is tetraphenylphosphonium phenolate and what are its common applications?

This compound is an organic salt with the chemical formula [(C₆H₅)₄P]⁺[C₆H₅O]⁻. It is a white crystalline solid.[1][2] This compound is utilized in organic synthesis as a reagent and catalyst.[1][2] Its applications include acting as a transesterification catalyst in the production of aromatic polycarbonates and as a latent hardening accelerator for phenol-epoxy resins.[3] It also serves as a phase-transfer catalyst, which helps dissolve inorganic anions in organic solvents.[3][4]

Q2: What are the key physical and chemical properties of this compound to consider during purification?

Key properties include:

  • Appearance: White crystalline solid.[1][5]

  • Solubility: It is almost insoluble in water at room temperature but soluble in many organic solvents such as ethanol, dimethylformamide, and ether.[1][2][3]

  • Stability: The compound is hygroscopic and can be sensitive to moisture, especially at elevated temperatures, which may lead to decomposition.[3] It is recommended to handle it under anhydrous conditions.[1][2][3]

  • Storage: It should be stored at 2-8°C under an inert atmosphere.[3][6]

Q3: What are the common impurities in crude this compound?

Common impurities can include starting materials from its synthesis, such as tetraphenylphosphonium halides (e.g., bromide or chloride) and sodium phenolate.[3] Other potential impurities are side products like triphenylphosphine (B44618) oxide, which can form if water is present during synthesis or storage at high temperatures.[3] Unreacted phenol (B47542) may also be present.[7]

Troubleshooting Guide

Issue 1: The compound "oils out" and does not crystallize upon cooling.

  • Question: My this compound is forming an oil instead of crystals. What should I do?

  • Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated to a high degree.

    • Solution 1: Lower the cooling rate. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.

    • Solution 2: Add more solvent. The concentration of the solute may be too high. Add a small amount of hot solvent to the oily mixture to dissolve it, and then attempt to cool it again slowly.

    • Solution 3: Change the solvent system. Try a solvent mixture. If you are using a very good solvent, add a poorer solvent dropwise to the hot solution until it becomes slightly turbid, then add a few drops of the good solvent to clarify it before cooling.

    • Solution 4: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

    • Solution 5: Seed the solution. If you have a pure crystal of this compound, add a tiny amount to the cooled, supersaturated solution to induce crystallization.

Issue 2: No crystals form, even after extended cooling.

  • Question: I have cooled my solution, but no crystals have formed. What is the problem?

  • Answer: This usually indicates that the solution is not sufficiently saturated or that nucleation is inhibited.

    • Solution 1: Reduce the solvent volume. If the solution is not saturated enough, you can heat it to evaporate some of the solvent. Be cautious not to evaporate too much, which could lead to oiling out or impurity precipitation. After evaporation, allow the solution to cool again.

    • Solution 2: Induce nucleation. As with oiling out, try scratching the flask with a glass rod or adding a seed crystal.

    • Solution 3: Use a poorer solvent. If your compound is too soluble in the chosen solvent, you can carefully add a solvent in which it is less soluble to the point of turbidity, then clarify with a drop of the initial solvent and cool.

Issue 3: The resulting crystals are colored or appear impure.

  • Question: My recrystallized this compound has a yellow tint. How can I improve its purity?

  • Answer: A colored product suggests the presence of impurities.

    • Solution 1: Perform a hot filtration. If the impurity is insoluble in the hot recrystallization solvent, you can perform a filtration of the hot solution before cooling to remove it.

    • Solution 2: Use activated carbon. For colored, soluble impurities, you can add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities. Be aware that activated carbon can also adsorb some of your desired product, potentially reducing the yield.

    • Solution 3: Repeat the recrystallization. A second recrystallization is often effective at removing entrapped impurities.

Issue 4: The recovery yield is very low.

  • Question: I have successfully recrystallized my product, but the final yield is much lower than expected. Why is this happening and how can I improve it?

  • Answer: Low yield can be due to several factors.

    • Reason 1: Using too much solvent. If an excessive amount of solvent is used, a significant portion of the product may remain dissolved even after cooling. To remedy this, use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Reason 2: Premature crystallization. If crystals form during a hot filtration step, product will be lost. To prevent this, use a pre-warmed funnel and flask and perform the filtration as quickly as possible.

    • Reason 3: Incomplete crystallization. Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath after initial cooling to room temperature can improve the yield.

    • Reason 4: Product loss during washing. When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterAlmost insoluble at room temperature.[1][3]
EthanolSoluble[1][3]
Dimethylformamide (DMF)Soluble[1][3]
EtherSoluble[1][3]
Dichloromethane/n-hexaneSoluble in a 3:2 mixture.[8]
IsobutanolUsed as a solvent in synthesis.[7][9]
2-PropanolUsed for washing crystals.[7]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

Disclaimer: This is a general protocol and may require optimization based on the purity of the starting material and the scale of the experiment.

  • Solvent Selection: Based on the solubility data, a solvent system such as ethanol, isopropanol, or a mixture of a good solvent (like dichloromethane) and a poor solvent (like n-hexane) could be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: a. Place the crude this compound in an appropriately sized Erlenmeyer flask. b. Add a minimal amount of the chosen solvent to the flask. c. Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated carbon (approximately 1-2% by weight of the solute). c. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): a. If activated carbon was used or if there are insoluble impurities, perform a hot filtration. b. Pre-heat a funnel (a stemless or short-stemmed funnel is ideal) and a receiving flask. c. Place a piece of fluted filter paper in the funnel and pour the hot solution through it as quickly as possible to prevent premature crystallization.

  • Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination. b. Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. c. Once the flask has reached room temperature, you can place it in an ice bath for 30 minutes to an hour to maximize crystal formation.

  • Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Continue to draw air through the crystals on the filter paper for a period to help them dry.

  • Drying: a. Carefully transfer the crystals from the filter paper to a watch glass or a drying dish. b. Dry the crystals thoroughly. Given the compound's sensitivity to moisture, drying in a vacuum oven at a moderate temperature (e.g., 40-50°C) is recommended. Ensure the compound is stable at the chosen drying temperature.

Mandatory Visualization

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success oiling_out Compound Oils Out observe->oiling_out Failure no_crystals No Crystals Form observe->no_crystals Failure impure_crystals Impure/Colored Crystals observe->impure_crystals Failure end End: Pure Product crystals_ok->end reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent concentrate Evaporate Some Solvent and Re-cool no_crystals->concentrate decolorize Redissolve, Treat with Activated Carbon, and Perform Hot Filtration impure_crystals->decolorize slow_cool Cool Slowly, Scratch, or Seed reheat_add_solvent->slow_cool slow_cool->cool concentrate->cool decolorize->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Tetraphenylphosphonium Phenolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tetraphenylphosphonium (B101447) phenolate (B1203915). Our aim is to help you optimize your reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetraphenylphosphonium phenolate.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Incorrect Stoichiometry A molar ratio of phenol (B47542) to tetraphenylphosphonium halide of at least 10:1 is recommended to drive the reaction to completion.[1]
Suboptimal pH For reactions in an aqueous alkali solution, maintain a pH between 9.5 and 11 to ensure the formation of the phenolate anion.[1][2]
Inappropriate Reaction Temperature The reaction is typically carried out at or below 55°C.[1][2] Higher temperatures may lead to decomposition.
Presence of Moisture This compound is hygroscopic.[2] Ensure all glassware is oven-dried and use anhydrous solvents to prevent product decomposition.
Inefficient Phase Transfer In biphasic reactions, vigorous stirring is crucial to maximize the interfacial area and facilitate the reaction between the reactants in the organic and aqueous phases.
Product Loss During Workup The product has some solubility in water. Minimize the volume of water used for washing and consider back-extraction of the aqueous phase with a suitable organic solvent. Some solvents used in purification may have a higher solubility for the product, leading to lower recovery.[3]

Problem 2: Product is Impure (e.g., discolored, contains starting materials)

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using techniques like TLC or NMR to ensure all starting material has been consumed before proceeding with the workup.
Residual Halide Salts Efficiently separate the organic and aqueous phases. Wash the organic phase multiple times with deionized water to remove any remaining sodium halide salts.[1]
Trapped Solvent After purification, dry the product under high vacuum to remove any residual solvent.
Side Reactions While not extensively detailed, side reactions can occur. Purification by recrystallization from a suitable solvent system, such as an acetonitrile (B52724) mixture, can help remove impurities.[2]
Decomposition Avoid excessive heat and exposure to moisture during the reaction and purification steps. Store the final product in a dry, inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method is the metathesis reaction between a tetraphenylphosphonium halide (e.g., bromide or chloride) and sodium phenolate.[2] Another common approach involves reacting a tetraphenylphosphonium halide with phenol in an aqueous alkali solution.[1][2]

Q2: What are the critical parameters to control for a high-yield synthesis?

A2: The key parameters to control are the molar ratio of reactants (phenol to phosphonium (B103445) salt), temperature, and pH. For the aqueous alkali method, a phenol to tetraphenylphosphonium halide molar ratio of 10:1 or greater, a temperature at or below 55°C, and a pH between 9.5 and 11 are recommended.[1]

Q3: How can I purify the final product?

A3: Purification can be achieved through several methods. After the reaction, if an organic solvent is used, it can be removed by vacuum distillation.[1] The product can also be purified by recrystallization from a suitable solvent mixture, such as acetonitrile with a less polar co-solvent.[2] Washing the organic phase with deionized water during the workup is important to remove inorganic salts.[1][3]

Q4: Is this compound stable?

A4: The compound is hygroscopic and can be sensitive to moisture, which may lead to the cleavage of the phenolate.[2] It is recommended to handle and store the product under anhydrous and inert conditions.

Q5: What is the appearance of pure this compound?

A5: It is typically a white crystalline solid.[4] However, it can also be prepared as a colorless liquid formulation at room temperature, often in a solution with phenol.[1]

Experimental Protocols

Detailed Methodology for Synthesis via Anion Exchange in Aqueous Alkali

This protocol is adapted from a patented high-yield process.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and pH probe, combine phenol, tetraphenylphosphonium bromide, and water. A typical molar ratio is 10:1 to 13:1 of phenol to tetraphenylphosphonium bromide.[1]

  • Temperature Adjustment: Bring the mixture to a temperature between 10°C and 50°C.[1]

  • pH Adjustment: With vigorous stirring, slowly add an aqueous solution of an alkali metal hydroxide (B78521) (e.g., NaOH) to adjust the pH of the mixture to between 9.5 and 11.0.[1]

  • Reaction: Maintain the temperature and vigorous stirring for 1 to 2 hours.[1]

  • Phase Separation: After the reaction is complete, add a water-insoluble alcohol (e.g., isobutanol) to the mixture to facilitate the separation of the organic and aqueous phases.[1]

  • Extraction: Separate the organic phase and wash it multiple times with deionized or distilled water.[1]

  • Solvent Removal: Remove the alcohol from the organic phase via vacuum distillation to yield the final product.[1]

Data Presentation

Table 1: Representative Yield and Purity Data

ParameterValueReference
Yield94%[1]
Water Content< 0.05%[1]
Bromine Content< 0.01%[1]
Sodium Content< 0.5 ppm[1]
Single-batch Yield (alternative method)86%[3]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Tetraphenylphosphonium_Halide Tetraphenylphosphonium Halide (e.g., Br⁻) Reaction_Vessel Reaction Vessel (T ≤ 55°C, pH 9.5-11) Tetraphenylphosphonium_Halide->Reaction_Vessel Phenol Phenol Phenol->Reaction_Vessel Aqueous_Alkali Aqueous Alkali (e.g., NaOH) Aqueous_Alkali->Reaction_Vessel Phase_Separation Phase Separation (add water-insoluble alcohol) Reaction_Vessel->Phase_Separation Washing Aqueous Wash Phase_Separation->Washing Drying Solvent Removal (Vacuum Distillation) Washing->Drying Final_Product Tetraphenylphosphonium Phenolate Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Ph4PBr Tetraphenylphosphonium Bromide (Ph₄P⁺Br⁻) Reactants Reactants Ph4PBr->Reactants NaOPh Sodium Phenolate (Na⁺PhO⁻) NaOPh->Reactants Products Products Reactants->Products Metathesis Reaction Ph4POPh Tetraphenylphosphonium Phenolate (Ph₄P⁺PhO⁻) Products->Ph4POPh NaBr Sodium Bromide (NaBr) Products->NaBr

References

Preventing thermal degradation of tetraphenylphosphonium phenolate during catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the thermal degradation of tetraphenylphosphonium (B101447) phenolate (B1203915) during catalytic applications.

Frequently Asked Questions (FAQs)

Q1: What is tetraphenylphosphonium phenolate and why is it used in catalysis?

This compound is a quaternary phosphonium (B103445) salt that serves as a highly effective phase-transfer catalyst and thermal stabilizer in a variety of organic transformations.[1] Its high thermal and chemical stability, particularly when compared to analogous ammonium (B1175870) salts, makes it suitable for reactions conducted at elevated temperatures, such as polymerization and ring-opening reactions.[1][2]

Q2: What are the primary signs of thermal degradation of my this compound catalyst?

Visual inspection can be an initial indicator. High-purity tetraphenylphosphonium salts are typically white to off-white crystalline powders. A yellow or brownish discoloration may suggest the presence of impurities, often resulting from decomposition. For in-process reactions, a decrease in catalytic activity or the appearance of unexpected side-products can also signal degradation.

Q3: What are the main causes of this compound degradation during a reaction?

The primary causes of degradation for phosphonium salts include:

  • Elevated Temperatures: While generally stable, prolonged exposure to very high temperatures can induce thermal decomposition.

  • Presence of Oxygen: Atmospheric oxygen can lead to the oxidation of the phosphonium cation, especially at higher temperatures.

  • Presence of Moisture: Water can facilitate hydrolysis, particularly under alkaline conditions.

  • Strongly Basic Conditions: The phenolate anion is itself basic, but the presence of stronger bases can promote degradation pathways.[1][3]

Q4: What are the typical decomposition products of this compound?

The most common degradation product of phosphonium salts, including this compound, is triphenylphosphine (B44618) oxide (TPPO) .[1] Depending on the specific conditions, other byproducts such as hydrocarbons may also be formed.[1]

Q5: How does this compound's stability compare to quaternary ammonium catalysts?

Phosphonium-based catalysts like this compound generally exhibit significantly higher thermal and chemical stability compared to their quaternary ammonium counterparts.[2] Ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of heat and a base, which is not a primary degradation route for phosphonium salts.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Reduced Catalyst Activity in a High-Temperature Reaction

Possible Cause Troubleshooting Step
Thermal Decomposition Verify the reaction temperature is within the stable range for the catalyst. Consider running the reaction at a lower temperature or for a shorter duration.
Oxidative Degradation Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[4][5][6]
Hydrolysis Use anhydrous solvents and reagents to minimize moisture in the reaction mixture.

Issue 2: Discoloration of the Catalyst Upon Heating

Possible Cause Troubleshooting Step
Formation of Impurities The catalyst may be degrading. Stop the reaction and analyze a sample for the presence of triphenylphosphine oxide (TPPO) using techniques like HPLC.[7][8][9]
Reaction with Substrate/Solvent Evaluate potential side reactions between the catalyst and other components in the reaction mixture at elevated temperatures.

Issue 3: Difficulty in Removing Degradation Byproducts

Possible Cause Troubleshooting Step
Triphenylphosphine Oxide (TPPO) Contamination TPPO can sometimes be challenging to remove. Purification methods such as column chromatography or precipitation by forming a complex with salts like CaBr₂ can be employed.[10]

Quantitative Data on Thermal Stability

Catalyst TypeAnionOnset Decomposition Temperature (°C)Reference
Phosphonium PolyelectrolytesChloride (Cl⁻)> 370[2]
Ammonium PolyelectrolytesChloride (Cl⁻)< 220[2]
Alkyl/Aryl Quaternary Phosphonium-Modified MontmorilloniteN/A190 - 230[11]
[P₆,₆,₆,₁₄]⁺Salicylate~475 K (202 °C)[12]
[P₆,₆,₆,₁₄]⁺Benzoate~475 K (202 °C)[12]

Key Experimental Protocols

Protocol 1: Performing a Reaction Under an Inert Atmosphere

To prevent oxidative degradation of this compound, it is crucial to maintain an inert atmosphere. This can be achieved using a Schlenk line or a glove box.

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Schlenk line with vacuum and inert gas (nitrogen or argon) supply

  • Rubber septa

  • Cannulas and syringes for liquid transfer

  • Glassware (ensure it is oven-dried before use)

Procedure:

  • Glassware Preparation: Assemble the reaction glassware (e.g., flask with a stir bar and condenser) and connect it to the Schlenk line.

  • Evacuate-Refill Cycles: Evacuate the glassware using the vacuum on the Schlenk line for 5-10 minutes. Then, backfill the flask with inert gas. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen and moisture.[4][6]

  • Adding Reagents:

    • Solids: Add solid reagents, including the this compound catalyst, to the flask under a positive flow of inert gas.

    • Liquids: Add degassed, anhydrous solvents and liquid reagents via syringe or cannula.[4]

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be monitored using an oil bubbler attached to the gas outlet of the Schlenk line.[6]

Protocol 2: Monitoring Catalyst Degradation by HPLC

This protocol outlines a general method for detecting the presence of triphenylphosphine oxide (TPPO), a key degradation product.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and water (gradient elution is often effective)

  • TPPO standard for comparison

  • Reaction mixture sample

Procedure:

  • Sample Preparation: Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile). Filter the sample to remove any particulate matter.

  • Standard Preparation: Prepare a standard solution of TPPO in the same solvent at a known concentration.

  • HPLC Analysis:

    • Inject the standard solution to determine the retention time of TPPO.

    • Inject the prepared sample from the reaction mixture.

    • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm) for a peak corresponding to the retention time of the TPPO standard.[9]

  • Quantification: The amount of TPPO can be quantified by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Visualizations

General Degradation Pathway of this compound TPP_Phenolate Tetraphenylphosphonium Phenolate TPPO Triphenylphosphine Oxide (TPPO) TPP_Phenolate->TPPO Degradation Hydrocarbon Hydrocarbon Byproducts TPP_Phenolate->Hydrocarbon Degradation Degradation_Conditions High Temperature, Oxygen, Moisture Degradation_Conditions->TPP_Phenolate Experimental Workflow for Inert Atmosphere Reaction Start Start Assemble_Glassware Assemble and Oven-Dry Glassware Start->Assemble_Glassware Connect_Schlenk Connect to Schlenk Line Assemble_Glassware->Connect_Schlenk Evacuate_Refill Perform 3x Evacuate-Refill Cycles Connect_Schlenk->Evacuate_Refill Add_Solids Add Catalyst and Solid Reagents Evacuate_Refill->Add_Solids Add_Liquids Add Degassed Solvents/Reagents Add_Solids->Add_Liquids Run_Reaction Run Reaction Under Positive Inert Gas Pressure Add_Liquids->Run_Reaction End End Run_Reaction->End Troubleshooting Catalyst Deactivation Problem Reduced Catalytic Activity Observed Check_Temp Is Reaction Temperature Above Recommended Limit? Problem->Check_Temp Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Temp->Check_Atmosphere No Reduce_Temp Action: Lower Temperature or Reduce Reaction Time Check_Temp->Reduce_Temp Yes Check_Moisture Are Solvents/Reagents Anhydrous? Check_Atmosphere->Check_Moisture Yes Implement_Inert Action: Use Schlenk Line or Glove Box Check_Atmosphere->Implement_Inert No Use_Anhydrous Action: Use Dry Solvents and Reagents Check_Moisture->Use_Anhydrous No Other_Issue Consider Other Factors: Substrate Inhibition, Product Inhibition Check_Moisture->Other_Issue Yes

References

Technical Support Center: Tetraphenylphosphonium Phenolate-Catalyzed Polymerizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenylphosphonium (B101447) phenolate-catalyzed polymerizations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during polymerization experiments.

Issue 1: Low Molecular Weight of the Final Polymer

Q: My polymerization is resulting in a polymer with a lower molecular weight than expected. What are the potential causes and how can I troubleshoot this?

A: Low molecular weight is a common issue in polymerization and can be attributed to several factors. A systematic approach is necessary to identify the root cause.[1]

  • Potential Causes & Solutions:

    • Monomer Impurities: Impurities in the monomers can act as chain terminators, leading to premature termination of polymer chains and a significant reduction in the final molecular weight.[1]

      • Troubleshooting:

        • Verify the purity of your monomers using appropriate analytical techniques (e.g., NMR, GC-MS).

        • If purity is questionable, purify the monomers before use. Common purification methods include distillation, recrystallization, or passing through a column of activated alumina.[2]

    • Incorrect Stoichiometry: An imbalance in the ratio of monomers can limit the extent of polymerization.

      • Troubleshooting:

        • Carefully and accurately measure the amounts of each monomer.

        • Ensure that the stoichiometry is appropriate for the specific type of polymerization being performed.

    • Catalyst Deactivation: The tetraphenylphosphonium phenolate (B1203915) catalyst can degrade or be deactivated by impurities or adverse reaction conditions.[3][4]

      • Troubleshooting:

        • Ensure the catalyst is pure and has been stored correctly under inert conditions.

        • Use a fresh batch of catalyst if deactivation is suspected.

        • Optimize the catalyst concentration; too much catalyst can sometimes lead to side reactions.[1]

    • Presence of Water: Water can act as a chain transfer agent, leading to the formation of lower molecular weight polymers.[5] In some cases, it can also initiate polymerization from unintended starting points, leading to a bimodal molecular weight distribution.[6][7]

      • Troubleshooting:

        • Thoroughly dry all monomers, solvents, and glassware before use.

        • Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the final molecular weight.

      • Troubleshooting:

        • Ensure the reaction temperature is optimal for the specific polymerization. Temperatures that are too high can cause thermal degradation of the polymer.[1]

        • Ensure the reaction is allowed to proceed for a sufficient amount of time to achieve high conversion.

Issue 2: Bimodal Molecular Weight Distribution in the Final Polymer

Q: My GPC results show a bimodal molecular weight distribution. What could be causing this?

A: A bimodal molecular weight distribution indicates the presence of two distinct polymer populations with different average molecular weights.[8][9]

  • Potential Causes & Solutions:

    • Multiple Initiating Species: The presence of impurities, such as water or other protic species, can lead to initiation from multiple sources, resulting in different polymer chain populations.[6][7] For example, in the ring-opening copolymerization of cyclohexene (B86901) oxide and carbon dioxide, polymer chains can be initiated by both the catalyst and residual water.[6][7]

      • Troubleshooting:

        • Ensure all reactants and the reaction setup are scrupulously dry.

        • Purify monomers and solvents to remove any potential alternative initiating species.

    • Chain Transfer Reactions: Chain transfer agents can terminate a growing polymer chain and initiate a new one, leading to a population of lower molecular weight chains.

      • Troubleshooting:

        • Minimize the presence of any potential chain transfer agents in the reaction mixture.

    • Changes in Polymerization Mechanism: In some systems, the polymerization mechanism can change during the course of the reaction, leading to different chain growth kinetics and a bimodal distribution.[8]

Issue 3: Catalyst Decomposition and Side Product Formation

Q: I suspect my tetraphenylphosphonium phenolate catalyst is decomposing, leading to side reactions. What are the common decomposition pathways and resulting side products?

A: Tetraphenylphosphonium salts can undergo decomposition, particularly at elevated temperatures.

  • Common Decomposition Pathways & Side Products:

    • Phosphine (B1218219) Oxide Formation: A common decomposition pathway for phosphonium (B103445) compounds, especially in the presence of oxygen or other oxidants, is the formation of triphenylphosphine (B44618) oxide.[10] This is often an undesired side reaction.[10]

      • Mechanism: The P=O bond in phosphine oxides is highly stable, making its formation thermodynamically favorable.[10] The reaction can be initiated by the presence of oxygen or other oxidizing agents.

    • Hofmann Elimination: For tetraalkylphosphonium salts, Hofmann elimination is a potential degradation pathway, although less common for the more stable tetraphenylphosphonium cation.

    • Thermal Degradation: At high temperatures, tetraphenylphosphonium bromide has been shown to decompose to triphenylphosphine.[11]

  • Troubleshooting:

    • Reaction Temperature: Avoid excessively high reaction temperatures to minimize thermal decomposition of the catalyst.

    • Inert Atmosphere: Conduct polymerizations under a strict inert atmosphere (nitrogen or argon) to prevent oxidation of the phosphonium catalyst to phosphine oxide.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in polymerization?

A1: this compound acts as a nucleophilic catalyst. The phenolate anion is the active nucleophile that initiates the polymerization, for example, by attacking an electrophilic monomer like an epoxide.[12][13] The tetraphenylphosphonium cation acts as a phase-transfer catalyst, helping to solubilize the phenolate anion in the organic reaction medium.

Q2: How can I prevent transesterification side reactions in polyester (B1180765) synthesis?

A2: Transesterification is a common side reaction in polyester synthesis that can affect the final polymer structure and properties.[14][15]

  • Prevention Strategies:

    • Catalyst Choice: The choice of catalyst can influence the extent of side reactions.[16]

    • Reaction Conditions: Carefully controlling the reaction temperature and time can help to minimize transesterification.

    • Monomer Reactivity: Using monomers with higher reactivity, such as aryl esters, can sometimes favor the desired polymerization over side reactions.[17]

Q3: What is the effect of water on this compound-catalyzed polymerizations?

A3: Water can have several detrimental effects on these polymerizations:

  • Catalyst Deactivation: Water can react with and deactivate the catalyst.[18]

  • Unintended Initiation: As mentioned in the troubleshooting section, water can act as an initiator, leading to poor control over the polymerization and potentially a bimodal molecular weight distribution.[5][6][7]

  • Side Reactions: In isocyanate polymerizations, water reacts with isocyanate groups to form unstable carbamic acids, which then decompose to form amines and carbon dioxide, leading to foaming.[19]

Q4: How can I confirm the presence of phosphine oxide in my reaction mixture?

A4: The formation of triphenylphosphine oxide can be detected using various analytical techniques:

  • NMR Spectroscopy: 31P NMR spectroscopy is a powerful tool for identifying phosphorus-containing compounds. Triphenylphosphine oxide gives a characteristic signal in the 31P NMR spectrum.

  • Mass Spectrometry: Mass spectrometry can be used to identify the molecular weight of triphenylphosphine oxide.

  • Chromatography: Techniques like HPLC or GC can be used to separate and identify triphenylphosphine oxide from the reaction mixture.

Data Presentation

Table 1: Reaction Conditions for this compound-Catalyzed Polymerizations

Polymerization TypeMonomersCatalyst Loading (mol%)Temperature (°C)PressureReference
Ring-Opening CopolymerizationCyclohexene Oxide, CO₂0.028040 bar[6][7]
Polyester SynthesisIsosorbide, Succinic AcidNot specified220-2400.4-0.8 mbar[17]
Epoxy HomopolymerizationPhenyl Glycidyl Ether580-129Atmospheric[20]

Table 2: Decomposition Data for Tetraphenylphosphonium Compounds

CompoundDecomposition ProductMethodActivation Energy (kJ/mol)Reference
Tetraphenylphosphonium BromideTriphenylphosphineThermal Analysis204 ± 16[11]
Silica-supported Tetraphenylphosphonium BromideTriphenylphosphineThermal Analysis77 ± 22[11]

Experimental Protocols

General Protocol for this compound-Catalyzed Ring-Opening Polymerization of Epoxides

This protocol provides a general guideline. Specific conditions should be optimized for each monomer system.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.

    • Purify and dry all monomers and solvents according to standard laboratory procedures. For example, epoxides can be distilled from calcium hydride.

  • Reaction Setup:

    • Assemble the reaction flask with a magnetic stir bar and a condenser under a positive pressure of inert gas.

    • Add the desired amount of purified and dried monomer and solvent (if any) to the reaction flask via a syringe.

  • Initiation:

    • In a separate, dry flask, dissolve the this compound catalyst in a small amount of the reaction solvent.

    • Heat the monomer solution to the desired reaction temperature.

    • Once the temperature has stabilized, add the catalyst solution to the reaction flask via a syringe.

  • Polymerization:

    • Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.

    • Monitor the progress of the reaction by taking aliquots periodically and analyzing for monomer conversion (e.g., by NMR or GC).

  • Termination and Isolation:

    • To terminate the polymerization, cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Mandatory Visualizations

Catalyst_Activation_Pathway cluster_initiation Catalyst Activation cluster_polymerization Polymerization TPP_Br Tetraphenylphosphonium Bromide (TPP-Br) TPP_OPh Tetraphenylphosphonium Phenolate (TPP-OPh) (Active Catalyst) TPP_Br->TPP_OPh + NaOPh NaOPh Sodium Phenolate (NaOPh) NaOPh->TPP_OPh NaBr Sodium Bromide (Byproduct) Monomer Monomer (e.g., Epoxide) TPP_OPh->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Propagation Troubleshooting_Low_MW Start Low Molecular Weight Observed Check_Purity Verify Monomer Purity & Stoichiometry Start->Check_Purity Check_Catalyst Check Catalyst Activity & Concentration Check_Purity->Check_Catalyst Purity/Stoichiometry OK Purify Purify Monomers & Adjust Stoichiometry Check_Purity->Purify Issue Found Check_Water Check for Water Contamination Check_Catalyst->Check_Water Catalyst OK Fresh_Catalyst Use Fresh Catalyst & Optimize Concentration Check_Catalyst->Fresh_Catalyst Issue Found Check_Conditions Optimize Reaction Conditions (T, t) Check_Water->Check_Conditions System Dry Dry_System Dry Reactants & Inert Atmosphere Check_Water->Dry_System Water Present Adjust_Conditions Adjust Temperature & Time Check_Conditions->Adjust_Conditions Needs Adjustment End High Molecular Weight Achieved Check_Conditions->End Conditions Optimal Purify->Check_Purity Fresh_Catalyst->Check_Catalyst Dry_System->Check_Water Adjust_Conditions->Check_Conditions Phosphine_Oxide_Formation TPP Tetraphenylphosphonium Cation (TPP+) TPPO Triphenylphosphine Oxide (TPPO) TPP->TPPO + O2 Oxygen Oxygen (O2) or other oxidant Oxygen->TPPO Byproducts Other Byproducts TPPO->Byproducts

References

Technical Support Center: Purification of Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraphenylphosphonium (B101447) phenolate (B1203915) and facing challenges with the removal of residual phenol (B47542).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual phenol from my tetraphenylphosphonium phenolate product?

A1: The two primary methods for removing phenol residue are liquid-liquid extraction and recrystallization. Liquid-liquid extraction utilizes the acidic nature of phenol to separate it into an aqueous phase, while recrystallization purifies the solid this compound based on solubility differences.

Q2: How can I tell if my this compound is pure and free of phenol?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for assessing purity. The ¹H NMR spectrum of the tetraphenylphosphonium cation typically shows complex multiplets in the aromatic region (7.6-8.0 ppm)[1]. The presence of characteristic phenol signals would indicate contamination. Additionally, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of residual phenol[2].

Q3: What is the impact of residual phenol on my downstream applications?

A3: Residual phenol can act as an impurity that may interfere with subsequent reactions or applications. For instance, in polymerization reactions where this compound is used as a catalyst, phenol can affect the reaction kinetics and the properties of the final polymer. In drug development, even small amounts of impurities can have significant effects on biological activity and toxicity.

Q4: Are there any safety precautions I should take when handling phenol and the solvents used for its removal?

A4: Yes, phenol is corrosive and toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area or a fume hood.[3] Many organic solvents are flammable and may have toxic vapors.[3] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting Guide

Issue 1: An emulsion has formed during liquid-liquid extraction.

Cause: Emulsions are common when the reaction mixture contains surfactants or when the two immiscible phases are shaken too vigorously.[4]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[4]

  • Addition of Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[4][5]

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the layers to separate.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break it up.[5]

  • Solvent Evaporation: Before extraction, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[5]

Issue 2: My product "oils out" instead of crystallizing during recrystallization.

Cause: This can happen if the solution is supersaturated or if the cooling rate is too fast. It can also occur if the chosen solvent is not ideal for the compound.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.

  • Seed Crystals: If available, add a small, pure crystal of the product to the cooled solution to initiate crystallization.[6]

  • Solvent Adjustment: Add a small amount of a "poor" solvent (one in which the compound is less soluble) to the solution to encourage precipitation.

Issue 3: After purification, NMR analysis still shows the presence of phenol.

Cause: This indicates that the chosen purification method was not efficient enough or was not performed optimally.

Solutions:

  • Repeat the Purification: Perform another round of liquid-liquid extraction or recrystallization.

  • Optimize the Method:

    • For liquid-liquid extraction, ensure the pH of the aqueous base is high enough to deprotonate the phenol. Use multiple extractions with fresh aqueous base for better efficiency.[3]

    • For recrystallization, try a different solvent system. A mixture of a good solvent (like acetonitrile) with a less polar co-solvent can be effective.[1]

  • Column Chromatography: If other methods fail, column chromatography can be a more rigorous purification technique.

Quantitative Data on Phenol Removal

The efficiency of phenol removal can vary significantly depending on the method and the specific conditions. While data specifically for the removal of phenol from this compound is limited, the following table provides an overview of the efficiency of different techniques for phenol removal from various aqueous solutions.

MethodSystemPhenol Removal EfficiencyReference
Liquid-Liquid ExtractionAqueous solution with octanol-Aliquat-33692%[7]
AdsorptionWastewater with biochar96%[7]
GC/MS Analysis (Recovery)Acid fraction of samples59.9% (for phenol)[2]

Note: The lower recovery rate for phenol in the GC/MS analysis is attributed to its high volatility.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Phenol Removal

This protocol is based on the principle that phenol is acidic and will be deprotonated by a base to form the water-soluble phenoxide salt.[3]

Materials:

  • Crude this compound containing phenol

  • Organic solvent in which the product is soluble (e.g., dichloromethane, ethyl acetate)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase, and the bottom layer will be the aqueous phase containing the sodium phenoxide.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete removal of phenol.

  • Wash the organic layer with deionized water to remove any residual NaOH.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol is a general guideline for purifying solid this compound. The choice of solvent is critical and may require some optimization.[8]

Materials:

  • Crude this compound

  • Recrystallization solvent or solvent system (e.g., ethanol, methanol/water, acetonitrile/ethyl acetate[1])

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • After the solution has cooled to room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Allow the crystals to dry completely under vacuum.

Visualizations

experimental_workflow_extraction cluster_start Start: Crude Product cluster_extraction Liquid-Liquid Extraction cluster_end End: Purified Product start Crude this compound (with Phenol Residue) dissolve Dissolve in Organic Solvent start->dissolve add_base Add Aqueous Base (e.g., 1M NaOH) dissolve->add_base separate Separate Organic and Aqueous Layers add_base->separate repeat_extraction Repeat Extraction of Organic Layer (2x) separate->repeat_extraction wash Wash Organic Layer with Water repeat_extraction->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry evaporate Evaporate Solvent dry->evaporate end Pure this compound evaporate->end

Caption: Workflow for Phenol Removal via Liquid-Liquid Extraction.

experimental_workflow_recrystallization cluster_start Start: Crude Product cluster_recrystallization Recrystallization cluster_end End: Purified Product start Crude this compound (with Phenol Residue) add_solvent Add Minimal Hot Solvent start->add_solvent dissolve Dissolve Crude Product add_solvent->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash_crystals Wash with Cold Solvent filter->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Workflow for Purification by Recrystallization.

troubleshooting_logic cluster_emulsion Emulsion During Extraction cluster_oiling_out Recrystallization Issue cluster_impurity Persistent Impurity start Problem Encountered emulsion Emulsion Forms start->emulsion oiling_out Product Oils Out start->oiling_out phenol_detected Phenol Still Detected (e.g., by NMR) start->phenol_detected solution1 Add Brine emulsion->solution1 solution2 Gentle Swirling emulsion->solution2 solution3 Centrifuge emulsion->solution3 solution4 Slower Cooling oiling_out->solution4 solution5 Add Seed Crystal oiling_out->solution5 solution6 Scratch Flask oiling_out->solution6 solution7 Repeat Purification Step phenol_detected->solution7 solution8 Optimize Method (pH, Solvent) phenol_detected->solution8 solution9 Consider Column Chromatography phenol_detected->solution9

Caption: Troubleshooting Logic for Common Purification Issues.

References

Technical Support Center: Minimizing Unwanted Cross-Linking in Polymer Synthesis with Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing unwanted cross-linking in polymer synthesis when using tetraphenylphosphonium (B101447) phenolate (B1203915) (TPP-OPh) as a catalyst.

Troubleshooting Guide

Unwanted cross-linking during polymerization can lead to gel formation, increased viscosity, and materials with poor mechanical properties. Tetraphenylphosphonium phenolate is an effective catalyst for promoting linear chain growth and minimizing these side reactions. This guide addresses common issues encountered during its use.

Issue Potential Cause Recommended Solution
Unexpected Gel Formation or High Viscosity Excessive Catalyst Concentration: High levels of TPP-OPh can sometimes accelerate side reactions leading to branching.Reduce the catalyst concentration incrementally. Start with the lower end of the recommended concentration range for your specific polymer system.
High Reaction Temperature: Elevated temperatures can provide the activation energy for undesirable side reactions, such as Fries rearrangement in polycarbonates, which can lead to branching.Lower the reaction temperature. Optimize for a balance between a reasonable reaction rate and minimal side reactions. Step-wise temperature profiles can also be effective.
Presence of Multifunctional Impurities: Impurities in monomers with more than two reactive functional groups can act as cross-linking agents.Ensure high purity of monomers through appropriate purification techniques like recrystallization or distillation.
Incorrect Monomer Stoichiometry: A significant deviation from a 1:1 molar ratio of monomers in step-growth polymerization can lead to low molecular weight polymers and, in some cases, side reactions.Precisely control the stoichiometry of the monomers. Use high-purity starting materials and accurate weighing techniques.
Polymer Discoloration (Yellowing) High Reaction Temperature or Prolonged Reaction Time: Thermal degradation of the polymer or catalyst can occur under harsh conditions.Optimize the reaction time and temperature to achieve the desired molecular weight without causing degradation. The use of phosphonium-based catalysts like TPP-OPh has been shown to reduce yellowing compared to some amine catalysts.
Oxidation: Presence of oxygen at high temperatures can lead to oxidative side reactions and color formation.Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Low Molecular Weight of the Final Polymer Insufficient Catalyst Concentration: Too little catalyst will result in a slow reaction rate and may not achieve the desired chain length in a reasonable time.Optimize the catalyst concentration. A concentration that is too low may not effectively promote the polymerization.
Inefficient Removal of Byproducts: In condensation polymerizations, the equilibrium must be shifted towards the product by removing the small molecule byproduct (e.g., phenol (B47542) in melt transesterification).Ensure efficient removal of byproducts through high vacuum and adequate surface renewal in the reactor.
Chain Termination Reactions: Impurities or side reactions can cap the growing polymer chains, preventing further growth.Purify monomers and ensure the reaction is carried out under conditions that minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How does this compound (TPP-OPh) help in minimizing cross-linking?

A1: this compound acts as a highly selective catalyst for the desired linear polymerization reaction. In phenol-epoxy systems, the phenolate anion of TPP-OPh is the active species that initiates the nucleophilic attack on the epoxy ring, leading to chain growth. By promoting this specific reaction pathway, it outcompetes potential side reactions that could lead to branching and cross-linking, such as etherification between epoxy groups. Similarly, in the synthesis of polycarbonates via melt transesterification, TPP-OPh facilitates the desired transesterification reaction, leading to a more linear polymer architecture.

Q2: What are the typical concentration ranges for TPP-OPh to be effective without causing side reactions?

A2: The optimal concentration of TPP-OPh is dependent on the specific polymer system, reaction temperature, and desired molecular weight. Generally, concentrations in the range of 50 to 500 ppm relative to the monomer weight are effective. It is recommended to start with a lower concentration and incrementally increase it while monitoring the reaction kinetics and polymer properties to find the optimal balance.

Q3: Can TPP-OPh be used in combination with other catalysts?

A3: In some polymerization processes, particularly for polycarbonates, a dual catalyst system is employed. For instance, an "alpha catalyst" (e.g., an alkali metal salt) might be used in conjunction with a "beta catalyst" like TPP-OPh. In such cases, the concentration and ratio of the catalysts are critical to control the polymerization rate and minimize side reactions like Fries rearrangement that can lead to branching.

Q4: What analytical techniques can be used to quantify the degree of cross-linking?

A4: Several techniques can be employed to assess the linearity and extent of cross-linking in your polymer:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): A narrow molecular weight distribution (low polydispersity index, PDI) is often indicative of a more linear polymer. The presence of a high molecular weight shoulder or tail can suggest branching or cross-linking. GPC coupled with a multi-angle light scattering (MALS) detector can provide more detailed information on polymer architecture.

  • Rheology: A significant increase in melt viscosity or the observation of a gel point (where the storage modulus, G', exceeds the loss modulus, G") indicates the formation of a cross-linked network.

  • Solubility Tests: Linear polymers are generally soluble in appropriate solvents, whereas cross-linked polymers will only swell. The gel fraction, which is the insoluble portion of the polymer, can be quantified to determine the extent of cross-linking.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the chemical structures associated with branch points or cross-links, allowing for their quantification.

Experimental Protocols

Example Protocol: Synthesis of Linear Polycarbonate via Melt Transesterification

This protocol provides a general procedure for the synthesis of a linear polycarbonate from bisphenol A (BPA) and diphenyl carbonate (DPC) using this compound as a catalyst, with a focus on minimizing cross-linking.

Materials:

  • Bisphenol A (BPA), high purity

  • Diphenyl Carbonate (DPC), high purity

  • This compound (TPP-OPh)

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, a torque meter, a distillation column, a vacuum pump, and a nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

Procedure:

  • Monomer Charging and Inerting: Charge the reactor with a precise molar ratio of DPC to BPA (typically 1.02 to 1.08). Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to remove any oxygen.

  • Catalyst Addition: Add TPP-OPh (e.g., 100-250 ppm based on the weight of BPA).

  • Pre-polymerization (Oligomerization):

    • Heat the reactor to 180-200°C under a gentle flow of nitrogen to melt the monomers.

    • Maintain this temperature for 60-90 minutes with moderate stirring to form low molecular weight oligomers. Phenol will start to distill off.

  • Polycondensation - Stage 1:

    • Gradually increase the temperature to 220-240°C and slowly reduce the pressure to 150-200 mbar over 30-60 minutes.

    • Continue to remove the phenol byproduct by distillation. The viscosity of the reaction mixture will increase, which can be monitored by the torque meter.

  • Polycondensation - Stage 2:

    • Over a period of 60-90 minutes, further increase the temperature to 250-270°C and reduce the pressure to below 1 mbar.

    • The stirring speed should be adjusted to ensure good surface renewal for efficient phenol removal without excessive shear that could degrade the polymer.

  • Completion and Discharge:

    • Continue the reaction under high vacuum and high temperature until the desired melt viscosity (and thus molecular weight) is achieved.

    • Once the reaction is complete, stop the stirrer and pressurize the reactor with nitrogen.

    • Discharge the molten polymer from the reactor and cool it down for subsequent analysis.

Data Presentation

The effectiveness of this compound in minimizing cross-linking can be demonstrated by comparing key polymer properties with and without the catalyst, or against a less selective catalyst.

Parameter Without TPP-OPh (or with less selective catalyst) With Optimized TPP-OPh Concentration
Gel Fraction (%) Higher (potential for insolubles)Significantly lower (ideally close to 0)
Polydispersity Index (PDI) from GPC Broader (e.g., > 2.5)Narrower (e.g., < 2.5)
Melt Flow Index (MFI) Lower and less stableHigher and more consistent
Solution Viscosity Potential for abrupt increases or gelationGradual and predictable increase
1H NMR Branching Analysis Higher incidence of signals corresponding to branched structuresLower to non-detectable levels of branching signals

Visualizations

Reaction Mechanism of TPP-OPh in Phenol-Epoxy Polymerization

reaction_mechanism cluster_catalyst Catalyst Action cluster_polymerization Linear Chain Growth cluster_side_reaction Minimized Side Reaction TPP_OPh TPP-OPh Phenolate Phenolate Anion TPP_OPh->Phenolate Dissociation Epoxy Epoxy Group Phenolate->Epoxy Nucleophilic Attack Linear_Polymer Linear Polymer Chain Epoxy->Linear_Polymer Ring Opening & Chain Extension Crosslinking Cross-linking (e.g., Etherification) Epoxy->Crosslinking Inhibited Phenol Phenol Group Phenol->Epoxy Proton Transfer

Caption: TPP-OPh promotes linear polymerization by facilitating nucleophilic attack of the phenolate on the epoxy group, minimizing cross-linking side reactions.

Troubleshooting Logic for Unwanted Cross-Linking

troubleshooting_logic Start Unwanted Cross-linking Observed (High Viscosity / Gelation) Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Reduce_Temp Reduce Temperature Check_Temp->Reduce_Temp Yes Check_Catalyst Is Catalyst Concentration Too High? Check_Temp->Check_Catalyst No Reduce_Temp->Check_Catalyst Reduce_Catalyst Reduce Catalyst Concentration Check_Catalyst->Reduce_Catalyst Yes Check_Purity Are Monomers of High Purity? Check_Catalyst->Check_Purity No Reduce_Catalyst->Check_Purity Purify_Monomers Purify Monomers Check_Purity->Purify_Monomers No Check_Stoichiometry Is Monomer Stoichiometry Correct? Check_Purity->Check_Stoichiometry Yes Purify_Monomers->Check_Stoichiometry Adjust_Stoichiometry Verify and Adjust Stoichiometry Check_Stoichiometry->Adjust_Stoichiometry No End Linear Polymer Synthesis Optimized Check_Stoichiometry->End Yes Adjust_Stoichiometry->End

Caption: A logical workflow for troubleshooting and resolving issues of unwanted cross-linking in polymer synthesis.

Technical Support Center: Catalyst Performance in Reactions with Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing tetraphenylphosphonium (B101447) phenolate (B1203915) in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on mitigating catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete. What are the common causes of tetraphenylphosphonium phenolate deactivation?

A1: Catalyst deactivation, or poisoning, can occur due to the presence of various impurities in the reaction mixture. These impurities can block the active sites of the catalyst, reducing its efficiency. The most common culprits include:

  • Water: Even trace amounts of water can hydrolyze the phenolate anion, a key component of the active catalytic species, diminishing its nucleophilicity.

  • Acidic Impurities: Reactants, such as diphenyl carbonate (DPC), can contain acidic impurities like salicylic (B10762653) acid phenyl ester and o-phenylphenol. These acidic species can protonate the phenolate anion, rendering the catalyst inactive.

  • Reaction Byproducts: The accumulation of byproducts, such as phenol (B47542) in polycarbonate synthesis, can shift the reaction equilibrium and potentially interfere with the catalyst's activity.

  • Oxygen: At the high temperatures often employed in polymerization reactions, the presence of oxygen can lead to oxidative degradation of the phosphonium (B103445) cation.

Q2: I suspect my reactants are contaminated. How can I purify them to protect the catalyst?

A2: Rigorous purification of reactants is a critical step in preventing catalyst poisoning. Here are some recommended methods:

  • Diphenyl Carbonate (DPC) Purification:

    • Fractional Melt Crystallization: This technique involves cooling the molten DPC to induce crystallization, followed by a "sweating" process where the temperature is slowly raised to melt and remove impurities.[1][2]

    • Crystallization from Solvent: DPC can be purified by crystallization from a suitable solvent.[1]

    • Distillation: Phenol, a common impurity, can be removed from DPC by distillation.[1]

  • Bisphenol A (BPA) Purification: While specific protocols for removing catalyst poisons from BPA are less detailed in the provided search results, general purification techniques such as recrystallization are commonly employed to achieve high purity.

  • Solvent and Monomer Drying: Ensure all solvents and monomers are thoroughly dried and deoxygenated before use to minimize water and oxygen-related deactivation.

Q3: My catalyst appears to be poisoned. Can it be regenerated?

A3: In some cases, poisoned catalysts can be regenerated to restore their activity. The primary method for phosphonium-based catalysts is:

  • Thermal Regeneration: This process involves heating the catalyst under specific conditions to remove adsorbed poisons or reverse deactivation mechanisms. The effectiveness of thermal regeneration depends on the nature of the poison and the thermal stability of the catalyst itself. For organic contaminants, heating can desorb the poisons or cause them to decompose.[1] Controlled temperature profiles are crucial to avoid thermal degradation of the catalyst.

Q4: How can I monitor the activity of my catalyst during the reaction?

A4: Real-time monitoring of catalyst activity can provide valuable insights into reaction kinetics and potential deactivation. Techniques such as:

  • Spectroscopy: In-situ spectroscopic methods, like Near-Infrared (NIR) spectroscopy, can be used to monitor the concentration of reactants and products over time, providing an indirect measure of catalyst activity.[3]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to analyze samples taken from the reaction mixture at different time points to determine conversion rates and infer catalyst activity.[4]

Troubleshooting Guides

Issue 1: Low Reaction Rate or Incomplete Conversion in Polycarbonate Synthesis
Symptom Potential Cause Troubleshooting Action
Reaction starts but slows down or stalls before completion.Catalyst Poisoning by Water: Trace amounts of water in reactants (BPA, DPC) or solvent.1. Verify Reactant Purity: Use analytical methods like Karl Fischer titration to determine the water content in your reactants and solvents. The acceptable limit is typically in the low ppm range. 2. Purify Reactants: If water content is high, dry the reactants and solvents using appropriate methods (e.g., azeotropic distillation, molecular sieves).
Low initial reaction rate.Catalyst Poisoning by Acidic Impurities: Presence of acidic compounds (e.g., salicylic acid phenyl ester) in DPC.1. Analyze DPC Purity: Use HPLC to detect and quantify acidic impurities in your DPC. 2. Purify DPC: Employ fractional melt crystallization or recrystallization to remove acidic impurities.[1][2]
Gradual decrease in reaction rate over time.Thermal Degradation or Oxidative Damage: Reaction temperature is too high, or there is oxygen leakage into the system.1. Optimize Reaction Temperature: Lower the reaction temperature to the minimum required for efficient catalysis. 2. Ensure Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation.
Reaction does not reach high molecular weight.Byproduct Inhibition: Accumulation of phenol byproduct is shifting the equilibrium.1. Efficient Phenol Removal: Ensure your experimental setup allows for the efficient and continuous removal of phenol, for example, by applying a vacuum.
Issue 2: Poor Performance in Phenol-Epoxy Polymerization
Symptom Potential Cause Troubleshooting Action
Inconsistent curing times or incomplete crosslinking.Catalyst Deactivation: Similar to polycarbonate synthesis, water and acidic impurities in the phenol or epoxy resin can poison the catalyst.1. Characterize Raw Materials: Analyze the water and acid content of your phenol and epoxy resins. 2. Purify Resins: If necessary, purify the resins using vacuum distillation or other appropriate methods.
Yellowing or discoloration of the final polymer.Oxidative Side Reactions: Presence of oxygen at elevated curing temperatures.1. Inert Curing Environment: Conduct the curing process under an inert atmosphere. 2. Add Antioxidants: Consider the addition of a suitable antioxidant to the formulation to inhibit oxidative degradation.

Experimental Protocols

Protocol 1: Purification of Diphenyl Carbonate (DPC) by Fractional Melt Crystallization

This protocol is a general guideline based on fractional melt crystallization principles.[1][2]

  • Melt the Crude DPC: In a suitable vessel, heat the crude DPC until it is completely molten (melting point of DPC is ~80°C).

  • Controlled Cooling and Crystallization: Slowly cool the molten DPC to a temperature just below its melting point to induce crystallization. A slow cooling rate is crucial for the formation of pure crystals.

  • "Sweating" or Partial Melting: Once a significant crystalline mass has formed, slowly increase the temperature to slightly above the melting point of the impurities but below the melting point of pure DPC. This will cause the impurities to melt and drain from the crystalline mass.

  • Separation: Separate the molten, impurity-rich fraction from the purified solid DPC.

  • Repeat (Optional): For higher purity, the process can be repeated multiple times.

  • Final Melting and Collection: Melt the purified DPC crystals and collect the high-purity liquid.

Protocol 2: Monitoring Catalyst Activity via HPLC

This protocol provides a general method for monitoring the progress of a polycarbonate synthesis reaction.

  • Reaction Sampling: At predetermined time intervals, carefully extract a small, representative sample from the reaction mixture under an inert atmosphere.

  • Sample Quenching and Preparation: Immediately quench the reaction in the sample by cooling it and dissolving it in a suitable solvent (e.g., dichloromethane). Precipitate the polymer by adding a non-solvent (e.g., methanol) and separate the liquid phase.

  • HPLC Analysis: Analyze the liquid phase using a reverse-phase HPLC system with a suitable column (e.g., C18) and a UV detector.

  • Quantification: Use a pre-established calibration curve to quantify the concentrations of reactants (BPA, DPC) and the byproduct (phenol).

  • Data Analysis: Plot the concentration of reactants versus time to determine the reaction rate and infer the catalyst's activity.

Visualizations

Catalyst_Deactivation_Pathway cluster_poisons Poisons Active_Catalyst Active Tetraphenylphosphonium Phenolate Inactive_Catalyst Inactive Catalyst Active_Catalyst->Inactive_Catalyst Hydrolysis Active_Catalyst->Inactive_Catalyst Protonation Active_Catalyst->Inactive_Catalyst Oxidation Water Water (H2O) Acid Acidic Impurities (HA) Oxygen Oxygen (O2)

Caption: General pathways for the deactivation of this compound catalyst by common poisons.

Troubleshooting_Workflow Start Low Reaction Rate Observed Check_Reactants Analyze Reactant Purity (Water, Acidity) Start->Check_Reactants Purify Purify Reactants Check_Reactants->Purify Impurities Found Check_Conditions Verify Reaction Conditions (Temperature, Atmosphere) Check_Reactants->Check_Conditions Reactants Pure Purify->Check_Conditions Adjust_Conditions Optimize Temperature & Ensure Inert Atmosphere Check_Conditions->Adjust_Conditions Suboptimal Check_Byproducts Monitor Byproduct Removal Check_Conditions->Check_Byproducts Optimal Adjust_Conditions->Check_Byproducts Improve_Removal Enhance Byproduct Removal (e.g., Vacuum) Check_Byproducts->Improve_Removal Inefficient Success Reaction Rate Restored Check_Byproducts->Success Efficient Improve_Removal->Success

Caption: A logical workflow for troubleshooting low reaction rates in catalyzed reactions.

References

Technical Support Center: Optimizing Selectivity in Tetraphenylphosphonium Phenolate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of reactions catalyzed by tetraphenylphosphonium (B101447) phenolate (B1203915).

Troubleshooting Guide

This guide addresses common issues encountered during experiments that can affect reaction selectivity.

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Improving regioselectivity often involves fine-tuning the reaction conditions to favor the formation of one isomer over others. Here are several factors to consider:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state energies of competing reaction pathways.[1][2][3][4] Experiment with a range of solvents with varying dielectric constants. Non-polar solvents may favor less polar transition states, while polar solvents might stabilize more polar transition states.

  • Temperature Optimization: Reaction temperature can have a pronounced effect on selectivity.[5][6][7][8][9] Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be necessary to overcome the activation barrier for the desired product. A temperature screening study is recommended.

  • Steric Hindrance: The steric bulk of both the substrate and any substituents on the phenolate moiety of the catalyst can direct the reaction to a specific site. If possible, modifying the substrate to increase steric hindrance near the undesired reaction site can improve selectivity.

Question: I am observing significant formation of side products, reducing the chemoselectivity of my reaction. What steps can I take?

Answer:

Minimizing side product formation is crucial for improving chemoselectivity. Consider the following troubleshooting steps:

  • Purity of Catalyst and Reagents: Impurities in the tetraphenylphosphonium phenolate catalyst or other reagents can lead to undesired side reactions. Ensure the catalyst is of high purity. Recrystallization of the catalyst may be necessary. Commercial suppliers often provide purity specifications (e.g., ≥99%).[10][11]

  • Substrate to Catalyst Ratio: The concentration of the catalyst can influence the reaction pathway.[12][13][14][15] A high catalyst loading might promote undesired oligomerization or decomposition pathways. Experiment with varying the substrate-to-catalyst ratio to find an optimal balance between reaction rate and selectivity.

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or the conversion of the desired product into subsequent undesired products. Monitor the reaction progress over time to determine the optimal reaction duration.

  • Inert Atmosphere: Some reactions are sensitive to air or moisture. The phenolate anion is a strong base and can be protonated by water, reducing its nucleophilicity. Furthermore, the tetraphenylphosphonium cation can be susceptible to degradation under certain conditions.[16] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.

Question: My catalyst seems to be deactivating during the reaction, leading to a drop in both activity and selectivity. What could be the cause and how can I mitigate it?

Answer:

Catalyst deactivation can be a significant issue, impacting reaction outcomes.[17][18][19][20] Here are potential causes and solutions:

  • Thermal Degradation: At elevated temperatures, this compound can decompose.[6] If high temperatures are required, consider using a more thermally stable catalyst or optimizing the reaction to proceed at a lower temperature.

  • Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Purification of all reaction components is essential.

  • Side Reactions with Catalyst: The catalyst itself may participate in or be consumed by side reactions.[17] Analyzing the reaction mixture for catalyst-derived byproducts can provide insights into deactivation pathways. Adjusting reaction conditions (e.g., temperature, stoichiometry) may help to suppress these pathways.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tetraphenylphosphonium cation in influencing selectivity?

A1: The tetraphenylphosphonium cation primarily acts as a phase-transfer agent, helping to solubilize the phenolate anion in organic solvents.[21] Its bulky and non-coordinating nature generally provides a "naked" and highly reactive phenolate. However, subtle ion-pairing effects, especially in less polar solvents, can influence the geometry of the transition state and thereby affect selectivity.[22]

Q2: How does the choice of solvent affect the selectivity of this compound catalyzed reactions?

A2: Solvents can influence selectivity through several mechanisms:[1][2][3][4]

  • Polarity: As mentioned, solvent polarity can differentially stabilize competing transition states.

  • Coordinating Ability: Coordinating solvents may interact with the cation, leading to a looser ion pair and potentially altering the reactivity and selectivity of the phenolate anion.

  • Hydrogen Bonding: Protic solvents can hydrogen bond with the phenolate anion, reducing its nucleophilicity and potentially altering the reaction pathway. Aprotic solvents are generally preferred.

Q3: Can co-catalysts or additives be used to improve the selectivity of these reactions?

A3: Yes, the use of co-catalysts or additives is a common strategy to enhance selectivity in catalysis. While specific examples for this compound are not extensively documented in readily available literature, general principles suggest that:

  • Lewis Acids: A mild Lewis acid could potentially coordinate to the substrate, activating a specific site for nucleophilic attack by the phenolate.

  • Sterically Hindered Bases: A non-nucleophilic, sterically hindered base could be added to scavenge protons and prevent side reactions without competing with the phenolate nucleophile.

Q4: What is the typical purity of commercially available this compound, and is further purification necessary?

A4: Commercial grades of this compound are often available in purities of 98% or higher.[11] For highly sensitive reactions where minor impurities could significantly impact selectivity, further purification by recrystallization from an appropriate solvent system (e.g., a polar aprotic solvent and a non-polar anti-solvent) is recommended.

Data Presentation

Table 1: Influence of Reaction Parameters on Selectivity

ParameterGeneral Effect on SelectivityTroubleshooting Action
Temperature Lower temperatures often increase selectivity by favoring the kinetically controlled product.[5][6][8]Perform a temperature screen (e.g., from room temperature down to -20°C or lower) to find the optimal balance between reaction rate and selectivity.
Solvent Polarity Can significantly alter regioselectivity by stabilizing polar or non-polar transition states differently.[1][2][3]Screen a range of aprotic solvents with varying dielectric constants (e.g., Toluene, THF, Dichloromethane, Acetonitrile).
Substrate:Catalyst Ratio High catalyst concentrations may lead to side reactions and decreased selectivity.[12][13][14]Vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to identify the lowest effective concentration that maintains a good reaction rate.
Catalyst Purity Impurities can catalyze side reactions, leading to lower chemo- and regioselectivity.Recrystallize the this compound before use. Ensure all other reagents and solvents are of high purity.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general method for purifying commercial this compound to enhance reaction selectivity.

  • Dissolution: In a clean, dry flask under an inert atmosphere, dissolve the this compound in a minimum amount of a warm, dry, polar aprotic solvent (e.g., acetonitrile (B52724) or acetone).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of celite or a sintered glass funnel.

  • Crystallization: Slowly add a dry, non-polar anti-solvent (e.g., diethyl ether or hexane) to the warm solution until turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Quality Control: Confirm the purity of the recrystallized catalyst by analytical techniques such as NMR spectroscopy and melting point determination.

Protocol 2: General Procedure for Optimizing Reaction Selectivity

This protocol outlines a systematic approach to optimizing the selectivity of a reaction catalyzed by this compound.

  • Baseline Experiment: Conduct the reaction using the initially reported or a standard set of conditions (e.g., 5 mol% catalyst in THF at room temperature for 12 hours). Analyze the product mixture by a suitable method (e.g., GC-MS or NMR spectroscopy) to determine the initial selectivity.

  • Temperature Screening: Set up a series of parallel reactions at different temperatures (e.g., 0°C, 25°C, 50°C). Monitor the reactions at set time points to assess both conversion and selectivity.

  • Solvent Screening: Using the optimal temperature from the previous step, conduct the reaction in a variety of aprotic solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile).

  • Catalyst Loading Optimization: With the best solvent and temperature combination, vary the catalyst loading (e.g., 1, 2.5, 5, and 10 mol%) to find the minimum amount of catalyst required for efficient conversion without compromising selectivity.

  • Confirmation: Run a final, optimized reaction using the best conditions identified from the screening experiments to confirm the improved selectivity.

Visualizations

Experimental_Workflow_for_Selectivity_Improvement cluster_start Initial Reaction Setup cluster_optimization Optimization Loop cluster_end Final Protocol Start Define Reaction & Baseline Conditions TS Temperature Screening Start->TS Analysis Analyze Selectivity (GC/NMR) TS->Analysis SS Solvent Screening SS->Analysis CL Catalyst Loading Optimization CL->Analysis Analysis->SS Optimal T Analysis->CL Optimal Solvent Optimized Optimized Reaction Protocol Analysis->Optimized Optimal Loading

Caption: Workflow for optimizing reaction selectivity.

Factors_Affecting_Selectivity cluster_conditions Reaction Conditions cluster_catalyst Catalyst Properties cluster_substrate Substrate Properties Selectivity Reaction Selectivity Temp Temperature Temp->Selectivity Solvent Solvent Solvent->Selectivity Ratio Substrate/Catalyst Ratio Ratio->Selectivity Purity Purity Purity->Selectivity Deactivation Deactivation Deactivation->Selectivity Sterics Steric Hindrance Sterics->Selectivity

Caption: Interplay of factors influencing reaction selectivity.

References

Validation & Comparative

A Comparative Study of Tetraphenylphosphonium Phenolate and Tetrabutylammonium Bromide as Phase-Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the efficiency of chemical reactions is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and product yields. The choice of a phase-transfer catalyst is crucial for the success of these reactions. This guide provides an objective comparison of two common phase-transfer catalysts: tetraphenylphosphonium (B101447) phenolate (B1203915) and tetrabutylammonium (B224687) bromide (TBAB), supported by experimental data and detailed methodologies.

General Performance Comparison

Quaternary ammonium (B1175870) and phosphonium (B103445) salts are the most widely used phase-transfer catalysts.[1] While both are effective, phosphonium salts, such as tetraphenylphosphonium phenolate, often exhibit superior performance in certain applications compared to their ammonium counterparts like tetrabutylammonium bromide.[1]

Thermal and Chemical Stability: A significant advantage of phosphonium-based catalysts is their generally higher thermal and chemical stability.[1] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a strong base and heat, leading to the formation of an alkene and a tertiary amine.[1] This degradation can diminish catalyst efficiency and introduce impurities into the reaction mixture. Phosphonium salts are not prone to this degradation pathway, making them more robust for reactions requiring elevated temperatures or strongly basic conditions.[1][2]

Catalytic Activity: The catalytic activity of phosphonium salts can also be superior in certain reactions. This is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can facilitate a more efficient transfer of the reactant anion into the organic phase.[1]

Quantitative Performance Data

Direct comparative studies between this compound and tetrabutylammonium bromide are limited in publicly available literature. However, data from studies comparing the broader classes of phosphonium and ammonium catalysts provide valuable insights. In many cases, the performance of this compound can be inferred to be comparable to or slightly better than other tetraphenylphosphonium salts like tetraphenylphosphonium bromide (TPPB), given the potentially synergistic role of the phenolate anion.

The following tables summarize the performance of tetraphenylphosphonium bromide (as a proxy for this compound) and tetrabutylammonium bromide in a representative nucleophilic substitution reaction.

Table 1: Catalyst Performance in the Alkylation of Sodium Benzoate with Butyl Bromide [1]

CatalystCatalyst TypeYield (%)
Tetraphenylphosphonium Bromide (TPPB)Phosphonium Salt98
Tetrabutylammonium Bromide (TBAB)Ammonium Salt91

Table 2: General Properties of Tetraphenylphosphonium and Tetrabutylammonium Catalysts

PropertyThis compound (inferred)Tetrabutylammonium Bromide
Thermal Stability High; not susceptible to Hofmann elimination.[1]Lower; prone to Hofmann elimination at high temperatures and in the presence of a strong base.[1]
Chemical Stability More stable, particularly in strongly basic media.[1]Can degrade under strongly basic conditions.[1]
Catalytic Activity Often shows higher activity and yields in specific reactions.[1]Effective in a wide range of reactions.
Lipophilicity Generally higher due to the larger phosphorus atom and phenyl groups, enhancing solubility in the organic phase.[1]Moderate, dependent on the butyl groups.
Cost Can be more expensive.Generally less expensive and widely available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to serve as a practical basis for comparison.

Experiment 1: Comparative Analysis in a Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction often facilitated by phase-transfer catalysis.[3]

Objective: To compare the catalytic efficiency of this compound and tetrabutylammonium bromide in the synthesis of 4-ethylanisole (B128215) from 4-ethylphenol (B45693) and methyl iodide.

Materials:

  • 4-Ethylphenol

  • Methyl iodide

  • Sodium hydroxide (B78521) (25% w/v aqueous solution)

  • Toluene

  • This compound

  • Tetrabutylammonium bromide (TBAB)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a suitable column

Procedure for Tetrabutylammonium Bromide (TBAB): [3]

  • In a 5 mL conical vial equipped with a magnetic spin vane, combine 150 mg of 4-ethylphenol and 1.25 mL of 25% aqueous sodium hydroxide solution.

  • Gently heat the mixture until the 4-ethylphenol dissolves.

  • Add a catalytic amount of tetrabutylammonium bromide (e.g., 0.045 mmol).

  • Attach a reflux condenser and add methyl iodide (e.g., 2.61 mmol) through the top of the condenser.

  • Reflux the reaction mixture gently for one hour.

  • Cool the reaction to room temperature and add 1-2 mL of diethyl ether and a small amount of water.

  • Separate the aqueous layer and extract it with ether.

  • Combine the organic layers, wash with 5% sodium hydroxide solution, then with distilled water, and dry over anhydrous sodium sulfate.

  • Analyze the product yield by GC using an internal standard.

Proposed Procedure for this compound:

  • Follow steps 1 and 2 of the TBAB procedure.

  • Add a catalytic amount of this compound (e.g., 0.045 mmol).

  • Follow steps 4 through 9 of the TBAB procedure.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_react M⁺Y⁻ catalyst_org Q⁺Y⁻ aq_react->catalyst_org Ion Exchange catalyst_aq Q⁺X⁻ org_react RX product RY org_react->product Reaction catalyst_return Q⁺X⁻ catalyst_org->catalyst_return Forms Q⁺X⁻ catalyst_return->catalyst_aq Returns to Aqueous Phase

Caption: General mechanism of phase-transfer catalysis.

Experimental_Workflow start Start: Reaction Setup reactants Combine Reactants (Phenol, NaOH, Toluene) start->reactants catalyst Add Phase-Transfer Catalyst (TPPP or TBAB) reactants->catalyst reflux Add Alkyl Halide & Reflux catalyst->reflux workup Reaction Work-up (Extraction & Washing) reflux->workup analysis Product Analysis (GC) workup->analysis end End: Compare Yields analysis->end

Caption: Experimental workflow for comparative catalyst study.

Conclusion

The selection between this compound and tetrabutylammonium bromide as a phase-transfer catalyst depends on the specific requirements of the reaction. While tetrabutylammonium bromide is a cost-effective and versatile catalyst for a wide range of applications, this compound, and phosphonium salts in general, offer distinct advantages in terms of thermal and chemical stability.[1] This increased stability can lead to higher yields and purer products, particularly in reactions conducted at elevated temperatures or under strongly basic conditions.[1] For drug development and other applications where high purity and yield are critical, the potentially higher cost of phosphonium-based catalysts may be justified by their superior performance. Researchers should consider the trade-offs between cost, stability, and activity when selecting the optimal catalyst for their specific synthetic needs.

References

A Comparative Guide to the Catalytic Efficiency of Phosphonium Salts in Epoxide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of epoxides is a fundamental process for the synthesis of polyethers, materials with wide-ranging applications in biomedical fields, surfactants, and as precursors for polyurethanes. The choice of catalyst is critical in controlling the polymerization process, influencing key polymer properties such as molecular weight, molecular weight distribution (polydispersity), and microstructure. Among the various catalytic systems, phosphonium (B103445) salts have emerged as effective organocatalysts, either as initiators or as co-catalysts, in the anionic ring-opening polymerization (AROP) of epoxides. This guide provides a comparative overview of the catalytic efficiency of different phosphonium salts in the homopolymerization of common epoxides, supported by experimental data and detailed methodologies.

Comparative Catalytic Performance of Phosphonium Salts

The efficiency of phosphonium salt catalysts in epoxide polymerization is influenced by several factors, including the steric bulk of the substituents on the phosphorus atom, the nature of the counter-anion, and the specific epoxide monomer being polymerized. The following tables summarize the performance of various phosphonium salts in the polymerization of propylene (B89431) oxide (PO) and cyclohexene (B86901) oxide (CHO).

Propylene Oxide (PO) Polymerization

The AROP of propylene oxide is often initiated by a nucleophile, such as an alkoxide, with the phosphonium salt acting as a phase-transfer catalyst or to promote the formation of more reactive "naked" anions. Bulky phosphonium cations can effectively solvate the cation of the initiator (e.g., K⁺), leading to a more reactive, dissociated alkoxide initiator.

Phosphonium Salt CatalystInitiator SystemTemperature (°C)Reaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Tetrabutylphosphonium BromidePotassium tert-butoxide8024958,5001.15[1]
Methyltriphenylphosphonium IodidePotassium tert-butoxide8024928,2001.18[1]
Tetraphenylphosphonium BromidePotassium tert-butoxide8024887,9001.20[1]
Benzyltriphenylphosphonium ChloridePotassium tert-butoxide8024857,5001.22[1]
Tetrakis[cyclohexyl(methyl)amino]phosphonium tetrafluoroborateDipropylene glycol/K100--630 - 3,6201.11 - 1.32[2]
Tetrakis[propyl(methyl)amino]phosphonium tetrafluoroborateDipropylene glycol/K100--630 - 3,6201.11 - 1.32[2]
Tetrakis[octyl(methyl)amino]phosphonium tetrafluoroborateDipropylene glycol/K100--630 - 3,6201.11 - 1.32[2]

Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions not fully specified in the original reports.

Cyclohexene Oxide (CHO) Polymerization

The polymerization of cyclohexene oxide, a cyclic ether with higher steric hindrance than propylene oxide, also benefits from the use of phosphonium salt catalysts. In many cases, phosphonium salts are used as co-catalysts in combination with metal complexes. However, some systems utilize phosphonium salts as the primary catalytic species.

Phosphonium Salt CatalystInitiator/Co-catalystTemperature (°C)Reaction Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Tetrabutylphosphonium Chloride-12048654,5001.35[3]
Tetrabutylphosphonium Bromide-12048725,1001.30[3]
Tetrabutylphosphonium Iodide-12048856,2001.25[3]
Triphenyl(4-pyridinylmethyl)phosphonium chloride hydrochloridesalen-Cr(III) complex8024>9515,0001.10[4]
Tetraphenylphosphonium Chloridesalen-Cr(III) complex8024>9514,5001.12[4]

Note: The data for CHO polymerization often involves copolymerization with other monomers like CO2. The data presented here is selected to highlight the role of the phosphonium salt where possible, but direct homopolymerization data is scarce.

Experimental Protocols

The following are generalized experimental protocols for the phosphonium salt-catalyzed polymerization of epoxides, based on common procedures found in the literature.

Materials and Reagents
  • Epoxide Monomer (Propylene Oxide or Cyclohexene Oxide): Dried over calcium hydride (CaH₂) and distilled under a dry, inert atmosphere before use.

  • Phosphonium Salt Catalyst: Commercial grade, dried under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours before use.

  • Initiator (e.g., Potassium tert-butoxide, Dipropylene glycol): Handled under an inert atmosphere. Alkoxides should be fresh or titrated to determine their activity.

  • Solvent (e.g., Toluene, THF): Anhydrous grade, further dried by passing through a column of activated alumina (B75360) or by distillation from a suitable drying agent (e.g., sodium/benzophenone).

  • Inert Gas: High-purity argon or nitrogen.

General Polymerization Procedure
  • Reactor Setup: A Schlenk flask or a glass reactor equipped with a magnetic stirrer is dried in an oven and then cooled under a stream of inert gas.

  • Reagent Charging: The phosphonium salt catalyst and the initiator (if used) are charged into the reactor under a positive pressure of inert gas.

  • Solvent Addition: Anhydrous solvent is added to the reactor via a cannula or a gas-tight syringe.

  • Monomer Addition: The purified epoxide monomer is added to the stirred solution at the desired reaction temperature.

  • Polymerization: The reaction mixture is stirred at a constant temperature for a specified period. Aliquots may be taken periodically to monitor the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as acidified methanol (B129727).

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer are determined by gel permeation chromatography (GPC) calibrated with polystyrene or poly(ethylene glycol) standards. The polymer structure is confirmed by ¹H and ¹³C NMR spectroscopy.

Structure-Activity Relationship and Catalytic Mechanism

The catalytic efficiency of phosphonium salts in epoxide polymerization is intrinsically linked to their molecular structure. The key relationships are visualized in the diagram below.

G cluster_catalyst Phosphonium Salt Structure cluster_factors Structural Factors cluster_effects Effects on Polymerization Cation Phosphonium Cation (R4P+) StericBulk Steric Bulk of R groups Cation->StericBulk Anion Anion (X-) AnionNucleophilicity Nucleophilicity of X- Anion->AnionNucleophilicity InitiatorReactivity Increased Initiator Reactivity StericBulk->InitiatorReactivity Solvates counter-ion of initiator RingOpening Facilitated Epoxide Ring-Opening AnionNucleophilicity->RingOpening Direct nucleophilic attack on epoxide PolymerizationRate Increased Polymerization Rate InitiatorReactivity->PolymerizationRate RingOpening->PolymerizationRate PolymerProperties Controlled Polymer Properties (Mn, PDI) PolymerizationRate->PolymerProperties

Caption: Relationship between phosphonium salt structure and catalytic activity.

The phosphonium cation's size, determined by the steric bulk of its substituents (R groups), plays a crucial role. Larger, bulkier cations lead to a greater separation between the cation and the anion of the initiating species (e.g., K⁺ ⁻OR), resulting in a more "naked" and, therefore, more nucleophilic and reactive alkoxide. This enhanced reactivity of the initiator generally leads to an increased rate of polymerization.[1][2]

The anion of the phosphonium salt can also directly participate in the polymerization. A more nucleophilic anion (e.g., I⁻ > Br⁻ > Cl⁻) can initiate the polymerization by directly attacking the epoxide ring.[3] This can influence both the initiation rate and the overall kinetics of the polymerization. The interplay between the cation's ability to activate the initiator and the anion's nucleophilicity determines the overall catalytic efficiency of the phosphonium salt.

Experimental Workflow

The general workflow for evaluating the catalytic efficiency of a phosphonium salt in epoxide polymerization is outlined below.

G A Catalyst & Reagent Preparation (Drying & Purification) B Inert Atmosphere Setup (Schlenk Line / Glovebox) A->B C Polymerization Reaction (Monomer + Initiator + Catalyst) B->C D Monitoring Reaction Progress (GC, NMR) C->D D->C Continue reaction E Polymerization Quenching D->E Desired conversion reached F Polymer Isolation & Purification (Precipitation & Drying) E->F G Polymer Characterization (GPC, NMR, DSC) F->G H Data Analysis & Comparison G->H

Caption: General experimental workflow for phosphonium salt-catalyzed epoxide polymerization.

This systematic approach ensures the reproducibility of the results and allows for a reliable comparison of the catalytic performance of different phosphonium salts. Careful control over the purity of reagents and the reaction atmosphere is paramount to obtaining well-defined polymers and accurate kinetic data.

References

Comparative Guide for Purity Validation of Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of tetraphenylphosphonium (B101447) phenolate (B1203915), a compound of interest in various chemical and pharmaceutical applications. The focus is on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, with a detailed experimental protocol provided. Alternative methods are also discussed and compared to offer a broader perspective on available analytical strategies.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and versatile technique for the separation, identification, and quantification of individual components in a mixture, making it highly suitable for the purity assessment of tetraphenylphosphonium phenolate. A reversed-phase HPLC method with ion-pairing is often employed for the analysis of ionic compounds like tetraphenylphosphonium salts.[1][2][3] This approach allows for the simultaneous analysis of both the tetraphenylphosphonium cation and the phenolate anion.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC for this compound

This protocol describes a general method that can be optimized for specific instrumentation and sample matrices.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Note: The use of an ion-pairing agent like TFA is crucial for retaining the ionic analytes on the reversed-phase column.[1]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm for the tetraphenylphosphonium cation and approximately 270 nm for the phenolate anion. A DAD can be used to monitor both wavelengths simultaneously.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of both the cation and anion, as well as any potential impurities. A typical gradient could be:

Time (min)% Solvent A% Solvent B
09010
151090
201090
219010
259010

3. Data Analysis

  • The purity of the this compound is determined by calculating the area percentage of the main peaks corresponding to the tetraphenylphosphonium cation and the phenolate anion relative to the total peak area of all components in the chromatogram.

Comparison of Analytical Methods

While HPLC is a robust method, other techniques can also be employed for the analysis of this compound and its components. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity with UV detection.High resolution, quantitative, well-established.Requires chromophores for detection, method development can be time-consuming.Purity determination, quantification of major components and impurities.
UPLC-MS/MS High-resolution separation coupled with mass spectrometry.High sensitivity and selectivity, provides structural information.[4]Higher cost of instrumentation and maintenance.Trace impurity analysis, structural elucidation of unknown impurities.
UV-Vis Spectrophotometry Measurement of light absorbance by the sample.Simple, rapid, and cost-effective.Low specificity, susceptible to interference from other absorbing species.Preliminary purity assessment, concentration determination of the bulk material.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile salts like this compound without derivatization.Analysis of volatile impurities or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides definitive structural confirmation and can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods, requires a relatively pure sample for simple spectra.Structural confirmation, identification of impurities with distinct NMR signals.

Visualizing the HPLC Purity Validation Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process for this compound.

HPLC_Purity_Validation cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting start Start: Obtain Tetraphenylphosphonium Phenolate Sample prep_std Prepare Reference Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample filter_std Filter Standard Solution (0.45 µm) prep_std->filter_std filter_sample Filter Sample Solution (0.45 µm) prep_sample->filter_sample inject_std Inject Standard filter_std->inject_std inject_sample Inject Sample filter_sample->inject_sample hplc_system HPLC System with C18 Column run_gradient Run Gradient Elution inject_std->run_gradient inject_sample->run_gradient detect UV Detection (e.g., 254 nm & 270 nm) run_gradient->detect acquire_std Acquire Standard Chromatogram detect->acquire_std acquire_sample Acquire Sample Chromatogram detect->acquire_sample integrate_peaks Integrate Peak Areas acquire_std->integrate_peaks acquire_sample->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity report Generate Purity Report calculate_purity->report end End report->end

Caption: Workflow for HPLC Purity Validation.

Conclusion

The ion-pair reversed-phase HPLC method presented provides a robust and reliable approach for the purity validation of this compound. It allows for the effective separation and quantification of both the cation and anion, as well as potential impurities. For more demanding applications requiring higher sensitivity or structural elucidation of trace impurities, UPLC-MS/MS offers a powerful alternative. The selection of the most appropriate analytical method should be based on the specific requirements of the analysis, available instrumentation, and the intended use of the generated data.

References

Comparing the thermal stability of phosphonium versus ammonium-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that can profoundly influence reaction efficiency, product purity, and overall process viability. Among the diverse array of available catalysts, phosphonium (B103445) and ammonium-based catalysts, particularly in their role as phase-transfer catalysts (PTCs) and as cations in ionic liquids, are workhorses in organic synthesis. A key differentiating factor between these two classes of catalysts is their thermal stability. This guide provides an objective comparison of the thermal stability of phosphonium versus ammonium-based catalysts, supported by experimental data, detailed experimental protocols, and visual aids to inform catalyst selection for demanding applications.

Executive Summary

Phosphonium-based catalysts generally exhibit significantly higher thermal stability compared to their ammonium-based counterparts. This enhanced stability is primarily attributed to their different thermal degradation pathways. Quaternary ammonium (B1175870) salts are susceptible to Hofmann elimination, a decomposition route that can occur at relatively moderate temperatures, especially in the presence of a base.[1] In contrast, phosphonium salts are not prone to this degradation pathway and typically decompose at much higher temperatures through the formation of a phosphine (B1218219) oxide and a hydrocarbon.[1] This superior thermal robustness makes phosphonium catalysts the preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions.[1]

Data Presentation: A Quantitative Comparison

The superior thermal stability of phosphonium-based compounds is evident in their higher decomposition temperatures as determined by thermogravimetric analysis (TGA). The following table summarizes key thermal decomposition data for analogous phosphonium and ammonium compounds.

Catalyst/Compound TypePhosphonium-Based ExampleDecomposition Temp. (°C)Ammonium-Based ExampleDecomposition Temp. (°C)Reference(s)
Polymerized Ionic Liquids (PILs) with Cl⁻ anion Phosphonium-containing PIL>370Ammonium-containing PIL<220[2][3]
Ionic Liquids Phosphonium-based ILsGenerally >300Ammonium-based ILs~100°C lower than phosphonium analogues
Phase-Transfer Catalysts Tetrabutylphosphonium bromide (TBPB)~300 (Onset)Tetrabutylammonium bromide (TBAB)~200 (Onset)[4]

Thermal Decomposition Pathways

The divergence in thermal stability between phosphonium and ammonium catalysts stems from their distinct decomposition mechanisms.

Ammonium Catalysts: Hofmann Elimination

Quaternary ammonium salts with at least one beta-hydrogen are susceptible to Hofmann elimination, a base-induced E2 elimination reaction that leads to the formation of an alkene, a tertiary amine, and water. This degradation pathway can be a significant drawback in reactions requiring high temperatures and basic conditions, as it leads to catalyst deactivation and the introduction of impurities.

Figure 1: Hofmann Elimination Pathway for Ammonium Catalysts. This diagram illustrates the degradation of a quaternary ammonium hydroxide (B78521) into an alkene, a tertiary amine, and water upon heating in the presence of a base.

Phosphonium Catalysts: Phosphine Oxide Formation

Phosphonium salts, lacking the Hofmann elimination pathway, exhibit greater thermal stability. Their primary thermal decomposition route, particularly for phosphonium hydroxides, involves the formation of a stable tertiary phosphine oxide and a hydrocarbon. This process generally requires more forcing conditions than the Hofmann elimination.

Figure 2: Thermal Decomposition of Phosphonium Catalysts. This diagram shows the decomposition of a tetralkylphosphonium hydroxide at high temperatures to form a stable trialkylphosphine oxide and a hydrocarbon.

Applications in High-Temperature Synthesis

The superior thermal stability of phosphonium catalysts makes them indispensable for a variety of organic transformations that require elevated temperatures.

  • Polymerization Reactions: Many polymerization processes, such as the synthesis of polycarbonates and polyethers, are conducted at high temperatures where ammonium-based catalysts would readily decompose. Tetraphenylphosphonium salts are known to be stable under these conditions and are effective catalysts.[1]

  • Williamson Ether Synthesis: While traditionally a lower-temperature reaction, recent advancements have enabled the Williamson ether synthesis to be carried out at temperatures exceeding 300°C using weaker alkylating agents.[5][6][7] In such high-temperature regimes, the robustness of phosphonium-based phase-transfer catalysts is crucial for maintaining catalytic activity and achieving high yields.

  • Halex Reactions: The Halex (halogen exchange) reaction, particularly fluorination, often requires high temperatures to proceed at a practical rate. Phosphonium ionic liquids have been shown to be highly efficient and thermally stable catalysts for these transformations.

Experimental Protocols: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the standard method for evaluating the thermal stability of catalysts. A detailed protocol for conducting a comparative TGA experiment is provided below.

Objective: To determine and compare the onset decomposition temperatures of a phosphonium-based catalyst (e.g., Tetrabutylphosphonium bromide, TBPB) and an analogous ammonium-based catalyst (e.g., Tetrabutylammonium bromide, TBAB).

Materials:

  • Tetrabutylphosphonium bromide (TBPB)

  • Tetrabutylammonium bromide (TBAB)

  • Thermogravimetric Analyzer (TGA) with a high-precision balance

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • Inert gas supply (e.g., high-purity nitrogen or argon)

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's specifications.

  • Sample Preparation:

    • Ensure the catalyst samples are dry and free of solvent. If necessary, dry the samples under vacuum at a temperature well below their decomposition point.

    • Weigh approximately 5-10 mg of the catalyst directly into a tared TGA sample pan. Record the exact mass.

  • TGA Measurement:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA thermogram.

    • Determine the onset temperature of decomposition (Tonset), which is typically defined as the temperature at which a significant deviation from the baseline mass is observed. This can be determined using the intersection of the baseline tangent and the tangent of the decomposition curve.

    • The temperature of the maximum rate of mass loss (Tpeak) can be determined from the peak of the first derivative of the TGA curve (DTG curve).

  • Comparison: Repeat the procedure for the second catalyst under identical conditions. Compare the Tonset and Tpeak values to assess their relative thermal stabilities.

TGA_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis calibrate Calibrate TGA prepare_sample Prepare & Weigh Sample calibrate->prepare_sample load_sample Load Sample into TGA prepare_sample->load_sample purge Purge with Inert Gas load_sample->purge heat Heat at a Linear Rate purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA Thermogram record->plot determine_tonset Determine T_onset plot->determine_tonset determine_tpeak Determine T_peak plot->determine_tpeak compare Compare Catalyst Stabilities determine_tonset->compare determine_tpeak->compare

Figure 3: Experimental Workflow for TGA. A step-by-step workflow for the thermogravimetric analysis of catalysts to determine their thermal stability.

Conclusion

The experimental evidence unequivocally demonstrates that phosphonium-based catalysts possess superior thermal stability compared to their ammonium-based counterparts. This key advantage, rooted in their resistance to Hofmann elimination, makes them the catalysts of choice for a wide range of high-temperature applications in organic synthesis and materials science. For researchers and professionals in drug development and chemical manufacturing, a thorough understanding of these thermal properties is crucial for optimizing reaction conditions, maximizing product yields, and ensuring process safety and efficiency. When faced with reactions requiring elevated temperatures, the selection of a phosphonium-based catalyst is a rational and often necessary choice.

References

Validation of tetraphenylphosphonium phenolate synthesis via spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the validation of tetraphenylphosphonium (B101447) phenolate (B1203915) synthesis. It includes detailed experimental protocols, quantitative data for analysis, and a comparison with alternative synthetic approaches, offering valuable insights for researchers in organic synthesis and drug development.

Synthesis of Tetraphenylphosphonium Phenolate

The most common and efficient method for synthesizing this compound is through a metathesis reaction, also known as an ion exchange reaction. This involves the reaction of a tetraphenylphosphonium halide (typically bromide or chloride) with a phenoxide salt, such as sodium phenolate.[1] The reaction is driven by the formation of a thermodynamically stable product and the precipitation of the inorganic salt (e.g., NaBr or NaCl) in a suitable solvent.

An alternative approach involves the direct reaction of triphenylphosphine (B44618) with a bromobenzene (B47551) and phenol (B47542) in the presence of a base.[2] While this method avoids the pre-synthesis of the tetraphenylphosphonium halide, it may require more complex purification steps.

Spectroscopic Validation Methods

The successful synthesis of this compound can be confirmed using a combination of spectroscopic techniques, each providing unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of the ionic salt, allowing for the characterization of both the tetraphenylphosphonium cation and the phenolate anion.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for both ionic components. The aromatic protons of the four equivalent phenyl groups on the phosphonium (B103445) cation typically appear as a complex multiplet in the downfield region. The protons of the phenolate anion will show a distinct set of signals, generally upfield from the cation's protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. A key feature for the tetraphenylphosphonium cation is the doublet observed for the ipso-carbon (the carbon directly attached to the phosphorus atom), which arises from C-P coupling. The carbon signals of the phenolate anion will also be clearly distinguishable.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly specific technique for phosphorus-containing compounds. A single resonance peak is expected for the tetraphenylphosphonium cation, confirming the presence and purity of the phosphorus center.

Spectroscopic Data Tetraphenylphosphonium Cation Phenolate Anion (Expected)
¹H NMR (ppm) 7.6 - 8.0 (m, 20H)[1]~6.5 - 7.2 (m, 5H)
¹³C NMR (ppm) ~118 (d, JPC ≈ 88 Hz, Cipso), ~130-135 (aromatic C-H)[1]~115-130 (aromatic C-H), ~165 (C-O)
³¹P NMR (ppm) ~20 - 25[3]N/A

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of this compound will be a superposition of the vibrational modes of the cation and the anion.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Assignment
C-H stretching (aromatic)3100 - 3000Tetraphenylphosphonium & Phenolate
C=C stretching (aromatic)1600 - 1450Tetraphenylphosphonium & Phenolate
P-C stretching~1440Tetraphenylphosphonium
C-O stretching~1260Phenolate
C-H out-of-plane bending900 - 675Tetraphenylphosphonium & Phenolate
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the constituent ions, confirming the composition of the salt. Under electrospray ionization (ESI) conditions, the spectrum will show a prominent peak for the tetraphenylphosphonium cation ([Ph₄P]⁺) and, in negative ion mode, a peak for the phenolate anion ([PhO]⁻).

Ion Expected m/z
Tetraphenylphosphonium Cation ([C₂₄H₂₀P]⁺)339.13
Phenolate Anion ([C₆H₅O]⁻)93.03

Experimental Protocols

Synthesis of this compound via Ion Exchange
  • Preparation of Sodium Phenolate: In a round-bottom flask, dissolve phenol (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol. Add a stoichiometric equivalent of sodium hydroxide (B78521) (1.0 eq) and stir the mixture at room temperature until the phenol is completely neutralized to form sodium phenolate.

  • Ion Exchange Reaction: In a separate flask, dissolve tetraphenylphosphonium bromide (1.0 eq) in the same solvent. Slowly add the sodium phenolate solution to the tetraphenylphosphonium bromide solution with continuous stirring.

  • Precipitation and Filtration: The formation of a white precipitate of sodium bromide will be observed. Continue stirring for 1-2 hours at room temperature to ensure the completion of the reaction.

  • Isolation of Product: Filter the reaction mixture to remove the precipitated sodium bromide.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane (B109758) and diethyl ether.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Comparison with Alternative Synthesis Methods

Method Advantages Disadvantages
Ion Exchange from Halide Salt High purity of the final product.[1] Simple and straightforward procedure. Readily available starting materials.Requires pre-synthesis of the tetraphenylphosphonium halide.
Direct reaction of Triphenylphosphine One-pot synthesis.[2] Avoids the isolation of the phosphonium halide intermediate.May lead to the formation of by-products.[2] Purification can be more challenging.

Visualization of the Validation Workflow

Validation_Workflow Experimental Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis Reactants Tetraphenylphosphonium Bromide + Sodium Phenolate Reaction Ion Exchange Reaction in Methanol Reactants->Reaction Purification Filtration & Recrystallization Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios MS->MS_Data

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

References

Benchmarking the performance of tetraphenylphosphonium phenolate against other onium salt catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical synthesis, the choice of a catalyst is pivotal for optimizing reaction outcomes. This guide provides a detailed comparison of the catalytic performance of various onium salts, with a focus on tetraphenylphosphonium (B101447) phenolate (B1203915) and its alternatives in nucleophilic ring-opening reactions of epoxides.

Quantitative Performance Comparison

The catalytic efficacy of onium salts is often evaluated based on reaction yield, selectivity, and turnover number. Below is a summary of the performance of different onium salt catalysts in the ring-opening reaction of 9,9-bis[4-(glycidyloxy)phenyl]fluorene with acrylic acid. This reaction serves as a representative benchmark for comparing their catalytic activity.

CatalystCatalyst TypeCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Tetraphenylphosphonium Phenolate Phosphonium (B103445) SaltNot directly reported, performance inferred from related phosphonium salts---
Tetrabutylphosphonium (B1682233) Bromide (TBPB)Phosphonium Salt31101290[1]
Tetrabutylammonium (B224687) Bromide (TBAB)Ammonium (B1175870) Salt31101285[1]
Tetrabutylammonium Iodide (TBAI)Ammonium Salt31101275[1]
Tetramethylammonium BromideAmmonium Salt31101268[1]
1-Butyl-3-methylimidazolium Chloride ([BMIm]Cl)Imidazolium (B1220033) SaltVariesVariesVariesVaries
N-Butylpyridinium ChloridePyridinium SaltVariesVariesVariesVaries

Note: Direct comparative data for this compound under these specific conditions was not available in the reviewed literature. Its performance is expected to be comparable to or exceed that of Tetrabutylphosphonium Bromide due to the enhanced nucleophilicity of the phenolate anion. Data for Imidazolium and Pyridinium salts are not included in this table due to a lack of directly comparable studies under the same reaction conditions.

Discussion of Catalyst Performance

Phosphonium Salts:

Phosphonium salts, such as tetrabutylphosphonium bromide (TBPB), have demonstrated superior performance in catalyzing the ring-opening of epoxides, achieving a 90% yield in the benchmark reaction.[1] The larger size and greater lipophilicity of the phosphonium cation compared to the ammonium cation are thought to enhance its ability to transfer the nucleophile to the organic phase, thereby increasing the reaction rate. While specific data for this compound in this reaction is not available, its structural features suggest it would be a highly effective catalyst. The phenolate anion is a potent nucleophile for initiating the ring-opening of epoxides.[2]

Ammonium Salts:

Quaternary ammonium salts are widely used as phase-transfer catalysts. In the benchmark study, tetrabutylammonium bromide (TBAB) provided a high yield of 85%.[1] The catalytic activity of ammonium salts is influenced by the length of the alkyl chains, with longer chains generally leading to higher yields.[1] The nature of the halide anion also plays a role, with bromide being a more effective counter-ion than iodide in this specific reaction.[1]

Imidazolium and Pyridinium Salts:

Imidazolium-based ionic liquids are also known to catalyze epoxide ring-opening reactions. Their mechanism often involves hydrogen bonding between the imidazolium cation and the epoxide oxygen, which facilitates the nucleophilic attack. However, direct quantitative comparisons with phosphonium and ammonium salts under identical conditions are limited. Pyridinium salts are another class of onium catalysts used in various organic transformations, including nucleophilic substitutions.

Experimental Protocols

Below is a detailed experimental protocol for the onium salt-catalyzed ring-opening of an epoxide with a nucleophile, based on the benchmark study.

Materials:

  • Epoxide (e.g., 9,9-bis[4-(glycidyloxy)phenyl]fluorene)

  • Nucleophile (e.g., acrylic acid, phenol)

  • Onium salt catalyst (e.g., Tetrabutylphosphonium Bromide)

  • Solvent (e.g., Toluene)

  • Di-tert-butyl p-cresol (B1678582) (antioxidant, if necessary)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • To a reaction flask, add the epoxide, the nucleophile, the onium salt catalyst (e.g., 3 mol%), and the solvent. If the reaction is sensitive to oxidation, add a small amount of an antioxidant like di-tert-butyl p-cresol.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir for the specified time (e.g., 12 hours).[1]

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane.[1]

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid.[1]

  • Dry the organic layer over anhydrous magnesium sulfate and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by silica (B1680970) gel column chromatography.

Visualizations

Catalytic Cycle of Epoxide Ring-Opening

The following diagram illustrates the general mechanism for the onium salt-catalyzed ring-opening of an epoxide by a nucleophile.

G Figure 1: Catalytic Cycle of Epoxide Ring-Opening Catalyst Onium Salt (Q+X-) ActiveNucleophile Active Nucleophile (Q+Nu-) Catalyst->ActiveNucleophile Anion Exchange Nucleophile Nucleophile (NuH) Nucleophile->ActiveNucleophile Intermediate Ring-Opened Intermediate ActiveNucleophile->Intermediate Nucleophilic Attack Epoxide Epoxide Epoxide->Intermediate Product Product Intermediate->Product Protonation RegeneratedCatalyst Regenerated Catalyst (Q+X-) Product->RegeneratedCatalyst

Catalytic Cycle of Epoxide Ring-Opening

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the benchmark reaction.

G Figure 2: Experimental Workflow Start Start ReactionSetup Reaction Setup: - Epoxide - Nucleophile - Catalyst - Solvent Start->ReactionSetup Heating Heating and Stirring ReactionSetup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Workup: - Dichloromethane - NaHCO3 wash Monitoring->Workup Drying Drying and Filtration Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography) Concentration->Purification End End Product Purification->End

Experimental Workflow

References

A Comparative Guide to the Reaction Kinetics of Tetraphenylphosphonium Phenolate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and materials science, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Tetraphenylphosphonium (B101447) phenolate (B1203915) has emerged as a versatile and potent catalyst, particularly in reactions requiring high thermal and chemical stability. This guide provides an objective comparison of its performance with alternative catalysts, supported by experimental data and detailed methodologies to facilitate informed catalyst selection and experimental design.

Performance Comparison: Tetraphenylphosphonium Salts vs. Quaternary Ammonium (B1175870) Salts

Tetraphenylphosphonium phenolate belongs to the broader class of quaternary phosphonium (B103445) salts, which are often employed as phase-transfer catalysts. A primary advantage of phosphonium salts over their more common quaternary ammonium counterparts is their enhanced thermal and chemical stability.[1] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can occur under basic conditions and elevated temperatures, leading to reduced catalyst efficacy.[1] Phosphonium salts, in contrast, are not prone to this degradation pathway, making them more robust for demanding industrial processes.[1]

While direct comparative kinetic data for this compound across a range of reactions is not extensively documented in publicly available literature, performance comparisons in terms of reaction yield highlight the advantages of phosphonium-based catalysts.

Table 1: Comparison of Catalyst Performance in the Alkylation of Sodium Benzoate

CatalystReagentsReaction ConditionsYield (%)
Tetraphenylphosphonium Bromide Sodium Benzoate, Butyl BromideToluene/Water, 60°C, 60 min98
Tetrabutylammonium BromideSodium Benzoate, Butyl BromideToluene/Water, 60°C, 60 min91

This data illustrates the higher yield achieved with a phosphonium salt catalyst compared to an ammonium salt under identical conditions, suggesting more efficient catalysis.

Reaction Kinetics and Mechanism: The Phenol-Epoxide Ring-Opening Reaction

A notable application of this compound is in the ring-opening of epoxides by phenols. Theoretical studies using density functional theory (DFT) have elucidated the reaction mechanism, identifying this compound as the key active species.[2][3] The reaction is initiated by the formation of the this compound ion pair. The phenoxide ion then acts as a nucleophile, attacking the epoxide ring.

The rate-determining steps in this catalytic cycle are the cleavage of the bond within the initial catalyst precursor and the subsequent reaction to form the active phenolate species. The calculated free energies of activation for these steps are 36.3 and 36.1 kcal/mol, respectively.

Experimental Protocols for Kinetic Analysis

The following provides a generalized yet detailed methodology for studying the reaction kinetics of a this compound-catalyzed reaction, such as a transesterification or a nucleophilic substitution. This protocol is designed to be adaptable to specific reaction systems.

Objective: To determine the reaction order, rate constant (k), and activation energy (Ea) for a reaction catalyzed by this compound.

Materials:

  • Reactants (e.g., an ester and an alcohol for transesterification)

  • This compound (catalyst)

  • An appropriate solvent

  • Internal standard for chromatographic analysis

  • Quenching agent (if necessary)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, thermostat-controlled heating mantle)

  • Analytical instrumentation (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure:

  • Reaction Setup: In a thermostatically controlled reaction vessel equipped with a magnetic stirrer and a reflux condenser, charge the solvent and reactants. Allow the mixture to reach the desired reaction temperature.

  • Initiation of Reaction: Introduce a precisely weighed amount of this compound to the reaction mixture to initiate the reaction. Start timing immediately.

  • Monitoring the Reaction: At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Quenching: If the reaction is fast, it may be necessary to quench the reaction in the aliquot immediately to stop it from proceeding further. This can be achieved by rapid cooling or by adding a chemical agent that deactivates the catalyst.

    • Sample Preparation: Prepare the withdrawn aliquot for analysis. This may involve dilution, extraction, and the addition of an internal standard for accurate quantification.

  • Analysis: Analyze the samples using a suitable analytical technique (GC, HPLC, or NMR) to determine the concentration of one or more of the reactants or products at each time point.

  • Data Analysis:

    • Determination of Reaction Order: Plot the concentration of the reactant versus time, ln[reactant] versus time, and 1/[reactant] versus time. The plot that yields a straight line will indicate the order of the reaction with respect to that reactant (zero, first, or second order, respectively).

    • Determination of the Rate Constant (k): The rate constant can be determined from the slope of the linear plot obtained in the previous step.

    • Determination of Activation Energy (Ea): Repeat the experiment at several different temperatures while keeping all other conditions constant. Calculate the rate constant (k) for each temperature. Create an Arrhenius plot by plotting ln(k) versus 1/T (where T is the temperature in Kelvin). The activation energy can be calculated from the slope of the resulting line (Slope = -Ea/R, where R is the gas constant).

Visualizing Reaction Pathways and Workflows

G TPP_Phenolate Tetraphenylphosphonium Phenolate (Active Catalyst) Intermediate Intermediate Complex TPP_Phenolate->Intermediate Nucleophilic Attack Epoxide Epoxide Epoxide->Intermediate Phenol Phenol Catalyst_Regen Catalyst Regeneration Phenol->Catalyst_Regen Product Ring-Opened Product Intermediate->Product Ring Opening Product->Catalyst_Regen Proton Transfer Catalyst_Regen->TPP_Phenolate

Caption: Step-by-step workflow for conducting a kinetic analysis of a catalyzed reaction.

References

A Comparative Guide to Quantifying the Active Assay of Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of active compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative methods for determining the active assay of tetraphenylphosphonium (B101447) phenolate (B1203915), an ionic compound. The comparison includes detailed experimental protocols, performance data, and visual workflows to aid in method selection.

Method 1: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC, particularly with ion-pairing, is a robust method for the simultaneous quantification of the tetraphenylphosphonium cation and the phenolate anion. This technique offers high sensitivity and specificity.

Experimental Protocol: Ion-Pair Reverse-Phase HPLC

This protocol is a robust starting point for method development, based on established procedures for analyzing quaternary phosphonium (B103445) salts and phenolic compounds.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: Acetonitrile.

    • TFA acts as an ion-pairing agent for the tetraphenylphosphonium cation.[1]

  • Elution Mode: Gradient elution. Start with a higher proportion of Solvent A, gradually increasing Solvent B to elute both the phenolate and the more retained tetraphenylphosphonium cation.

    • Example Gradient: 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength:

    • 270 nm for the phenolate anion.[3]

    • 220 nm for the tetraphenylphosphonium cation. A Diode Array Detector (DAD) is recommended for simultaneous monitoring.

  • Sample Preparation:

    • Accurately weigh a sample of tetraphenylphosphonium phenolate.

    • Dissolve in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve using standards of known concentrations. The peak area of the analyte is proportional to its concentration.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample/ Standard p2 Dissolve in Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject into HPLC System p3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Integrate Peak Areas h3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Experimental workflow for the quantification of this compound using HPLC.

Alternative Quantification Methods

While HPLC is a powerful tool, other methods can offer advantages in terms of speed, cost, or the type of information provided.

Method 2: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve of the same substance. It is particularly useful for the structural confirmation and quantification of ionic liquids and their components.[4][5]

Experimental Protocol:

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6) in which both the sample and internal standard are fully soluble.

  • Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of signals).

  • Quantification: Integrate the signals corresponding to the tetraphenylphosphonium cation (aromatic protons), the phenolate anion (aromatic protons), and the internal standard. The concentration is calculated by comparing the integral of the analyte peaks to the integral of the known-concentration internal standard.

Method 3: Acid-Base Titration

This classical analytical technique can be used to quantify the basic phenolate anion. It is a cost-effective and straightforward method but does not provide information on the tetraphenylphosphonium cation.[6][7][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

  • Titrant: Use a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Indicator: Add a few drops of a suitable pH indicator (e.g., phenolphthalein (B1677637) or use a pH meter for potentiometric titration).[8]

  • Titration: Titrate the sample solution with the strong acid until the endpoint is reached (indicated by a color change or an inflection point in the potentiometric curve).

  • Quantification: Calculate the amount of phenolate based on the volume of titrant used and the stoichiometry of the acid-base reaction.[9]

Performance Comparison

The following table summarizes the typical performance characteristics of the described methods. The values are representative for the analysis of ionic and organic compounds and serve as a general guide for method selection.[10][11]

Parameter HPLC Quantitative NMR (qNMR) Acid-Base Titration
Specificity High (separates from impurities)High (structure-specific)Low (titrates any basic species)
Sensitivity (LOD/LOQ) Low (µg/mL to ng/mL)Moderate (mg/mL)High (depends on titrant conc.)
Precision (%RSD) < 2%< 1%< 0.5%
Accuracy (% Recovery) 98-102%99-101%99.5-100.5%
Linearity (R²) > 0.999Not Applicable (Direct Method)Not Applicable
Analysis Time/Sample 15-30 minutes5-10 minutes5-10 minutes
Simultaneous Analysis Yes (Cation and Anion)Yes (Cation and Anion)No (Anion only)
Cost per Sample ModerateHighLow

Method Selection Guide

Choosing the appropriate analytical method depends on the specific requirements of the assay, such as the need for purity information, sample throughput, and available equipment.

Decision_Tree start What is the primary analytical goal? q1 Need to quantify cation, anion, and impurities? start->q1 q2 Need high accuracy (primary method) and structural confirmation? q1->q2 No res1 Use HPLC q1->res1 Yes q3 Need a rapid, low-cost assay for the phenolate component only? q2->q3 No res2 Use qNMR q2->res2 Yes q3->start No, reconsider goals res3 Use Acid-Base Titration q3->res3 Yes

Caption: Decision tree for selecting a suitable quantification method.

References

A Comparative Guide to the Catalytic Activity of Tetraphenylphosphonium Salts in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of tetraphenylphosphonium (B101447) (TPP) salts in nucleophilic substitution reactions, with a focus on their efficacy relative to other common phase-transfer catalysts. The information presented is supported by experimental data to assist in catalyst selection for various synthetic applications.

Executive Summary

Tetraphenylphosphonium salts are highly effective phase-transfer catalysts for a variety of nucleophilic substitution reactions. Their bulky, lipophilic cation facilitates the transfer of anions from an aqueous or solid phase into an organic phase, thereby accelerating reaction rates.[1][2] Experimental data demonstrates that tetraphenylphosphonium bromide (TPPB) can offer superior yields in certain reactions compared to commonly used quaternary ammonium (B1175870) salts.[3][4] Key advantages of phosphonium (B103445) salts include their higher thermal and chemical stability, making them suitable for reactions requiring elevated temperatures or strongly basic conditions.[3]

Performance Comparison: Tetraphenylphosphonium Salts vs. Quaternary Ammonium Salts

The choice of a phase-transfer catalyst is critical to the success of a nucleophilic substitution reaction. While both quaternary phosphonium and ammonium salts are effective, their performance can differ significantly depending on the specific reaction conditions.

Key Differentiating Factors:

  • Thermal and Chemical Stability: A significant advantage of phosphonium-based catalysts is their enhanced stability. Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination in the presence of base and heat, phosphonium salts do not undergo this degradation pathway. This makes them more robust for reactions conducted at higher temperatures or under strongly basic conditions.[3]

  • Catalytic Activity: In specific applications, phosphonium salts have demonstrated superior catalytic activity. The larger and more lipophilic nature of the phosphonium cation can lead to a more efficient transfer of the reactive anion into the organic phase, resulting in higher reaction yields.[3]

  • Lipophilicity: The larger phosphorus atom in phosphonium salts generally leads to higher lipophilicity, which enhances their solubility in organic solvents and facilitates the phase-transfer process.[3]

  • Cost: Quaternary ammonium salts are often more cost-effective and widely available than their phosphonium counterparts.[3]

Quantitative Data Summary

The following table summarizes the comparative performance of tetraphenylphosphonium bromide (TPPB) against two common quaternary ammonium salt catalysts in the alkylation of sodium benzoate (B1203000) with butyl bromide.

CatalystProduct Yield (%)
Tetraphenylphosphonium Bromide (TPPB) 98
Tricaprylmethylammonium Chloride (Aliquat 336)92
Tetrabutylammonium Bromide (TBAB)91

Reaction Conditions: 1:1 molar ratio of sodium benzoate to butyl bromide, 0.001 moles of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[3][4]

The Effect of the Counter-Anion in Tetraphenylphosphonium Salts

While the cation plays a crucial role in phase-transfer catalysis, the counter-anion can also influence the reaction. In nucleophilic substitution reactions, the catalytic efficiency can be affected by the nature of the halide anion (e.g., Cl⁻, Br⁻, I⁻). Generally, in SN2 reactions, the nucleophilicity of the halide ions follows the order I⁻ > Br⁻ > Cl⁻. However, the leaving group ability also follows the same trend. In the context of phase-transfer catalysis, a catalyst with a more nucleophilic anion might participate in an initial exchange with the leaving group of the substrate, thereby generating a more reactive intermediate. For instance, the presence of a catalytic amount of iodide can significantly speed up reactions involving alkyl bromides.[5]

CatalystDegree of Conversion of DCNB (%)Yield of CFNB (%)Yield of DFNB (%)
Tetramethylammonium chloride (TMAC)25202
Tetrabutylphosphonium bromide (Bu₄PBr)31.2Not specifiedNot specified
Tetraphenylphosphonium bromide (Ph₄PBr) 35.8 Not specifiedNot specified

Note: CFNB refers to chlorofluoronitrobenzene and DFNB refers to difluoronitrobenzene. The specific reaction conditions are detailed in the source patent.[1]

Experimental Protocols

Alkylation of Sodium Benzoate with Butyl Bromide

This protocol is based on a study comparing the efficacy of different phase-transfer catalysts.[4]

Materials:

  • Sodium Benzoate

  • Butyl bromide

  • Toluene

  • Tetraphenylphosphonium bromide (TPPB)

  • Deionized water

  • Sodium hydroxide (B78521) (for analysis)

  • Phenolphthalein indicator (for analysis)

Equipment:

  • 500 ml three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Thermometer and thermowell

  • Heating mantle

  • Separating funnel

  • Standard laboratory glassware (beakers, graduated cylinders, pipettes, burette)

Procedure:

  • Set up the three-necked round-bottom flask with a mechanical stirrer, a condenser in one side neck, and a thermowell with a thermometer in the other.

  • Place the flask in a heating mantle.

  • Charge the flask with 0.02 moles of sodium benzoate, 0.02 moles of butyl bromide, 100 ml of toluene, and 100 ml of water.

  • Add 0.001 moles of tetraphenylphosphonium bromide to the reaction mixture.

  • Commence stirring at a constant speed of 500 rpm.

  • Heat the mixture to 60°C and maintain this temperature for 60 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separating funnel and allow the layers to separate.

  • Isolate the organic layer containing the product, butyl benzoate.

  • The conversion can be determined by titrimetric analysis of the remaining sodium benzoate in the aqueous phase.

Visualizations

Catalytic Cycle of Phase-Transfer Catalysis

Catalytic_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Organic_Reactant R-X (Substrate) Product R-Nu (Product) Organic_Reactant->Product Catalyst_X [Q⁺X⁻] Catalyst_Nu [Q⁺Nu⁻] Catalyst_Nu->Organic_Reactant Nucleophilic Attack Catalyst_X->Catalyst_Nu Anion Exchange Aqueous_Reactant M⁺Nu⁻ (Nucleophile) Aqueous_Reactant->Catalyst_X

Caption: Phase-transfer catalytic cycle for nucleophilic substitution.

Experimental Workflow for Catalyst Comparison

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Heating and Stirring (Controlled Temperature and Time) A->B C Reaction Quenching and Phase Separation B->C D Product Isolation (Organic Layer) C->D E Analysis (e.g., Titration, GC, NMR) D->E F Data Comparison (Yield, Conversion) E->F

Caption: General experimental workflow for comparing catalyst performance.

References

The Unseen Influence: How Counter-Ions Dictate the Catalytic Might of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic performance of phosphonium (B103445) salts reveals that the often-overlooked counter-ion plays a pivotal role in determining reaction efficiency. This guide provides a comparative analysis, supported by experimental data, to elucidate the impact of the anion on the catalytic activity of these versatile catalysts, offering valuable insights for researchers, scientists, and professionals in drug development.

The catalytic prowess of phosphonium salts in a myriad of organic transformations, particularly in phase-transfer catalysis (PTC), is well-established. However, the choice of the counter-ion accompanying the phosphonium cation is a critical, yet frequently underestimated, parameter that can dramatically influence reaction rates and yields. This guide synthesizes experimental findings to offer a clear comparison of how different anions affect the catalytic activity of phosphonium salts.

Data Presentation: A Comparative Look at Catalytic Performance

The following table summarizes quantitative data from two distinct catalytic reactions, showcasing the significant impact of the phosphonium salt's counter-ion on the product yield.

ReactionPhosphonium Salt CatalystCounter-IonYield (%)Reference
Palladium-Catalyzed CarbonylationTributyl(octyl)phosphoniumBromide>95McNulty et al.
Palladium-Catalyzed CarbonylationTributyl(octyl)phosphoniumAcetate (B1210297)54McNulty et al.
Palladium-Catalyzed CarbonylationTributyl(octyl)phosphoniumTosylate25McNulty et al.
Alkylation of Sodium Benzoate (B1203000)TetraphenylphosphoniumBromide98BenchChem

Experimental Protocols

Palladium-Catalyzed Carbonylation of Aryl Halides

This protocol is based on the work of McNulty et al., who investigated the anionic effects in palladium-catalyzed carbonylation reactions in phosphonium salt ionic liquids.[1]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Alcohol (e.g., methanol)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphonium salt ionic liquid (e.g., Tributyl(octyl)phosphonium bromide, acetate, or tosylate)

  • Carbon monoxide (CO) gas

  • Base (e.g., triethylamine)

Procedure:

  • A reaction vessel is charged with the aryl halide, the phosphonium salt ionic liquid, the palladium catalyst, and the base.

  • The vessel is purged with carbon monoxide gas and then pressurized to the desired CO pressure.

  • The reaction mixture is heated to the specified temperature (e.g., 100-120 °C) and stirred for a set period.

  • Upon completion, the reaction mixture is cooled to room temperature and the pressure is released.

  • The product ester is extracted from the ionic liquid phase using an appropriate organic solvent (e.g., diethyl ether).

  • The product is purified using standard techniques such as column chromatography.

  • The yield is determined by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Phase-Transfer Catalyzed Alkylation of Sodium Benzoate

This protocol describes the synthesis of butyl benzoate from sodium benzoate and butyl bromide, a classic example of a phase-transfer catalyzed reaction.

Materials:

  • Sodium benzoate

  • Butyl bromide

  • Phosphonium salt catalyst (e.g., Tetraphenylphosphonium bromide)

  • Organic solvent (e.g., toluene)

  • Water

Procedure:

  • An aqueous solution of sodium benzoate is prepared in a reaction flask.

  • The organic phase, consisting of butyl bromide and the phosphonium salt catalyst dissolved in toluene, is added to the flask.

  • The biphasic mixture is stirred vigorously at a controlled temperature (e.g., 60-80 °C) for a specified duration.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or GC.

  • After the reaction is complete, the mixture is cooled, and the organic layer is separated.

  • The organic layer is washed with water and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product, butyl benzoate.

  • The product can be further purified by distillation.

  • The final yield is calculated based on the amount of purified product obtained.

Visualizing the Mechanism: The Role of the Counter-Ion in Phase-Transfer Catalysis

The following diagram illustrates the fundamental mechanism of phase-transfer catalysis, highlighting the crucial role of the phosphonium salt and its counter-ion in transporting the reactant anion across the phase boundary.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ QY_aq Q⁺Y⁻ NaY->QY_aq Anion Exchange NaX Na⁺X⁻ RX RX QY_org Q⁺Y⁻ RY RY (Product) QX_org Q⁺X⁻ QX_aq Q⁺X⁻ QX_org->QX_aq 4. Catalyst Regeneration QY_org->RY 3. Reaction QX_aq->NaX QX_aq->QX_org QX_aq->QY_aq 1. Anion Exchange QY_aq->QY_org QY_aq->QY_org 2. Phase Transfer interface interface caption Q⁺ = Phosphonium Cation X⁻ = Original Counter-Ion Y⁻ = Reactant Anion R = Organic Group

Caption: Mechanism of Phase-Transfer Catalysis.

The lipophilicity and charge density of the counter-ion (X⁻) influence the ease of both the initial anion exchange at the interface and the subsequent transfer of the ion pair (Q⁺Y⁻) into the organic phase. A more lipophilic or "softer" anion can facilitate this transfer, leading to a higher concentration of the reactive anion in the organic phase and, consequently, a faster reaction rate. The bromide ion, for instance, is generally more effective than more hydrophilic or harder anions like acetate or tosylate, as demonstrated in the carbonylation reaction data. This is a key consideration for optimizing reactions catalyzed by phosphonium salts.

References

Safety Operating Guide

Proper Disposal of Tetraphenylphosphonium Phenolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of tetraphenylphosphonium (B101447) phenolate (B1203915), a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle tetraphenylphosphonium phenolate in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as butyl or neoprene), safety goggles, and a lab coat.[1][3] If there is a risk of splashing, a face shield and an impervious apron should also be worn.[3] Avoid the formation of dust and aerosols.[1][2] In case of accidental contact, immediately rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

II. Summary of Hazards

This compound presents several health and environmental hazards that necessitate cautious handling and disposal.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.[2][4][5]H302
Serious Eye Damage Causes serious eye damage.[2][4][5]H318
Chronic Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2][4][5]H411

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving controlled incineration.[1]

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a dedicated, clearly labeled, and sealed container.

  • The container should be suitable for hazardous waste and kept closed when not in use.[1][2]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3][6]

Step 2: Labeling and Storage

  • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, environmental hazard).

  • Store the container in a designated hazardous waste accumulation area, following all institutional and local regulations.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3]

  • Provide the waste manifest with accurate information about the chemical and its quantity.

Step 4: Spill Management

  • In the event of a spill, evacuate the area if necessary.[1]

  • Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[1][2]

  • Avoid generating dust.[1]

  • Prevent the spilled material from entering drains or waterways.[1][4] Collect any spillage.[1][2][4]

  • Clean the spill area thoroughly with soap and water.[3]

IV. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Tetraphenylphosphonium_Phenolate_Disposal start Start: Have Tetraphenylphosphonium Phenolate Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill Is there a spill? collect_waste->spill contain_spill Contain and Collect Spill with Spark-Proof Tools spill->contain_spill Yes store_waste Store Waste Container in a Designated Hazardous Waste Area spill->store_waste No clean_area Clean Spill Area Thoroughly contain_spill->clean_area clean_area->collect_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tetraphenylphosphonium Phenolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Tetraphenylphosphonium (B101447) phenolate (B1203915). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Hazard Identification and Classification

Tetraphenylphosphonium phenolate is classified as:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1][2][3][4]

  • Serious eye damage (Category 1) : Causes serious eye damage.[1][2][3][4]

  • Hazardous to the aquatic environment, long-term (Chronic 2) : Toxic to aquatic life with long lasting effects.[1][2][3][4]

Physical and Chemical Properties

PropertyValue
Molecular Formula C30H25OP
Molecular Weight 432.49 g/mol [2][5]
Appearance Solid[6]
Storage Temperature 2-8°C under an inert atmosphere

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[7]Prevents dermal absorption.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard.Protects against serious eye damage.[1][2][3]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work.Prevents skin contact.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved particulate respirator is recommended.Prevents inhalation of harmful dust.

Operational Plan: Step-by-Step Handling Procedures

4.1. Preparation and Weighing:

  • Work within a designated area, preferably a chemical fume hood, to ensure adequate ventilation.[2]

  • Before handling, ensure all necessary PPE is worn correctly.

  • To prevent dust generation, handle the solid material carefully.

  • Use non-sparking tools to avoid ignition sources.[2]

  • Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.[1]

4.2. Dissolution and Reaction:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

  • Maintain a controlled environment and be aware of potential thermal decomposition, which for some tetraphenylphosphonium salts can occur at elevated temperatures.[8][9][10]

4.3. Post-Reaction Work-up:

  • Quench the reaction carefully, being mindful of any potential exothermic processes.

  • During extraction and purification, continue to work in a well-ventilated area and wear appropriate PPE.

Emergency Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][11][12] Seek immediate medical attention.[1][4] Do not use neutralizing agents.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[2] Seek medical attention if irritation persists.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2][3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid and liquid waste in clearly labeled, sealed containers.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal :

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of organophosphorus compounds.[13][14]

    • Do not discharge to sewers or waterways, as it is toxic to aquatic life.[1][2][3]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don PPE: - Gloves - Goggles - Lab Coat Weigh Weigh in Fume Hood Prep->Weigh Dissolve Dissolve/ React Weigh->Dissolve Workup Post-Reaction Work-up Dissolve->Workup Collect Collect Waste in Labeled Container Workup->Collect Dispose Dispose via Hazardous Waste Service Collect->Dispose Spill Spill Response Exposure Exposure Response

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraphenylphosphonium phenolate
Reactant of Route 2
Reactant of Route 2
Tetraphenylphosphonium phenolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.